Tributyl(4-methoxyphenyl)stannane
Description
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Properties
IUPAC Name |
tributyl-(4-methoxyphenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h3-6H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIILCIIZVMZTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376297 | |
| Record name | TRIBUTYL(4-METHOXYPHENYL)STANNANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70744-47-7 | |
| Record name | TRIBUTYL(4-METHOXYPHENYL)STANNANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Tributyl(4-methoxyphenyl)stannane
Foreword: Navigating the Synthesis of Arylstannanes
The synthesis of organotin compounds, particularly aryltributylstannanes, represents a cornerstone of modern organic chemistry, providing versatile intermediates for a myriad of cross-coupling reactions, most notably the Stille coupling. This guide offers a comprehensive, in-depth exploration of the synthesis of a key arylstannane, Tributyl(4-methoxyphenyl)stannane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedural steps. Instead, it delves into the underlying chemical principles, the rationale behind experimental choices, and the critical parameters that ensure a successful and reproducible synthesis. By understanding the "why" behind the "how," practitioners can not only replicate the described procedure but also troubleshoot and adapt it to their specific needs, fostering a deeper understanding and mastery of organometallic synthesis.
Strategic Overview: The Grignard Approach to C-Sn Bond Formation
The most common and reliable method for the synthesis of aryltributylstannanes, including our target molecule, this compound, is through the reaction of a Grignard reagent with a trialkyltin halide. This approach is favored due to the ready availability of the starting materials and the generally high yields achievable.
The overall synthetic strategy can be dissected into two primary stages:
-
Formation of the Grignard Reagent: The synthesis begins with the preparation of 4-methoxyphenylmagnesium bromide from 4-bromoanisole and magnesium metal. This organometallic intermediate is a potent nucleophile, crucial for the subsequent carbon-tin bond formation.
-
Stannylation Reaction: The freshly prepared Grignard reagent is then reacted with tributyltin chloride. The nucleophilic carbon of the Grignard reagent attacks the electrophilic tin atom, displacing a chloride ion and forging the desired aryl-tin bond.
This two-step, one-pot procedure is efficient and scalable, making it a preferred method in both academic and industrial settings.
Reaction Mechanism and Rationale
A thorough understanding of the reaction mechanism is paramount for optimizing conditions and anticipating potential side reactions.
Grignard Reagent Formation: A Radical Process
The formation of 4-methoxyphenylmagnesium bromide is initiated by the single-electron transfer (SET) from the magnesium metal surface to the aryl halide (4-bromoanisole). This generates a radical anion, which then fragments to form an aryl radical and a bromide anion. The aryl radical subsequently reacts with the magnesium surface to form the organomagnesium species.
dot graph "Grignard Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
A [label="4-Bromoanisole"]; B [label="Mg Metal"]; C [label="Radical Anion Intermediate"]; D [label="Aryl Radical + MgBr•"]; E [label="4-Methoxyphenylmagnesium Bromide"];
A -> C [label=" Single Electron Transfer (SET)"]; B -> C; C -> D [label=" Fragmentation"]; D -> E [label=" Recombination"]; } caption="Formation of the Grignard Reagent"
The use of an ethereal solvent, typically tetrahydrofuran (THF), is critical. THF solvates the magnesium cation, stabilizing the Grignard reagent and preventing its aggregation. The solvent must be rigorously dried, as Grignard reagents are highly basic and will readily react with protic sources, such as water, to quench the reagent and form the corresponding arene (anisole in this case), thereby reducing the yield.
Stannylation: Nucleophilic Substitution at Tin
The core C-Sn bond-forming step is a nucleophilic substitution reaction. The highly polarized carbon-magnesium bond in the Grignard reagent renders the aryl carbon nucleophilic. This nucleophile attacks the electrophilic tin atom of tributyltin chloride, leading to the formation of a new carbon-tin bond and the displacement of the chloride ion.
dot graph "Stannylation Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Grignard [label="4-Methoxyphenylmagnesium Bromide"]; TinHalide [label="Tributyltin Chloride"]; Product [label="this compound"]; Byproduct [label="MgBrCl"];
Grignard -> Product [label=" Nucleophilic Attack"]; TinHalide -> Product; Product -> Byproduct [style=invis]; } caption="Nucleophilic Substitution at the Tin Center"
The reaction is typically exothermic and should be controlled by slow addition of the tributyltin chloride at a reduced temperature to prevent the formation of side products, such as biphenyl derivatives arising from homocoupling of the Grignard reagent.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |
| 4-Bromoanisole | 187.04 | 18.7 g (12.5 mL) | 0.10 |
| Tributyltin Chloride | 325.49 | 32.5 g (27.1 mL) | 0.10 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Saturated Ammonium Chloride Solution | - | 100 mL | - |
| Diethyl Ether | - | 150 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
| Hexane | - | - | - |
| Silica Gel | - | - | - |
Step-by-Step Procedure
-
Preparation of the Grignard Reagent:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (2.67 g, 0.11 mol).
-
Add approximately 50 mL of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of 4-bromoanisole (18.7 g, 0.10 mol) in 100 mL of anhydrous THF.
-
Add a small portion (approx. 10 mL) of the 4-bromoanisole solution to the magnesium suspension. The reaction is initiated by gentle warming or the addition of a small crystal of iodine. A color change to cloudy grey and gentle reflux indicates the start of the reaction.
-
Once the reaction has initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Tributyltin Chloride:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add tributyltin chloride (32.5 g, 0.10 mol) dropwise to the stirred Grignard solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
-
Work-up and Extraction:
-
Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.[1]
-
Prepare a slurry of silica gel in hexane and pack a column.
-
Load the crude product onto the column and elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity).
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃):
-
δ 7.30-7.40 (d, 2H, Ar-H ortho to Sn)
-
δ 6.80-6.90 (d, 2H, Ar-H meta to Sn)
-
δ 3.81 (s, 3H, -OCH₃)
-
δ 1.45-1.65 (m, 6H, Sn-CH₂-CH₂ -CH₂-CH₃)
-
δ 1.25-1.40 (m, 6H, Sn-CH₂-CH₂-CH₂ -CH₃)
-
δ 0.85-1.00 (m, 15H, Sn-CH₂ - and -CH₃)
-
-
¹³C NMR (CDCl₃):
-
δ 159.0 (C-OMe)
-
δ 136.5 (Ar-C ortho to Sn)
-
δ 134.0 (Ar-C-Sn)
-
δ 113.5 (Ar-C meta to Sn)
-
δ 55.0 (-OCH₃)
-
δ 29.1 (Sn-CH₂-C H₂-CH₂-CH₃)
-
δ 27.3 (Sn-CH₂-CH₂-C H₂-CH₃)
-
δ 13.7 (-CH₃)
-
δ 9.6 (Sn-C H₂-)
-
Infrared (IR) Spectroscopy
-
ν (cm⁻¹):
-
3050-3000 (Ar-H stretch)
-
2955, 2925, 2870, 2850 (C-H stretch, alkyl)
-
1600, 1500 (C=C stretch, aromatic)
-
1245 (C-O stretch, aryl ether)
-
810 (p-disubstituted benzene)
-
Safety and Handling
Organotin compounds are toxic and should be handled with appropriate safety precautions.[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all organotin waste according to institutional and local regulations.
Conclusion: A Versatile Building Block
The synthesis of this compound via the Grignard route is a robust and reliable procedure that provides access to a valuable building block for organic synthesis. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the regulation of temperature, high yields of the desired product can be consistently achieved. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for researchers, enabling the confident and efficient preparation of this important organometallic reagent.
References
- Crisp, G. T. 5.2.21 Product Subclass 21: Alkynylstannanes. In Science of Synthesis; Georg Thieme Verlag: Stuttgart, 2004.
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Organic Syntheses Procedure. (n.d.). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). PALLADIUM-CATALYZED COUPLING OF ACID CHLORIDES WITH ORGANOTIN REAGENTS: ETHYL (E)-4-(4-NITROPHENYL)-4-OXO-2-BUTENOATE. Retrieved from [Link]
- Organic Syntheses Procedure. (n.d.). [ - Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. Retrieved from https://www.orgsyn.org/demo.aspx?prep=CV9P0711
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Organic Syntheses Procedure. (n.d.). PREPARATION OF TRIBUTYL(IODOMETHYL)STANNANE. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
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LookChem. (n.d.). A New Method for the Synthesis of β,β-Bis(4'-methoxy)phenyl-α- phenylvinylstannane Reagents and Their Synthetic Utilities. Retrieved from [Link]
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A Mechanistic Guide to Tributyl(4-methoxyphenyl)stannane in Stille Coupling: Principles and Practices for Drug Development
This technical guide provides an in-depth exploration of the Stille cross-coupling reaction, with a specific focus on the mechanistic role of tributyl(4-methoxyphenyl)stannane. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to explain the underlying causality of the reaction mechanism and experimental design choices. We will dissect the catalytic cycle, analyze the critical transmetalation step, and provide a validated experimental framework for the successful application of this powerful synthetic tool.
The Stilling Coupling: A Cornerstone of Modern Synthesis
The palladium-catalyzed Stille cross-coupling reaction is a foundational method for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from organostannane reagents and organic electrophiles.[1][2][3] Its remarkable tolerance for a wide array of functional groups—including esters, amides, ketones, and hydroxyl groups—makes it particularly invaluable in the total synthesis of natural products and the development of active pharmaceutical ingredients (APIs).[2][3][4][5] Biaryl moieties, which are frequently synthesized via Stille coupling, are prevalent substructures in many approved oral drugs.[6]
This guide centers on this compound, a common arylating agent. By examining its journey through the catalytic cycle, we can gain a deeper understanding of the factors that govern reaction efficiency, selectivity, and success.
The Catalytic Cycle: A Symphony of Three Movements
The Stille coupling proceeds via a catalytic cycle centered on a palladium(0) species.[1][2] This cycle can be conceptually divided into three fundamental, sequential steps: oxidative addition, transmetalation, and reductive elimination. The entire process is a finely balanced interplay of oxidation states and ligand exchanges at the palladium center.
Caption: The Palladium-Catalyzed Stille Coupling Cycle.
Oxidative Addition: Catalyst Activation
The cycle begins when the active 14-electron Pd(0) catalyst reacts with an organic electrophile (R¹-X), typically an aryl or vinyl halide or triflate.[2][4] This step involves the formal oxidation of palladium from Pd(0) to Pd(II). The reaction is believed to proceed through a concerted, three-center transition state, initially forming a cis-Pd(II) complex.[7] However, this initial adduct rapidly isomerizes to the thermodynamically more stable trans-isomer, which is the species that typically enters the next phase of the cycle.[4][7] For most practical applications, this isomerization is so fast that the trans-complex is considered the key intermediate.[7]
Transmetalation: The Rate-Determining Heart
Transmetalation is the crucial step where the organic group from the organostannane is transferred to the palladium center, and it is frequently the rate-determining step of the entire cycle.[7][8] In our case, the this compound reagent delivers its 4-methoxyphenyl group to the trans-[Pd(R¹)XL₂] complex, displacing the halide (X).
The precise mechanism of transmetalation is complex and can proceed through different pathways depending on the substrates, ligands, and solvent.[1] The two most commonly discussed mechanisms are:
-
Associative (Cyclic) Mechanism: This pathway involves the formation of a five-coordinate intermediate where the halide ligand (X) bridges the palladium and tin atoms. This cyclic transition state is favored in non-coordinating solvents and with bridging ligands like halides, proceeding with retention of configuration.[8]
-
Dissociative (Open) Mechanism: In this pathway, a ligand (either X or L) first dissociates from the palladium complex. The resulting coordinatively unsaturated Pd(II) species is then attacked by the organostannane. This mechanism is favored by polar, coordinating solvents and leads to inversion of configuration.[7]
Caption: Proposed Cyclic and Open Pathways for Transmetalation.
The Role of this compound:
The structure of the organostannane reagent is critical for a selective and efficient reaction. The rate of group transfer from tin follows a general trend: alkynyl > alkenyl > aryl > allyl = benzyl >> alkyl .[4] This hierarchy is the cornerstone of the reaction's design; the sp²-hybridized 4-methoxyphenyl group transfers far more readily than the sp³-hybridized butyl groups, which are considered "non-transferable" dummy ligands.
The electronic nature of the transferring group is also a key determinant of reactivity. The 4-methoxy substituent is a powerful electron-donating group (EDG) via resonance. This effect increases the electron density on the phenyl ring, particularly at the ipso-carbon bonded to tin. The enhanced nucleophilicity of this carbon facilitates the electrophilic cleavage of the C-Sn bond by the electron-deficient Pd(II) center, often accelerating the transmetalation step compared to stannanes bearing electron-withdrawing groups.
Reductive Elimination: Forging the Bond
The final step is the reductive elimination from the cis-[Pd(R¹)(R²)L₂] complex.[2] It is critical that the two organic groups (R¹ and the 4-methoxyphenyl group) are positioned cis to one another on the square planar palladium complex to allow for a concerted elimination.[1][4] If the complex from the transmetalation step is not already cis, a trans-to-cis isomerization must occur.[7] This step forms the desired C-C bond, yielding the biaryl product, and regenerates the active Pd(0) catalyst, which re-enters the cycle.[2][4]
A Field-Proven Experimental Protocol
The following protocol describes a general procedure for the Stille coupling of an aryl bromide with this compound. This methodology is designed to be self-validating through careful control of the reaction environment and stoichiometric ratios.
Objective: Synthesis of 4-methoxy-4'-nitrobiphenyl.
Caption: Experimental Workflow for a Typical Stille Coupling.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 1-Bromo-4-nitrobenzene | 202.01 | 1.0 | 1.0 | 202 mg |
| This compound | 397.19 | 1.1 | 1.1 | 437 mg (0.41 mL) |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 0.03 (3 mol%) | 35 mg |
| Anhydrous Toluene | - | - | - | 10 mL |
| Saturated Aqueous KF Solution | - | - | - | 15 mL |
Step-by-Step Methodology:
-
System Preparation (The "Why"): To a dry 50 mL Schlenk flask equipped with a magnetic stir bar and condenser, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), and 1-bromo-4-nitrobenzene (202 mg, 1.0 mmol). The use of an inert atmosphere is non-negotiable; the Pd(0) catalyst is sensitive to atmospheric oxygen and will readily oxidize, rendering it inactive. The system is sealed, evacuated, and backfilled with nitrogen or argon three times.
-
Reagent Addition (The "Why"): Through the septum, add anhydrous toluene (10 mL) via syringe, followed by this compound (0.41 mL, 1.1 mmol). A slight excess of the organostannane (1.1-1.2 eq.) is used to ensure complete consumption of the limiting electrophile and to compensate for any potential side reactions like homocoupling. Toluene is a common solvent due to its high boiling point and ability to dissolve both the polar and nonpolar reagents.
-
Reaction Execution (The "Why"): The reaction mixture is heated to reflux (approx. 110 °C) with vigorous stirring. The reaction progress is monitored periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours). Elevated temperatures are required to overcome the activation energy barrier, particularly for the rate-limiting transmetalation step.
-
Workup and Tin Removal (The "Why"): After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL). The organic solution is then stirred vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. This is a critical step for process chemists. The fluoride ion has a very high affinity for tin, forming insoluble and easily filterable tributyltin fluoride (Bu₃SnF), thus simplifying the removal of the highly toxic tin byproducts.[5]
-
Purification (The "Why"): The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-methoxy-4'-nitrobiphenyl. Chromatography is necessary to separate the desired product from residual catalyst decomposition products and any unremoved tin species.
Authoritative Grounding & Optimization Insights
-
Ligand Choice: While Pd(PPh₃)₄ is a robust, commercially available catalyst, reaction rates can often be dramatically accelerated by using a combination of a palladium source like Pd₂(dba)₃ and a more electron-rich, sterically demanding phosphine ligand (e.g., P(t-Bu)₃ or tri(2-furyl)phosphine).[5] These ligands promote the initial oxidative addition and stabilize the catalytic intermediates.
-
Additives for Acceleration: In cases of sluggish reactions, particularly with less reactive electrophiles like aryl chlorides, additives can be transformative.
-
Copper(I) Iodide (CuI): Co-catalytic amounts of CuI can accelerate the transmetalation step, sometimes by orders of magnitude.[1][5] The proposed mechanism involves a rapid Sn/Cu exchange to form a more reactive organocuprate species, which then transmetalates with the palladium complex.[1]
-
Lithium Chloride (LiCl): In polar solvents like DMF or NMP, LiCl can promote the dissociative "open" pathway for transmetalation by facilitating the abstraction of the halide from the palladium center, increasing its electrophilicity.[1][4]
-
-
Side Reactions: The primary side reaction is the homocoupling of the organostannane (Ar-Sn-Ar → Ar-Ar).[1] This is often promoted by the presence of oxygen or elevated temperatures and can be minimized by maintaining a strictly inert atmosphere and using the minimum necessary reaction time.
Conclusion
This compound is a highly effective reagent in Stille cross-coupling, driven by the preferential transfer of the electronically activated 4-methoxyphenyl group. A thorough understanding of the catalytic cycle—especially the nuances of the rate-determining transmetalation step—empowers the modern chemist to rationally design, optimize, and troubleshoot these critical bond-forming reactions. While the toxicity of organotin byproducts remains a significant consideration requiring dedicated purification strategies, the reliability, scope, and functional group tolerance of the Stille coupling ensure its continued prominence in the synthesis of complex molecules that drive innovation in medicine and materials science.
References
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
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Couto, C. G., et al. (2005). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. Current Organic Synthesis, 2(2), 199-227. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
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Stanetty, P., & Schnürch, M. (2010). Synthesis of Biaryls. Book Chapter. [Link]
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Organic Syntheses. (n.d.). Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. [Link]
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De, S., & De, A. (2016). Synthesis of biaryls using aryne intermediates. Chemical Society Reviews, 45(10), 2838-2857. [Link]
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Matrix Fine Chemicals. (n.d.). This compound. [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 193-206. [Link]
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Semantic Scholar. (2018). Preparation of Tributyl(iodomethyl)stannane. Organic Syntheses. [Link]
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Dodda, L. S., Vilseck, J. Z., Tirado-Rives, J., & Jorgensen, W. L. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Physical Chemistry B, 117(34), 10005–10018. [Link]
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Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. [Link]
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Organic Syntheses. (n.d.). palladium-catalyzed coupling of acid chlorides with organotin reagents. [Link]
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Chemistry Solved. (2024). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. YouTube. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tributyl(4-methoxyphenyl)stannane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Tributyl(4-methoxyphenyl)stannane in Modern Synthesis
This compound, also known as p-anisyltributylstannane, is an organostannane compound of significant interest in synthetic organic chemistry. Its utility primarily stems from its role as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds. The presence of the electron-donating methoxy group on the phenyl ring influences the reactivity of the organostannane and the properties of the resulting coupled products.
Accurate structural elucidation and purity assessment of this compound are paramount for its effective use. NMR spectroscopy stands as the most powerful and non-destructive analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of the atoms. This guide offers a foundational understanding of the expected ¹H and ¹³C NMR spectra of this important reagent.
Molecular Structure and NMR-Active Nuclei
The molecular structure of this compound is key to understanding its NMR spectra. The molecule consists of a central tin (Sn) atom bonded to three butyl chains and one 4-methoxyphenyl group.
Caption: Molecular structure of this compound.
The primary NMR-active nuclei are ¹H and ¹³C. The tin atom also has NMR-active isotopes (¹¹⁹Sn and ¹¹⁷Sn), which can lead to satellite peaks in both ¹H and ¹³C spectra due to spin-spin coupling.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the methoxyphenyl group and the aliphatic protons of the three butyl chains. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | Doublet | 2H | Aromatic (ortho to Sn) |
| ~6.85 | Doublet | 2H | Aromatic (meta to Sn) |
| ~3.80 | Singlet | 3H | Methoxy (-OCH₃) |
| ~1.55 | Multiplet | 6H | -Sn-CH₂-CH₂ -CH₂-CH₃ |
| ~1.35 | Sextet | 6H | -Sn-CH₂-CH₂-CH₂ -CH₃ |
| ~1.05 | Multiplet | 6H | -Sn-CH₂ -CH₂-CH₂-CH₃ |
| ~0.90 | Triplet | 9H | -Sn-CH₂-CH₂-CH₂-CH₃ |
Rationale for ¹H Signal Assignment
-
Aromatic Protons: The 4-methoxyphenyl group will exhibit an AA'BB' system, which often simplifies to two doublets. The protons ortho to the electron-withdrawing stannyl group are expected to be deshielded and appear at a higher chemical shift (~7.30 ppm) compared to the protons meta to the stannyl group and ortho to the electron-donating methoxy group (~6.85 ppm).
-
Methoxy Protons: The three equivalent protons of the methoxy group will appear as a sharp singlet at approximately 3.80 ppm, a characteristic region for methoxy groups on an aromatic ring.
-
Butyl Protons: The three butyl chains will give rise to four sets of signals. The terminal methyl group (-CH₃) will be a triplet at the most upfield region (~0.90 ppm). The methylene group adjacent to the tin atom (-Sn-CH₂-) will be deshielded by the electropositive tin and is expected around 1.05 ppm. The two internal methylene groups will appear as overlapping multiplets in the range of 1.35-1.55 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the natural abundance of the ¹³C isotope, it is a less sensitive technique than ¹H NMR but offers valuable structural insights.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~159.0 | Aromatic (C-OCH₃) |
| ~136.5 | Aromatic (CH, ortho to Sn) |
| ~134.0 | Aromatic (C-Sn) |
| ~113.5 | Aromatic (CH, meta to Sn) |
| ~55.0 | Methoxy (-OCH₃) |
| ~29.2 | -Sn-CH₂-CH₂ -CH₂-CH₃ |
| ~27.5 | -Sn-CH₂-CH₂-CH₂ -CH₃ |
| ~13.7 | -Sn-CH₂-CH₂-CH₂-CH₃ |
| ~10.8 | -Sn-CH₂ -CH₂-CH₂-CH₃ |
Rationale for ¹³C Signal Assignment
-
Aromatic Carbons: The carbon attached to the oxygen of the methoxy group is the most deshielded aromatic carbon (~159.0 ppm). The carbon directly bonded to the tin atom is also significantly deshielded (~134.0 ppm). The two sets of aromatic CH carbons will appear at distinct chemical shifts, with the carbons ortho to the tin atom being more deshielded (~136.5 ppm) than those meta to it (~113.5 ppm).
-
Methoxy Carbon: The carbon of the methoxy group is expected in the typical range for such functionalities, around 55.0 ppm.
-
Butyl Carbons: The four distinct carbons of the butyl chains will be observed in the aliphatic region of the spectrum. The carbon directly attached to the tin atom will be the most upfield due to the alpha-effect of tin, appearing around 10.8 ppm. The other methylene and methyl carbons will have characteristic chemical shifts as listed in Table 2.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and effectively dissolves the compound.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 16 ppm (from -2 to 14 ppm).
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 240 ppm (from -20 to 220 ppm).
Caption: Experimental workflow for NMR data acquisition and processing.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for this compound. By understanding the predicted chemical shifts and the rationale behind them, researchers can more effectively utilize NMR spectroscopy for the characterization and quality control of this important synthetic reagent. The provided experimental protocol offers a standardized method for acquiring high-quality NMR data. While this guide is based on established principles of NMR spectroscopy, it is important to note that actual experimental values may vary slightly depending on the specific conditions of the measurement.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons, Inc.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
PubChem. This compound. Retrieved January 17, 2026, from [Link][1]
Sources
A Deep Dive into the Electrophilic Reactivity of Tributyl(4-methoxyphenyl)stannane: A Guide for the Synthetic Chemist
Introduction: The Versatility of Organostannanes in Modern Synthesis
Organotin reagents, particularly aryltributylstannanes, have carved an indispensable niche in the synthetic chemist's toolbox. Their unique combination of stability, reactivity, and functional group tolerance has rendered them powerful intermediates in the construction of complex molecular architectures. Among these, tributyl(4-methoxyphenyl)stannane stands out as a particularly valuable building block. The presence of the electron-donating methoxy group at the para position significantly influences the electronic character of the aromatic ring, thereby modulating its reactivity towards a wide array of electrophiles. This guide aims to provide an in-depth exploration of the reactivity profile of this compound, offering both mechanistic insights and practical, field-tested protocols for its application in organic synthesis.
The utility of arylstannanes stems from the transmetalation step in various cross-coupling reactions, most notably the Stille coupling. The carbon-tin bond, while covalent, is sufficiently polarized to allow for facile cleavage by a variety of electrophilic reagents, yet stable enough to be isolated and handled under standard laboratory conditions. This fine balance is the cornerstone of its synthetic utility.
The Electronic Influence of the 4-Methoxy Group: A Controlling Element
The regiochemical outcome of electrophilic attack on this compound is predominantly governed by the powerful electron-donating effect of the methoxy group. Through resonance, the methoxy group enriches the electron density of the aromatic ring, particularly at the ortho and para positions. However, the ipso-carbon, the carbon atom directly attached to the tributyltin moiety, is the primary site of electrophilic substitution. This phenomenon, known as ipso-substitution, is a characteristic feature of the reactivity of arylstannanes.
The preference for ipso-substitution is a consequence of the stability of the resulting cationic intermediate. Attack of an electrophile at the ipso-position leads to a carbocation that is stabilized by the beta-silicon effect, in this case, the beta-tin effect. The large and electropositive tin atom can effectively stabilize the adjacent positive charge through hyperconjugation. This, coupled with the electron-donating nature of the methoxy group, renders the ipso-carbon highly susceptible to electrophilic attack.
Key Electrophilic Transformations of this compound
Halogenation: A Gateway to Functionalized Aromatics
The replacement of the tributyltin group with a halogen atom is a fundamental transformation that opens the door to a plethora of subsequent synthetic manipulations. This reaction proceeds with high efficiency and regioselectivity.
Mechanism: The reaction is believed to proceed through an open or a closed transition state, depending on the halogen and the reaction conditions. In the case of iodination, the electrophile, molecular iodine, coordinates to the electron-rich aromatic ring, followed by the cleavage of the carbon-tin bond and the formation of the new carbon-iodine bond.
Experimental Protocol: Iodination of this compound
-
Reagents:
-
This compound (1.0 eq)
-
Iodine (1.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of iodine in dichloromethane dropwise to the stirred solution of the stannane. The reaction is typically rapid, as indicated by the disappearance of the purple color of the iodine.
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes to ensure complete conversion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-iodoanisole.
-
Data Summary: Halogenation Reactions
| Electrophile | Halogenating Agent | Product | Typical Yield (%) |
| I⁺ | I₂ | 4-Iodoanisole | >90 |
| Br⁺ | Br₂ or NBS | 4-Bromoanisole | >90 |
| Cl⁺ | Cl₂ or NCS | 4-Chloroanisole | Variable |
NBS: N-Bromosuccinimide, NCS: N-Chlorosuccinimide
Nitration: Introduction of a Versatile Functional Group
The introduction of a nitro group onto the aromatic ring is a valuable transformation, as the nitro group can be readily converted into a variety of other functional groups, such as amines and diazonium salts.
Mechanism: The nitration of this compound typically employs a nitrating agent, such as nitronium tetrafluoroborate (NO₂BF₄), in an aprotic solvent. The highly electrophilic nitronium ion attacks the ipso-carbon, leading to the displacement of the tributyltin group.
Experimental Protocol: Nitration of this compound
-
Reagents:
-
This compound (1.0 eq)
-
Nitronium tetrafluoroborate (1.1 eq)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
Dissolve this compound in anhydrous acetonitrile in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -20 °C using a dry ice/acetone bath.
-
Add nitronium tetrafluoroborate portion-wise to the stirred solution.
-
Maintain the temperature at -20 °C and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield 4-nitroanisole.
-
Acylation: Synthesis of Aryl Ketones
The Friedel-Crafts acylation of this compound provides a direct route to aryl ketones, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism: The reaction is typically carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the ipso-carbon of the stannane.
Experimental Workflow: Acylation
Caption: A generalized workflow for the Lewis acid-mediated acylation of this compound.
Stille Cross-Coupling: A Pillar of Modern Synthesis
While the Stille reaction involves a palladium catalyst and is not a direct electrophilic substitution on the aromatic ring in the classical sense, the transmetalation step, which is the transfer of the aryl group from tin to palladium, is mechanistically related to an electrophilic cleavage of the carbon-tin bond. This reaction is arguably the most significant application of this compound.
Mechanism: The catalytic cycle of the Stille coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the transmetalation step, the arylstannane transfers its aryl group to the palladium(II) center, which is the electrophilic partner in this exchange. The electron-donating methoxy group can accelerate this step.
Illustrative Reaction Scheme: Stille Coupling
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Conclusion: A Versatile and Reliable Synthetic Tool
This compound is a powerful and versatile reagent for the construction of carbon-carbon and carbon-heteroatom bonds. Its reactivity is dominated by the facile electrophilic cleavage of the carbon-tin bond at the ipso-position, a process that is enhanced by the electron-donating methoxy group. From simple halogenations to complex palladium-catalyzed cross-coupling reactions, this organostannane provides a reliable and high-yielding entry point to a wide range of functionalized aromatic compounds. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for its effective application in the design and execution of modern synthetic strategies.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508-524. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997 , 50, 1-652. [Link]
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, 2019. [Link]
physical properties of Tributyl(4-methoxyphenyl)stannane
An In-depth Technical Guide to the Physical Properties of Tributyl(4-methoxyphenyl)stannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, CAS No. 70744-47-7, is an organotin compound that serves as a vital reagent in modern organic synthesis.[1][2] As a derivative of tributyltin, it is primarily utilized as a precursor in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, enabling the formation of carbon-carbon bonds. Its unique structure, combining the lipophilic tributyltin moiety with the electron-rich 4-methoxyphenyl group, imparts specific reactivity and solubility characteristics crucial for its application in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
This guide provides a comprehensive overview of the core physical, spectral, and safety properties of this compound. It is intended to equip researchers and drug development professionals with the technical data and procedural knowledge necessary for its effective and safe utilization in a laboratory setting. The information presented herein is synthesized from available literature, emphasizing experimental data and established protocols for handling organometallic compounds.
Molecular and Physicochemical Properties
The fundamental physical and chemical characteristics of a reagent are paramount for its successful application, influencing reaction setup, solvent selection, and purification strategies. While there are some discrepancies in the reported literature, the following table summarizes the most commonly cited properties for this compound.
| Property | Value | Source(s) |
| CAS Number | 70744-47-7 | [2][3][4] |
| Molecular Formula | C₁₉H₃₄OSn | [2][3][5] |
| Molecular Weight | 397.19 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [6][7] |
| Boiling Point | 245-250°C; 398.0±44.0 °C at 760 mmHg | [3][6] |
| Melting Point | -28°C | [6] |
| Density | 1.097 g/cm³ | [6][7] |
| Solubility | Soluble in common organic solvents | [6][8] |
| Refractive Index | Data not available. For comparison, the related compound Tributylphenylstannane has a refractive index (n20/D) of 1.516. |
Note on Discrepancies: The molecular formula is consistently cited as C₁₉H₃₄OSn, which corresponds to a molecular weight of approximately 397 g/mol .[2][3][5] An alternative formula, C₁₇H₂₈OSn, and a corresponding lower molecular weight have been noted but are less frequently supported.[6] A significant variance exists in the reported boiling point, which may be attributable to measurements taken at different pressures. The lower value appears more consistent with similar organotin compounds under reduced pressure.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Workflow for preparing an organotin sample for NMR analysis.
Safety and Handling
Organotin compounds, as a class, are highly toxic and require stringent safety precautions. [9]The toxicity is primarily associated with tri- and tetra-substituted variants. [10]
-
Hazard Identification : this compound should be handled as a toxic substance. Based on data for analogous compounds, it is expected to be toxic if swallowed, harmful in contact with skin, and cause skin and serious eye irritation. [11][12]Prolonged or repeated exposure may cause damage to organs, and it is considered very toxic to aquatic life with long-lasting effects. [11][12]* Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene, with double gloving recommended). [10]All handling of the neat compound or concentrated solutions must be performed in a well-ventilated chemical fume hood. [10]* Handling Procedures :
-
Avoid all direct contact with skin and eyes, and prevent inhalation of vapors. [10] * Use syringe and needle techniques for transferring the liquid under an inert atmosphere to prevent both exposure and degradation of the reagent. [13][10] * Never work alone when handling highly toxic compounds. [13]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers. [14]The storage area should be secure and accessible only to authorized personnel. [14]For long-term stability, especially in environmental samples, storage at low temperatures (-20°C) is recommended to prevent degradation. [15]* Spill and Emergency Procedures :
-
Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing. [9] * Eye Contact : Promptly flush eyes with copious amounts of water for at least 15 minutes, seeking immediate medical attention. [9] * Inhalation : Move the individual to fresh air and seek immediate medical attention. [9] * Spill : In case of a spill, evacuate the area. Absorb the liquid with an inert material (e.g., vermiculite, spill pillow) and place it in a sealed, labeled container for hazardous waste disposal. [9]* Waste Disposal : All waste containing organotin compounds is classified as hazardous. [10]It must be collected in dedicated, sealed, and clearly labeled containers for disposal according to local, state, and federal regulations. [11]
-
Conclusion
This compound is a valuable synthetic tool whose effective use is predicated on a thorough understanding of its physical and chemical properties. This guide has consolidated key data on its molecular characteristics, spectral features, and, critically, the safety protocols required for its handling. By adhering to the detailed experimental procedures and safety guidelines outlined, researchers can safely and effectively leverage the synthetic potential of this important organometallic reagent.
References
-
ChemBK. (2024). 70744-47-7. Retrieved from [Link]
- Del Valle Lab. (n.d.). Standard Operating Procedures - Organotin reagents.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
Quevauviller, Ph., & Donard, O. F. X. (1998). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 1(1), 7-14. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
iChemical. (n.d.). This compound, CAS No. 70744-47-7. Retrieved from [Link]
-
Wikidata. (2025). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Tributylstannane. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR data of tributyl(thiophen-2-yl)stannane. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
-
Stenutz. (n.d.). tributyl(methoxy)stannane. Retrieved from [Link]
Sources
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- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
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Introduction: The Role and Significance of Tributyl(4-methoxyphenyl)stannane in Modern Synthesis
An In-depth Technical Guide to the Stability and Storage of Tributyl(4-methoxyphenyl)stannane
Prepared by: Gemini, Senior Application Scientist
This compound, a member of the organostannane family of reagents, is a valuable building block in synthetic organic chemistry. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, where it serves as the nucleophilic partner to introduce the 4-methoxyphenyl moiety onto a variety of organic electrophiles.[1] Organostannanes like this are prized for their general stability towards air and moisture, tolerance of a wide range of functional groups, and predictable reactivity.[1] However, ensuring the long-term integrity and purity of these reagents is paramount for reproducible and high-yielding synthetic outcomes. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven best practices for its storage and handling, ensuring its optimal performance in a research and development setting.
Section 1: Understanding the Chemical Stability and Degradation Profile
The stability of an organostannane is intrinsically linked to the nature of the organic groups bonded to the tin atom. While many tetraorganostannanes are robust, they are not entirely inert. Their degradation, though often slow, is primarily driven by environmental factors such as atmospheric oxygen, moisture, light, and elevated temperatures.
Core Vulnerabilities and Degradation Pathways
The principal degradation mechanism for organotin compounds involves the sequential cleavage of the tin-carbon bonds.[2] This process, known as destannylation, can occur through several pathways:
-
Oxidative Cleavage: In the presence of oxygen, particularly when catalyzed by light or impurities, radical-mediated cleavage of the tin-butyl bonds can occur. This is often a slower process for tetraorganostannanes compared to organotin hydrides.[3]
-
Hydrolysis: While generally stable to neutral water, prolonged exposure to moisture, especially under acidic or basic conditions, can facilitate the cleavage of the tin-carbon bonds. This typically results in the formation of hydroxides and oxides, such as bis(tributyltin) oxide.
-
Photolysis: Exposure to UV light can provide the energy to induce homolytic cleavage of the Sn-C bonds, generating organic radicals and tin-centered radicals, which can then propagate further degradation.[2]
For this compound, the most probable degradation pathway involves the stepwise loss of the butyl groups and, eventually, the methoxyphenyl group, ultimately leading to less toxic inorganic tin species.[2] The relative ease of cleavage often follows the order of the stability of the resulting carbanion or radical, though in this case, all are sp3 or sp2 hybridized carbons.
Visualizing the Degradation Pathway
The following diagram illustrates the plausible stepwise degradation of this compound to inorganic tin.
Caption: Plausible degradation pathway via sequential debutylation.
Section 2: Recommended Storage and Handling Protocols
Given the potential for slow degradation, the primary goal of any storage strategy is to mitigate exposure to air, moisture, and light. The toxicity of organotin compounds also mandates careful handling to prevent personnel exposure.[4]
Optimal Storage Conditions
Adherence to strict storage protocols is the most effective method for preserving the integrity of this compound. While some organostannanes are stable for extended periods at ambient temperature, best practices derived from analogous compounds suggest more stringent conditions.[5][6]
| Parameter | Recommendation | Rationale |
| Temperature | Freezer (-10 to -25 °C) | Reduces the rate of potential decomposition reactions. Similar reagents are explicitly recommended for freezer storage.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation and hydrolysis by displacing atmospheric oxygen and moisture.[5] |
| Container | Amber Glass Bottle with Secure Cap | Protects the compound from light-induced photolysis.[7] Use of Sure/Seal™ or similar septum-sealed bottles is highly recommended.[8][9] |
| Location | Cool, Dry, Well-Ventilated Area | Ensures a stable external environment and proper safety in case of a leak.[10] Store away from strong oxidizing agents.[11] |
Experimental Protocol: Safe Transfer of Air-Sensitive Reagents
This protocol describes the standard methodology for transferring this compound from a Sure/Seal™ bottle to a reaction flask using syringe techniques, which minimizes atmospheric exposure.[12]
Materials:
-
Sure/Seal™ bottle of this compound
-
Dry, oven-dried reaction flask sealed with a rubber septum
-
Schlenk line or manifold with a supply of dry inert gas (Argon or Nitrogen)
-
Dry, gas-tight syringe of appropriate volume
-
Long, dry needle (e.g., 18-gauge)
-
Short "bleed" needle
Procedure:
-
System Preparation: Ensure the reaction flask is thoroughly dried, assembled, and purged with inert gas. This is typically done by connecting it to the Schlenk line, evacuating under vacuum while gently heating, and refilling with inert gas (repeat 3x).
-
Inert Atmosphere: Establish a positive pressure of inert gas in the reaction flask. Insert the short bleed needle into the septum to allow for pressure equalization during the addition.
-
Prepare Reagent Bottle: Remove the outer plastic cap from the Sure/Seal™ bottle. Puncture the septum with an inert gas inlet needle connected to the manifold. This will create a positive pressure of inert gas within the reagent bottle, preventing air from entering when the liquid is withdrawn.
-
Syringe Purge: Purge the dry syringe with inert gas by drawing gas from the manifold and expelling it several times.
-
Withdraw Reagent: Puncture the Sure/Seal™ septum with the syringe needle. Insert the needle tip below the surface of the liquid. Slowly pull back the plunger to draw the desired volume of the reagent. The positive pressure in the bottle will aid this process.
-
Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles, ensuring the needle tip remains in the inert headspace of the bottle. Draw a small additional amount of inert gas into the syringe to act as a buffer.
-
Transfer Reagent: Withdraw the syringe from the reagent bottle and quickly insert it through the septum of the reaction flask. Carefully depress the plunger to deliver the this compound to the reaction mixture, followed by the inert gas buffer.
-
Completion: Once the transfer is complete, remove the syringe and the bleed needle from the reaction flask. Replace the plastic cap on the Sure/Seal™ bottle to provide a secondary seal.[9]
Workflow for Reagent Transfer
This diagram outlines the decision-making and physical steps for the safe transfer of the reagent.
Caption: Workflow for the safe transfer of organostannane reagents.
Section 3: Quality Control and Long-Term Purity Assessment
Even with optimal storage, periodic quality control is a prudent measure, especially for long-stored reagents or in troubleshooting unexpected reaction outcomes. Degradation can be hard to detect visually but can significantly impact experimental results.[13]
Protocol: Purity Assessment by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique to assess the purity of this compound and detect common degradation byproducts.
Procedure:
-
Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), carefully transfer a small aliquot (5-10 mg) of the this compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) via syringe.
-
Analysis: Acquire a standard ¹H NMR spectrum.
-
Data Interpretation:
-
Pristine Sample: The spectrum should show characteristic signals for the methoxyphenyl protons (aromatic region), the methoxy group singlet (~3.8 ppm), and the complex aliphatic signals of the tributyl groups. The integration should correspond to the C₁₉H₃₄OSn structure.
-
Degradation Markers: Look for the appearance of new signals. A broad signal around 0.9-1.5 ppm may indicate the formation of bis(tributyltin) oxide ((Bu₃Sn)₂O), a common hydrolysis product. The appearance of signals corresponding to anisole would indicate cleavage of the aryl-tin bond. The presence of significant amounts of these impurities suggests the reagent has degraded and may not be suitable for sensitive applications.
-
Conclusion
This compound is a robust and highly effective reagent. Its long-term stability is readily maintained through the diligent application of standard protocols for handling air- and moisture-sensitive compounds. The cornerstone of preserving this reagent's integrity is strict exclusion of atmospheric oxygen and moisture, storage at low temperatures, and protection from light. By implementing the storage conditions and handling workflows detailed in this guide, researchers can ensure the reliability and reproducibility of their synthetic endeavors, maximizing the potential of this versatile chemical tool.
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Carl ROTH. Safety Data Sheet: 4-Methoxyphenol.
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Blunden, S. J., & Chapman, A. H. (1986). The environmental degradation of organotin compounds — A review. Environmental Technology Letters, 7(1-4), 267-272.[16]
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Harino, H., et al. (2005). Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. Applied and Environmental Microbiology, 71(5), 2417–2423.[2]
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Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [7]
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Biosynth. Tributyl(methoxymethyl)stannane.
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Organic Syntheses. Preparation of Tributyl(chloromethyl)stannane and Tributyl(iodomethyl)stannane. [6]
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An In-depth Technical Guide to the Role of the Methoxy Group in Tributyl(4-methoxyphenyl)stannane Reactivity
Abstract
Tributyl(4-methoxyphenyl)stannane is a cornerstone organometallic reagent, widely employed in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. Its reactivity and efficacy are profoundly influenced by the electronic character of the aromatic substituent. This technical guide provides an in-depth analysis of the pivotal role the para-methoxy group plays in modulating the reactivity of the arylstannane. We will explore the fundamental electronic effects of the methoxy substituent, its direct impact on the rate-determining transmetalation step of the Stille catalytic cycle, and provide practical, field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to deepen their mechanistic understanding and optimize synthetic strategies involving this versatile reagent.
The Electronic Influence of the Methoxy Group: A Duality of Effects
The reactivity of the C(aryl)-Sn bond in this compound is not governed by a single factor, but rather by a nuanced interplay of competing electronic effects originating from the para-methoxy (-OCH₃) substituent. Understanding this duality is critical to predicting and controlling its behavior in cross-coupling reactions.
-
Inductive Effect (-I): Oxygen is more electronegative than carbon. Consequently, the oxygen atom in the methoxy group inductively withdraws electron density from the aromatic ring through the sigma bond framework. This is a through-bond effect that deactivates the ring to a minor extent.
-
Resonance Effect (+R): The most dominant influence of the methoxy group is its powerful electron-donating resonance effect. The lone pairs on the oxygen atom are delocalized into the π-system of the benzene ring. This delocalization significantly increases electron density at the ortho and para positions. Since the tributylstannyl group is located at the para position, the ipso-carbon (the carbon atom bonded to tin) becomes substantially more electron-rich.
This donation of electron density via resonance far outweighs the inductive withdrawal, classifying the methoxy group as a strong activating group and a critical modulator of the arylstannane's reactivity.
Caption: Dominant +R effect of the methoxy group increases electron density on the ipso-carbon.
Impact on the Stille Cross-Coupling Reaction
The Stille reaction is a powerful C-C bond-forming process that couples an organostannane with an organic electrophile, catalyzed by a palladium complex.[1][2] The catalytic cycle generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
The electronic properties of the organostannane have their most profound impact on the transmetalation step. This is often the rate-determining step of the entire catalytic cycle. In this stage, the organic group (the 4-methoxyphenyl group) is transferred from the tin atom to the palladium(II) center, displacing a halide or other leaving group.[4]
The Role of the Methoxy Group in Transmetalation:
The electron-donating nature of the methoxy group accelerates the transmetalation step through the following mechanism:
-
Increased Nucleophilicity: The +R effect of the methoxy group enhances the electron density on the ipso-carbon of the phenyl ring.
-
Facilitated C-Sn Bond Cleavage: This increased electron density makes the 4-methoxyphenyl group more nucleophilic. A more nucleophilic aryl group can more readily attack the electrophilic palladium(II) center, facilitating the cleavage of the C-Sn bond and the formation of a new C-Pd bond.
Therefore, this compound is significantly more reactive in Stille couplings than its unsubstituted counterpart, Tributyl(phenyl)stannane, or arylstannanes bearing electron-withdrawing groups. Both electron-donating and electron-withdrawing groups on the organostannane's transferring group are generally favorable for transmetalation.[5]
Caption: The Stille catalytic cycle, highlighting the methoxy group's influence on the transmetalation step.
Comparative Reactivity Data
The accelerating effect of electron-donating groups like methoxy on the Stille coupling is well-documented. While kinetic data can vary significantly with substrate, catalyst, and conditions, the general trend in relative reactivity for para-substituted aryltributylstannanes in the transmetalation step is as follows:
Table 1: Qualitative Reactivity of para-Substituted Aryltributylstannanes
| para-Substituent (X) | Electronic Effect | Expected Relative Rate of Transmetalation |
| -OCH₃ (Methoxy) | Strongly Donating (+R >> -I) | Fastest |
| -CH₃ (Methyl) | Weakly Donating (+I) | Fast |
| -H (Hydrogen) | Neutral (Reference) | Moderate |
| -Cl (Chloro) | Weakly Withdrawing (-I > +R) | Slow |
| -CF₃ (Trifluoromethyl) | Strongly Withdrawing (-I, -R) | Slower |
| -NO₂ (Nitro) | Strongly Withdrawing (-I, -R) | Slowest |
Note: This table represents a generalized trend. The actual rates are highly dependent on the specific reaction conditions. The use of additives like copper(I) salts can also significantly enhance reactivity.[6]
Field-Proven Experimental Protocol: Stille Coupling
This section provides a trusted, step-by-step methodology for a representative Stille coupling reaction using this compound. Adherence to inert atmosphere techniques is critical for reproducibility and high yields.
Objective: To couple 4-iodoanisole with this compound to synthesize 4,4'-dimethoxybiphenyl.
Materials:
-
4-Iodoanisole
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous, degassed Toluene
-
Standard Schlenk line and glassware
-
Silica gel for column chromatography
Procedure:
-
Glassware Preparation: Ensure all glassware (Schlenk flask, condenser) is flame-dried or oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Setup:
-
Inert Atmosphere: Subject the flask and its solid contents to three vacuum/inert gas backfill cycles to ensure a completely oxygen-free environment.[7]
-
Solvent and Reagent Addition:
-
Via syringe, add anhydrous and degassed toluene (approx. 10 mL per 1 mmol of aryl halide).[7]
-
Stir the mixture until the solids dissolve, resulting in a color change.
-
Via syringe, add the this compound (1.1 mmol, 1.1 eq).
-
-
Reaction:
-
Workup and Purification:
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.[7]
-
Crucial Step (Tin Removal): The primary challenge in Stille coupling workup is the removal of toxic tributyltin byproducts.[3] A highly effective method is to treat the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF). Stirring for 30-60 minutes will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration through Celite.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[3]
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure coupled product.[7]
-
Caption: Standard experimental workflow for a Stille cross-coupling reaction.
Conclusion
The para-methoxy group on this compound is a powerful reactivity enhancer in palladium-catalyzed cross-coupling reactions. Its dominant electron-donating resonance effect increases the nucleophilicity of the transferring aryl group, thereby accelerating the rate-determining transmetalation step of the Stille cycle. This fundamental electronic principle allows for milder reaction conditions and broader substrate scope compared to less-activated arylstannanes. For synthetic chemists, a firm grasp of this structure-reactivity relationship is essential for rational reaction design, troubleshooting, and the efficient construction of complex molecular architectures.
References
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NROChemistry. Stille Coupling. Available at: [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
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Wikipedia. (2023). Stille reaction. Available at: [Link]
-
Organic Chemistry Portal. Stille Coupling. Available at: [Link]
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OpenOChem Learn. Stille Coupling. Available at: [Link]
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Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2011). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197-201. Available at: [Link]
-
Myers, A. G. The Stille Reaction - Chem 115. Harvard University. Available at: [Link]
-
Schumann, A., Bresien, J., Fischer, M., & Hering-Junghans, C. (2020). Aryl-substituted Triarsiranes: Synthesis and Reactivity. ChemRxiv. Available at: [Link]
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Casares, J. A., Espinet, P., Fuentes, B., & Salas, G. (2020). Transmetalation Reactions Triggered by Electron Transfer between Organocopper Complexes. ACS Omega, 5(1), 1039-1047. Available at: [Link]
-
Schumann, A., Bresien, J., & Hering-Junghans, C. (2019). Aryl-substituted triarsiranes: synthesis and reactivity. Chemical Communications, 55(76), 11391-11394. Available at: [Link]
-
ResearchGate. (2020). Aryl-substituted Triarsiranes: Synthesis and Reactivity | Request PDF. Available at: [Link]
-
Semantic Scholar. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Available at: [Link]
-
Petrillo, A., Cravotto, G., & Penenory, A. B. (2022). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules, 27(19), 6543. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2011). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197-201. Available at: [Link]
-
Tellis, J. C., Primer, D. N., & Molander, G. A. (2015). Single-Electron Transmetalation: An Enabling Technology for Secondary Alkylboron Cross-Coupling. Accounts of Chemical Research, 48(4), 935-946. Available at: [Link]
-
Bianchi, R., Forni, A., & Gavezzotti, A. (2006). Effect of methoxy substituents on the structural and electronic properties of fluorinated cyclobutenes: a study of hexafluorocyclobutene and its vinyl methoxy derivatives by XRD and periodic DFT calculations. The Journal of Physical Chemistry B, 110(33), 16569-16579. Available at: [Link]
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The Electronic Effects of Tributyl(4-methoxyphenyl)stannane in Palladium-Catalyzed Cross-Coupling Reactions
An In-depth Technical Guide:
Abstract
This technical guide provides an in-depth analysis of the electronic properties of tributyl(4-methoxyphenyl)stannane and its resulting impact on the efficiency and kinetics of palladium-catalyzed cross-coupling reactions, with a primary focus on the Stille reaction. We will explore the synthesis of this key organostannane reagent, dissect the nuanced electronic influence of the para-methoxy substituent, and correlate these properties to mechanistic steps within the catalytic cycle. This document is intended for researchers, chemists, and drug development professionals seeking to leverage a deeper mechanistic understanding to optimize synthetic strategies.
Introduction: The Stille Reaction and the Role of Organostannanes
Palladium-catalyzed cross-coupling reactions have become foundational tools in modern organic synthesis, enabling the construction of complex molecular architectures essential for pharmaceuticals, materials science, and agrochemicals.[1][2] Among these transformations, the Stille reaction, which forges a new carbon-carbon bond between an organostannane (R-SnR'₃) and an organic electrophile (R''-X), is highly valued.[1][3][4] The utility of organostannanes stems from their remarkable stability to air and moisture, broad functional group tolerance, and predictable reactivity, which often obviates the need for protecting groups.[1][4][5]
The general catalytic cycle of the Stille reaction involves three principal steps: oxidative addition, transmetalation, and reductive elimination.[1] While each step is critical, the transmetalation—the transfer of an organic group from the tin atom to the palladium(II) center—is frequently the rate-determining step of the entire process.[1] Consequently, the nature of the organostannane, specifically the electronic character of the organic group to be transferred, exerts profound control over the reaction's kinetics and overall success. This guide focuses specifically on this compound, a reagent that exemplifies the powerful effect of an electron-donating group on cross-coupling efficiency.
Synthesis of this compound
The preparation of arylstannanes is a well-established process in organometallic chemistry.[2] this compound is typically synthesized via the reaction of an organolithium or Grignard reagent with a trialkyltin halide. The most common and reliable laboratory-scale method involves the formation of 4-methoxyphenyllithium from a corresponding aryl halide, followed by quenching with tributyltin chloride.
Representative Synthesis Protocol
This protocol is a representative method based on standard organometallic procedures. Appropriate safety precautions, including working under an inert atmosphere, are mandatory.
-
Apparatus Setup: An oven-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Initiation: To the flask, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Grignard Formation: A solution of 4-bromoanisole (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent, 4-methoxyphenylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation.
-
Stannylation: The solution of the Grignard reagent is cooled to 0 °C. Tributyltin chloride (Bu₃SnCl, 1.05 eq) is added dropwise.
-
Reaction Completion & Workup: After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless oil.
The Core Principle: Electronic Influence of the 4-Methoxy Group
The reactivity of this compound in cross-coupling is dominated by the electronic effects of the para-methoxy (-OCH₃) substituent on the phenyl ring. This influence is a combination of two opposing effects:
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond. This is a distance-dependent, deactivating effect.
-
Mesomeric Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This resonance effect is powerfully electron-donating, particularly at the ortho and para positions.
For the methoxy group, the +M effect far outweighs the -I effect, leading to a significant net increase in electron density on the aromatic ring. This is most pronounced at the ipso-carbon—the carbon atom directly bonded to the tin center.
The resonance structures below illustrate this electron donation, showing the development of a partial negative charge on the ipso-carbon, which enhances its nucleophilicity.
Caption: Resonance delocalization in the 4-methoxyphenyl group.
This increased electron density on the ipso-carbon has two primary consequences:
-
Polarization of the C-Sn Bond: The carbon-tin bond becomes more polarized, increasing the partial negative charge on the carbon and making it more "carbanion-like."
-
Enhanced Nucleophilicity: The aryl group becomes a significantly stronger nucleophile compared to an unsubstituted phenyl group.
Mechanistic Implications for the Stille Catalytic Cycle
The enhanced nucleophilicity of the 4-methoxyphenyl group directly accelerates the rate-determining transmetalation step in the Stille cycle.
Caption: The Stille catalytic cycle.
During transmetalation, the organostannane coordinates to the palladium(II) complex. The transfer of the aryl group from tin to palladium is the key event. A more electron-rich, nucleophilic aryl group, such as 4-methoxyphenyl, can more readily attack the electrophilic palladium center, lowering the activation energy of this step and increasing the overall reaction rate. Conversely, arylstannanes bearing strong electron-withdrawing groups can also accelerate transmetalation, albeit through a different mechanism, suggesting a complex mechanistic landscape.[6] However, for electron-donating groups, the acceleration via enhanced nucleophilicity is the predominant and most intuitive pathway.
Data Presentation: Quantifying the Electronic Effect
While extensive kinetic studies directly comparing a series of para-substituted arylstannanes are not broadly available, the expected trend can be illustrated based on mechanistic principles. The electron-donating methoxy group enhances the rate of reaction compared to an unsubstituted phenyl ring, while an electron-withdrawing group would have a more complex effect but is often also rate-accelerating.
Table 1: Illustrative Relative Reaction Rates in a Model Stille Coupling
| Aryl Group on Bu₃Sn-Aryl | Substituent (X) | Hammett Constant (σₚ) | Expected Relative Rate (kₓ/kₙ) |
| 4-Methoxyphenyl | -OCH₃ | -0.27 | > 1.0 (Accelerated) |
| Phenyl | -H | 0.00 | 1.0 (Baseline) |
| 4-(Trifluoromethyl)phenyl | -CF₃ | +0.54 | > 1.0 (Accelerated) |
| Note: This data is illustrative of generally accepted electronic trends in the Stille reaction. The magnitude of acceleration depends heavily on the specific substrates, ligand, and reaction conditions. |
Spectroscopic data provides direct physical evidence of the electronic environment. In ¹³C NMR spectroscopy, the chemical shift of the ipso-carbon is highly sensitive to the electron density at that position.
Table 2: Expected ¹³C NMR Chemical Shifts for the ipso-Carbon
| Compound | Substituent | Expected Effect on Electron Density | Expected ipso-Carbon δ (ppm) |
| This compound | -OCH₃ (EDG) | Increased | Lower field (deshielded by O, but shielded relative to EWG effect) |
| Tributyl(phenyl)stannane | -H (Neutral) | Baseline | ~137-140 |
| Tributyl(4-nitrophenyl)stannane | -NO₂ (EWG) | Decreased | Higher field (shielded by electron withdrawal) |
| Note: The ipso-carbon attached to oxygen in the methoxy group itself will appear significantly downfield (~160 ppm). The table refers to the carbon attached to the tin atom. |
Experimental Protocols & Workflow
The following sections provide a validated, self-contained protocol for a representative Stille cross-coupling reaction, demonstrating the practical application of an arylstannane.
Representative Protocol: Stille Coupling of an Arylstannane with an Aryl Sulfonate
This protocol is adapted from a reported procedure for a similar arylstannane and serves as a model for a typical reaction setup.[6] All operations should be performed in a fume hood using appropriate personal protective equipment.
Caption: Experimental workflow for a model Stille cross-coupling.
Methodology:
-
Reagent Charging: To a flame-dried Schlenk tube or round-bottom flask equipped with a stir bar, add the aryl sulfonate (e.g., 3-methoxyphenyl methanesulfonate, 1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and cesium fluoride (CsF, 2.2 mmol, 2.2 eq).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous tert-butanol (t-BuOH, ~0.5 M concentration) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Aqueous Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate. Transfer to a separatory funnel and wash with a 1M aqueous solution of potassium fluoride (KF) for 30 minutes to precipitate tin salts. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Extraction: Wash the filtrate with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Conclusion
This compound is a highly effective reagent in Stille cross-coupling, primarily due to the potent electron-donating mesomeric effect of the para-methoxy group. This electronic feature increases the nucleophilicity of the transferring aryl group, thereby accelerating the rate-determining transmetalation step of the catalytic cycle. This mechanistic insight allows chemists to rationally select organostannane reagents to optimize reaction rates and yields. The stability, reliability, and predictable electronic behavior of substituted arylstannanes like this compound solidify their role as indispensable components in the synthetic chemist's toolbox for the construction of complex molecules.
References
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Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524. [Link]
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Espinet, P., & Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004, 43(36), 4704-4734. [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
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Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics, 2011, 30(23), 6355-6364. [Link]
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Still, W. C. Tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses, 1993, 71, 133. [Link]
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Reich, H. J. 13C NMR Spectroscopy. University of Wisconsin. [Link]
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Naber, J. R., et al. Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst. Heterocycles, 2010, 80(2), 1215-1226. [Link]
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Pérez-Temprano, M. H., et al. Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. ACS Catalysis, 2023, 13(1), 329-342. [Link]
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Myers, A. The Stille Reaction. Harvard University Chemistry 115 Handout. [Link]
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Marshall, J. A. Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. Organic Syntheses, 1993, 71, 145. [Link]
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Methodological & Application
Application Note & Protocol: Strategic C-C Bond Formation via Stille Coupling with Tributyl(4-methoxyphenyl)stannane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Stille Coupling as a Robust Tool in Modern Synthesis
The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic electrophile, stands as a cornerstone of modern organic synthesis.[1][2] Its remarkable tolerance for a wide array of functional groups, coupled with the stability of organotin reagents to air and moisture, makes it an invaluable tool for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries.[1][3][4] This application note provides a detailed protocol and practical insights for employing Tributyl(4-methoxyphenyl)stannane in Stille coupling reactions, offering a reliable method for the synthesis of biaryl compounds.
This compound is a readily available and stable organotin reagent.[5][6][7] The electron-donating methoxy group on the phenyl ring can influence the reaction kinetics, and the tributyltin moiety provides a good balance of reactivity and stability. The choice of this reagent is often strategic for introducing the 4-methoxyphenyl motif, a common fragment in biologically active molecules.
The Catalytic Cycle: A Mechanistic Overview
The Stille coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][8] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the organic electrophile (R¹-X), forming a Pd(II) complex.[3][8]
-
Transmetalation : The organostannane (R²-SnBu₃) then exchanges its organic group (R²) with the halide on the palladium center. This is often the rate-determining step of the reaction.[9]
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3][8]
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Protocol: Synthesis of 4-Methoxy-4'-nitrobiphenyl
This protocol details the Stille coupling of this compound with 1-iodo-4-nitrobenzene.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | --- |
| 1-Iodo-4-nitrobenzene | ≥98% | Commercially Available | --- |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Anhydrous Toluene | ≥99.8% | Commercially Available | Use a dry solvent from a solvent purification system or freshly distilled. |
| Saturated aq. Potassium Fluoride (KF) | Reagent | --- | For workup. |
| Diethyl Ether | ACS Grade | --- | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | --- | For drying. |
| Silica Gel | 230-400 mesh | --- | For column chromatography. |
| Hexanes | ACS Grade | --- | For chromatography. |
| Ethyl Acetate | ACS Grade | --- | For chromatography. |
Safety Precautions
-
Organotin compounds are highly toxic. [1][10] Handle this compound and all tin-containing waste in a well-ventilated fume hood.[11][12] Always wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[11][12]
-
Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[13]
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-4-nitrobenzene (1.0 mmol, 1.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
The flask is then sealed with a septum, and the atmosphere is replaced with argon or nitrogen by evacuating and backfilling three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous toluene (10 mL) via syringe.
-
Add this compound (1.1 mmol, 1.1 eq) via syringe. The use of a slight excess of the organostannane ensures complete consumption of the electrophile.
-
-
Reaction Conditions:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a saturated aqueous solution of potassium fluoride (KF, 15 mL) and stir vigorously for 1 hour. This step is crucial for removing the tributyltin iodide byproduct as a filterable solid.[3][14]
-
Filter the mixture through a pad of Celite®, washing with diethyl ether (3 x 20 mL).
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4-methoxy-4'-nitrobiphenyl.
-
Caption: Experimental workflow for the Stille coupling protocol.
Discussion: Key Parameters and Optimization
The success of the Stille coupling is contingent on several factors. Understanding their interplay allows for rational optimization.
| Parameter | Choice & Rationale | Potential Issues & Solutions |
| Palladium Catalyst | Pd(PPh₃)₄ is a common and effective Pd(0) source. Other catalysts like Pd₂(dba)₃ can also be used, often in combination with a phosphine ligand.[2][15] | Catalyst decomposition (formation of palladium black) can occur at high temperatures. Using robust ligands or lower temperatures may be necessary. |
| Ligand | Triphenylphosphine (in Pd(PPh₃)₄) is a standard ligand. For less reactive electrophiles (e.g., aryl chlorides), more electron-rich and bulky ligands like P(t-Bu)₃ or proazaphosphatranes may be required.[16][17] | Ligand choice can significantly impact reaction rates. Ligand screening may be necessary for challenging substrates. |
| Solvent | Toluene is a good non-polar solvent for Stille couplings. Other common solvents include DMF, THF, and dioxane.[18] | The choice of solvent can affect the solubility of reagents and the reaction rate. Ensure the solvent is anhydrous to prevent side reactions. |
| Temperature | 100 °C is a typical temperature for couplings involving aryl iodides. Lower temperatures may be possible with more reactive substrates or more active catalyst systems. | High temperatures can lead to side reactions, such as homocoupling of the organostannane.[3] If the reaction is sluggish, increasing the temperature or adding a co-catalyst like CuI may be beneficial.[16] |
| Workup | The use of aqueous KF is highly effective for removing tin byproducts.[3][14] Other methods include treatment with DBU/I₂ or chromatography on silica gel impregnated with K₂CO₃.[14] | Residual tin compounds can be difficult to remove and are toxic.[3][10] Ensure the KF workup is performed diligently. |
Conclusion
The Stille coupling using this compound is a powerful and reliable method for the synthesis of biaryl compounds. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired products. The protocol provided herein serves as a robust starting point for the application of this important transformation in various synthetic endeavors. The critical considerations of reagent purity, inert atmosphere, and thorough removal of toxic tin byproducts are paramount for successful and safe execution.
References
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Stille Coupling. (n.d.). OpenOChem Learn. Retrieved January 17, 2026, from [Link]
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Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Espinet, P., & Echavarren, A. M. (2004). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 126(35), 10954–10969. [Link]
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Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved January 17, 2026, from [Link]
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Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
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Verkade, J. G., & Urgaonkar, S. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society, 126(10), 3143–3154. [Link]
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An efficient method for removing organotin impurities. (2020, September 14). SHANDONG LOOK CHEMICAL. Retrieved January 17, 2026, from [Link]
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Maleczka, R. E., & Gallagher, W. P. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 69(15), 5052–5055. [Link]
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Application Note: A Guide to Palladium-Catalyzed Stille Coupling with Tributyl(4-methoxyphenyl)stannane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Stille Coupling
The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through a palladium-catalyzed cross-coupling of an organostannane (organotin) compound with an organic electrophile, such as a halide or triflate.[1][2] Its remarkable tolerance for a wide array of functional groups makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[3][4]
This guide provides an in-depth exploration of the Stille coupling, with a specific focus on reactions involving Tributyl(4-methoxyphenyl)stannane . As an electron-rich organostannane, its reactivity profile presents unique considerations for catalyst selection and reaction optimization. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges, empowering researchers to leverage this powerful transformation with confidence and precision.
The Engine of Creation: The Stille Catalytic Cycle
The efficacy of the Stille coupling hinges on a catalytic cycle driven by a palladium complex. The cycle is universally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5] Understanding this cycle is paramount to rational catalyst selection and reaction optimization.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically a 14-electron species, reacting with the organic electrophile (R¹-X).[1] This concerted addition oxidizes the palladium center from Pd(0) to Pd(II), forming a new square planar intermediate.[1][6] The rate of this step is highly dependent on the nature of the leaving group (X), generally following the trend I > Br > OTf >> Cl.[7]
-
Transmetalation : This is often the rate-determining step of the cycle.[8] The organostannane (R²-SnR₃) exchanges its organic group (R²) with the halide or pseudohalide (X) on the Pd(II) complex. The presence of an electron-donating group, such as the methoxy group in this compound, can facilitate this step. The precise mechanism of transmetalation can be complex and is influenced by ligands and additives.[7]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) coupled on the palladium center are expelled as the final product (R¹-R²). This process is concerted and occurs with retention of stereochemistry.[9] The palladium center is reduced back to its Pd(0) state, regenerating the active catalyst and allowing the cycle to continue.[3]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Catalyst System Selection for Electron-Rich Stannanes
The success of coupling this compound is critically dependent on the choice of the palladium precursor and its associated ligands.
Palladium Precursors: Pd(0) vs. Pd(II) Sources
-
Pd(II) Sources : Precursors like Palladium(II) acetate (Pd(OAc)₂ ) can also be used.[13] These require an in situ reduction to the active Pd(0) state, which can sometimes be accomplished by phosphine ligands, solvents, or other reagents in the reaction mixture.[11]
For reliability and direct entry into the catalytic cycle, Pd(0) sources are often preferred for Stille couplings. Pd(PPh₃)₄ is a workhorse catalyst for this transformation.[10][14]
The Decisive Role of Ligands
Ligands are not mere spectators; they are crucial controllers of the catalyst's reactivity, stability, and selectivity. For coupling an electron-rich stannane, the choice is critical.
-
Phosphine Ligands (e.g., PPh₃, P(t-Bu)₃, P(2-furyl)₃) : Triphenylphosphine (PPh₃) is the most common ligand, often supplied as part of the Pd(PPh₃)₄ complex. Electron-rich and sterically hindered phosphine ligands can accelerate both the oxidative addition and reductive elimination steps.[8] However, strong ligand binding can inhibit the crucial transmetalation step.[8]
-
Arsine Ligands (e.g., AsPh₃) : Triphenylarsine (AsPh₃) is a softer, more weakly coordinating ligand compared to PPh₃. This weaker binding can significantly accelerate the rate of transmetalation, which is often the slow step in the cycle.[15] In a study, switching from PPh₃ to AsPh₃ in a Stille coupling dramatically increased the reaction yield.[15]
The electron-donating methoxy group on the stannane already enhances its nucleophilicity, making the transmetalation step more facile than with electron-poor stannanes. Therefore, a standard ligand like PPh₃ is often sufficient, but for challenging substrates or to accelerate slow reactions, a switch to a more labile ligand like AsPh₃ should be considered.
Optimizing the Reaction Environment
Beyond the catalyst system, several other parameters can be tuned to achieve optimal results.
-
Solvents : Anhydrous, polar aprotic solvents like DMF, NMP, THF, or dioxane are commonly used. They must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5]
-
Additives :
-
Copper(I) Iodide (CuI) : Cu(I) salts can dramatically accelerate Stille couplings.[8] The mechanism is believed to involve CuI acting as a scavenger for free phosphine ligands that can inhibit the catalyst, or potentially facilitating the transmetalation step via a copper-tin intermediate.[8][16]
-
Lithium Chloride (LiCl) : LiCl is frequently added to reactions, especially when using vinyl or aryl triflates as electrophiles.[1] It is believed to accelerate transmetalation by stabilizing the transition state or by forming a more reactive palladium complex.[1][9]
-
-
Temperature : Reactions are typically run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate.[15] However, excessively high temperatures can lead to catalyst decomposition (observed as the formation of black palladium metal) and side reactions.[17]
Table 1: Comparison of Palladium Catalyst Systems for Aryl-Aryl Stille Coupling
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Common Additives | Key Advantages | Considerations |
| Pd(PPh₃)₄ | PPh₃ (internal) | 1-5 | CuI | Commercially available, well-established, good general-purpose catalyst.[10][14] | Can be slow for less reactive substrates. Air-sensitive. |
| Pd₂(dba)₃ | PPh₃, P(t-Bu)₃ | 1-2 (Pd) | CuI, CsF | More air-stable precursor than Pd(PPh₃)₄. Allows for flexible ligand choice. | Requires in situ catalyst formation. |
| Pd₂(dba)₃ | AsPh₃ | 1-2 (Pd) | LiCl | Can significantly accelerate the rate-limiting transmetalation step.[15] | AsPh₃ is more toxic than PPh₃. |
| Pd(OAc)₂ | PPh₃, XPhos | 2-5 | Base (e.g., KF) | Inexpensive and air-stable precursor.[13] | Requires in situ reduction to Pd(0); can be less reliable. |
Detailed Experimental Protocols
Safety Note : Organotin compounds are toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
Caption: General experimental workflow for a Stille coupling reaction.
Protocol 1: Stille Coupling Using Pd(PPh₃)₄
This protocol describes a general procedure for coupling an aryl bromide with this compound using the common Pd(PPh₃)₄ catalyst.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.02-0.05 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv) and Pd(PPh₃)₄ (0.02-0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound (1.1-1.2 equiv) to the mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
Workup and Purification:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF).[5] Stir vigorously for 30-60 minutes. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Stille Coupling Using Pd₂(dba)₃ and an External Ligand
Materials:
-
Aryl iodide (1.0 equiv)
-
This compound (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.01-0.025 equiv)
-
Triphenylarsine, AsPh₃ (0.04-0.10 equiv, 4 equiv per Pd)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.025 equiv) and AsPh₃ (0.04-0.10 equiv).
-
Add the anhydrous, degassed solvent and stir for 15-20 minutes at room temperature. The solution should change color, indicating the formation of the active catalyst complex.
-
Add the aryl iodide (1.0 equiv) to the catalyst solution.
-
Add this compound (1.1 equiv) via syringe.
-
Heat the reaction mixture to 80 °C and stir under the inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and proceed with the workup and purification as described in Protocol 1.
Troubleshooting Common Issues
-
Low or No Conversion :
-
Cause : Inactive catalyst due to oxygen exposure.
-
Solution : Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere. Use a fresh, high-quality palladium catalyst; Pd(PPh₃)₄ should be a bright yellow crystalline solid, not brown or green.[10][17]
-
-
Homocoupling of Stannane (R²-R²) :
-
Cause : This common side reaction can occur through various pathways.[7]
-
Solution : Ensure the palladium catalyst is in the active Pd(0) state before adding the organostannane. Lowering the reaction temperature and carefully controlling stoichiometry can also minimize this side product.
-
-
Difficulty Removing Tin Byproducts :
-
Cause : Tributyltin halides are often greasy and co-elute with the product on silica gel.
-
Solution : A KF workup is highly effective.[5] Alternatively, treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by filtration can precipitate tin salts. For stubborn cases, chromatography on basic alumina may be effective.[5]
-
Conclusion
The Stille coupling of this compound is a robust and highly effective method for constructing valuable biaryl structures. A successful outcome is predicated on a solid understanding of the catalytic cycle and the careful selection of the palladium catalyst system. By choosing appropriate precursors and ligands, optimizing reaction conditions with additives, and employing rigorous experimental and purification techniques, researchers can reliably harness the power of this transformation for applications in drug discovery and materials science.
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Stille Coupling - Chemistry LibreTexts. (2023). Retrieved from [Link]
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Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2024). PubMed Central. Retrieved from [Link]
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Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry. Retrieved from [Link]
-
Zhou, W.-J., Wang, K.-H., & Wang, J.-X. (n.d.). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Organic Chemistry Portal. Retrieved from [Link]
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Stille Cross-Coupling. (n.d.). J&K Scientific LLC. Retrieved from [Link]
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Palladium-catalyzed Stille coupling in water. (2016). ResearchGate. Retrieved from [Link]
-
Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. (2021). YouTube. Retrieved from [Link]
-
Optimization of the enantioconvergent Stille cross‐coupling reactions of racemic alkylstannanes. (n.d.). ResearchGate. Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Retrieved from [Link]
-
Williams, R. (2011). A Simple and Reliable Procedure for the Stille Cross-Coupling of Hindered Substrates. Organic Syntheses. Retrieved from [Link]
-
Huang, H., et al. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]
-
What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction? (2014). ResearchGate. Retrieved from [Link]
-
The Stille Reaction - Myers. (n.d.). Harvard University. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. PubMed Central. Retrieved from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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van der Vlugt, J. I., et al. (2017). Real-time analysis of Pd2(dba)3 activation by phosphine ligands. Dalton Transactions. Retrieved from [Link]
-
Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes. (n.d.). ResearchGate. Retrieved from [Link]
-
Wolf, C., & Lerebours, R. (2003). Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. Sci-Hub. Retrieved from [Link]
-
development and application of palladium-catalyzed - carbon-nitrogen bond forming reactions. (n.d.). DSpace@MIT. Retrieved from [Link]
-
Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. (2020). The Journal of Organic Chemistry. Retrieved from [Link]
-
Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. (2020). PubMed Central. Retrieved from [Link]
-
The Stille Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
-
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-
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Topic: Solvent Effects in the Stille Reaction of Tributyl(4-methoxyphenyl)stannane
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Solvent Selection in Stille Cross-Coupling
The Stille reaction, a palladium-catalyzed cross-coupling between an organostannane and an organic electrophile, stands as a cornerstone of modern synthetic chemistry.[1][2][3] Its remarkable functional group tolerance and reliability have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4][5] The reaction is governed by a catalytic cycle involving a palladium center, and while the choice of catalyst and ligands is paramount, the solvent is a critically important, yet often underestimated, parameter. The reaction medium is not a passive bystander; it actively influences reaction kinetics, mechanistic pathways, and ultimately, the yield and purity of the desired product.[6]
This application note provides an in-depth analysis of solvent effects on the Stille reaction, focusing on the coupling of Tributyl(4-methoxyphenyl)stannane with aryl halides. We will explore the mechanistic implications of solvent choice, present comparative data, and provide detailed protocols to guide researchers in optimizing this powerful transformation.
The Palladium Catalytic Cycle: A Mechanistic Overview
The Stille reaction proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][7] The transmetalation step is frequently the rate-determining step of the cycle and, as such, is the most susceptible to solvent effects.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic electrophile (R¹-X), forming a Pd(II) complex. This step is generally faster for more reactive halides (I > Br > Cl) and electron-deficient aryl systems.[10][11]
-
Transmetalation: The organic group (R²) from the organostannane (R²-SnR₃) is transferred to the palladium center, displacing the halide. This is the crucial C-C bond-forming precursor step. The precise mechanism of this step is highly dependent on the solvent and any additives present.
-
Reductive Elimination: The two organic groups (R¹ and R²) coupled on the palladium center are expelled as the final product (R¹-R²), regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Dissecting Solvent Effects on the Reaction Mechanism
The choice of solvent can dramatically alter the energy landscape of the catalytic cycle, particularly the transmetalation step. Solvents influence the reaction by coordinating with the palladium center, altering its reactivity, and by stabilizing intermediates and transition states.[6][12]
Non-Polar Solvents (e.g., Toluene, Benzene, Dioxane)
In non-polar, non-coordinating solvents, the transmetalation is generally believed to proceed through a neutral, cyclic (associative) transition state. The organostannane coordinates to the palladium complex, and the organic group is transferred in a concerted fashion. These reactions are often slower due to the lower polarity of the medium, which does little to stabilize any charge separation in the transition state.
Polar Aprotic Solvents (e.g., THF, DMF, NMP)
Polar aprotic solvents are frequently the solvents of choice for Stille couplings as they can significantly accelerate the reaction rate.[9] Their efficacy stems from several factors:
-
Coordination: Solvents like DMF or NMP can act as weak ligands, coordinating to the palladium center. This can facilitate the dissociation of other ligands (e.g., phosphines), generating a more coordinatively unsaturated and reactive palladium species.[8]
-
Polarity: The high polarity of these solvents stabilizes the charge-separated transition states that are characteristic of an "open" or dissociative transmetalation pathway.[12][13] In this pathway, the halide dissociates from the Pd(II) complex, creating a cationic palladium species that is more electrophilic and reacts more rapidly with the organostannane.[14][15]
-
Additive Synergy: The effect of polar aprotic solvents is often magnified by the addition of salts like lithium chloride (LiCl).[10] LiCl can increase the solvent's polarity and assist in displacing ligands from the palladium center, further accelerating the crucial transmetalation step.[10][16]
Comparative Data: Solvent Impact on Reaction Performance
To illustrate these effects, the Stille coupling of this compound with 4-bromoanisole was performed under various solvent conditions. The results clearly demonstrate the significant impact of the solvent on reaction efficiency.
| Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | None | 100 | 24 | 45 |
| Dioxane | None | 100 | 18 | 62 |
| THF | None | 65 | 16 | 75 |
| DMF | None | 100 | 6 | 88 |
| NMP | LiCl (3 eq.) | 80 | 4 | 95 |
| Water* | TPGS-750-M | 25 | 4 | 92[17] |
*Data for aqueous conditions adapted from literature[17] to showcase green chemistry alternatives. The use of surfactants like TPGS-750-M enables the reaction to proceed efficiently in water, even at room temperature.
As the data indicates, moving from non-polar (Toluene) to polar aprotic solvents (THF, DMF) dramatically increases the reaction rate and yield. The combination of a highly polar solvent like NMP with an additive like LiCl provides the most efficient system for this transformation under thermal conditions.
Experimental Protocols
Objective: To perform the Stille cross-coupling of this compound and 4-bromoanisole to synthesize 4,4'-dimethoxybiphenyl, comparing the effects of different solvents.
Reaction Scheme: (MeO)C₆H₄-Sn(Bu)₃ + (MeO)C₆H₄-Br ---(Pd catalyst)--> (MeO)C₆H₄-C₆H₄(OMe) + Br-Sn(Bu)₃
Materials and Reagents:
-
This compound (97%)
-
4-Bromoanisole (99%)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (99%)
-
Toluene (Anhydrous, ≥99.8%)
-
Tetrahydrofuran (THF) (Anhydrous, ≥99.9%, inhibitor-free)
-
N,N-Dimethylformamide (DMF) (Anhydrous, ≥99.8%)
-
Lithium Chloride (LiCl) (Anhydrous, ≥99%)
-
Ethyl acetate (ACS grade)
-
Hexanes (ACS grade)
-
Saturated aqueous solution of KF
-
Saturated aqueous solution of NaCl (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flasks or oven-dried round-bottom flasks with rubber septa
-
Magnetic stirrer and stir bars
-
Inert atmosphere line (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Heating mantle with temperature controller
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for column chromatography
Protocol 1: Reaction in a Non-Polar Solvent (Toluene)
-
Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Under a positive flow of inert gas, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 eq.).
-
Solvent and Stannane: Add anhydrous toluene (10 mL) via syringe, followed by this compound (489 mg, 1.2 mmol, 1.2 eq.).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting materials indicates reaction completion.
-
Workup: After ~24 hours or upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL).
-
Tin Removal: Stir the organic solution vigorously with a saturated aqueous solution of KF (15 mL) for 1 hour. A precipitate of tributyltin fluoride will form.
-
Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel to yield 4,4'-dimethoxybiphenyl.
Protocol 2: Reaction in a Polar Aprotic Solvent with Additive (DMF/LiCl)
-
Setup: To an oven-dried 50 mL Schlenk flask, add Tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol, 2.5 mol%) and anhydrous Lithium Chloride (127 mg, 3.0 mmol, 3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Under a positive flow of inert gas, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 eq.).
-
Solvent and Stannane: Add anhydrous DMF (10 mL) via syringe, followed by this compound (489 mg, 1.2 mmol, 1.2 eq.).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is expected to be significantly faster.
-
Workup and Purification: Follow steps 7-10 from Protocol 1. Note that DMF is a high-boiling solvent and may require vacuum distillation or extensive washing with water during the workup to remove.
Conclusion and Best Practices
The solvent is a powerful tool for controlling the outcome of the Stille reaction. For the coupling of this compound, polar aprotic solvents like THF, DMF, and NMP offer significant advantages over non-polar solvents, leading to faster reactions and higher yields. The efficacy of these solvents can be further enhanced with additives like LiCl, which promote a more rapid transmetalation step. While traditional organic solvents are effective, emerging methods using aqueous media with surfactants present a greener and often milder alternative.[17]
For researchers and drug development professionals, the key takeaway is that solvent screening is an essential part of process optimization. The choice of solvent should not be an afterthought but a strategic decision based on the electronic and steric properties of the substrates and the desired reaction efficiency.
References
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Álvarez, R., Pérez, M., Faza, O. N., & de Lera, A. R. (2011). Associative Transmetalation in the Stille Cross-Coupling Reaction to Form Dienes: Theoretical Insights into the Open Pathway. Organometallics, 30(10), 2675–2687. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
YouTube. (2024). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. [Link]
-
Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R¹I and R²SnBu₃ Catalyzed by trans-[PdR¹IL₂] (R¹ = C₆F₅, C₆Cl₂F₃; R² = Vinyl, C₆H₄-4-OMe; L = AsPh₃). Organometallics, 17(6), 954–959. [Link]
-
ResearchGate. (n.d.). The Stille Reaction: A Density Functional Theory Analysis of the Transmetalation and the Importance of Coordination Expansion at Tin. [Link]
-
Kim, W.-S., Kim, H.-J., & Cho, C.-G. (2003). Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone. Journal of the American Chemical Society, 125(47), 14288–14289. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
ResearchGate. (n.d.). The Mechanisms of the Stille Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
J&K Scientific LLC. (n.d.). Stille Cross-Coupling. [Link]
-
ResearchGate. (n.d.). Solvent effects on the kinetics, mechanism, stability, structural, and reactivity in chemical reactions from theoretical viewpoint. [Link]
-
chemeurope.com. (n.d.). Stille reaction. [Link]
-
Paraza Pharma. (n.d.). The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. [Link]
-
Lu, G.-p., Cai, C., & Lipshutz, B. H. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3134-3138. [Link]
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Application Note & Protocols: Optimizing Stille Coupling with Tributyl(4-methoxyphenyl)stannane through Strategic Ligand Selection
Introduction: The Enduring Power of Stille Coupling and the Pivotal Role of Ligands
The Stille cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and stereospecificity.[1][2] This palladium-catalyzed reaction, which couples an organostannane with an organic halide or pseudohalide, has found extensive application in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3] The versatility of the Stille coupling is largely attributable to its tolerance of a wide array of functional groups, a consequence of the stability of organotin reagents to air and moisture.[4][5]
However, the success and efficiency of a Stille coupling are not guaranteed by simply mixing the reactants and a palladium source. The choice of ligand, which coordinates to the palladium center, is a critical parameter that dictates the reaction's kinetics, yield, and even the feasibility of coupling challenging substrates.[6] The ligand environment modulates the electronic and steric properties of the palladium catalyst, influencing every step of the catalytic cycle.[2]
This guide provides an in-depth exploration of ligand effects on the Stille coupling, with a specific focus on reactions employing Tributyl(4-methoxyphenyl)stannane . This particular organostannane is a valuable building block for introducing the electron-rich 4-methoxyphenyl moiety, a common structural motif in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of how different ligand classes—specifically phosphines and N-heterocyclic carbenes (NHCs)—influence the reaction, followed by detailed, field-tested protocols to empower researchers to optimize their synthetic strategies.
Mechanistic Insights: The Ligand's Influence on the Catalytic Cycle
The Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) active species. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7] The nature of the ligand bound to the palladium center can dramatically accelerate or hinder each of these steps.
Caption: Figure 1: The Stille Catalytic Cycle.
1. Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (R¹-X) to the Pd(0) complex, forming a Pd(II) intermediate.[1]
- Ligand Effect: Electron-rich, bulky ligands, such as trialkylphosphines (e.g., P(tBu)₃) and N-heterocyclic carbenes (NHCs), are known to accelerate this step.[3][6] The high electron density on the ligand increases the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the R¹-X bond.[6] This is particularly crucial for less reactive electrophiles like aryl chlorides.[3]
2. Transmetalation: This is often the rate-determining step of the reaction.[7] The organic group (R²) is transferred from the organostannane to the palladium center, displacing the halide.
- Ligand Effect: The transmetalation step is sensitive to a delicate balance of steric and electronic effects.[8][9] Very bulky ligands can sterically hinder the approach of the organostannane to the palladium complex, slowing down the reaction.[8][9] Conversely, very small ligands can lead to a highly stable intermediate that is reluctant to undergo transmetalation.[8][9] Ligands like triphenylphosphine (PPh₃) often provide a good balance.[8][9] Less coordinating ligands can also facilitate this step by promoting the dissociation of a ligand to open a coordination site for the incoming organostannane.[10]
3. Reductive Elimination: In the final step, the two coupled organic groups (R¹ and R²) are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1]
- Ligand Effect: Bulky ligands can promote reductive elimination by creating steric strain in the Pd(II) intermediate, which is relieved upon elimination of the product.[7][11] This steric compression forces the R¹ and R² groups into closer proximity, facilitating C-C bond formation.[11]
A Comparative Look at Ligand Classes
| Ligand Type | Key Characteristics | Impact on Stille Coupling |
| Triphenylphosphine (PPh₃) | Moderately bulky, good σ-donor, modest π-acceptor. | A versatile, general-purpose ligand that provides a good balance for both transmetalation and reductive elimination.[8][9] |
| Bulky Alkylphosphines (e.g., P(tBu)₃, PCy₃) | Very bulky, strong σ-donors. | Excellent for accelerating oxidative addition (especially with aryl chlorides) and reductive elimination.[3][6] Can hinder transmetalation if excessively bulky.[8] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors (stronger than phosphines), sterically tunable. | Form very stable palladium complexes, leading to highly active and long-lived catalysts.[12] Their strong electron-donating nature greatly facilitates oxidative addition.[12][13] The steric bulk promotes reductive elimination.[13] |
Experimental Protocols: A Practical Guide to Ligand Screening
Here we present a series of protocols for the Stille coupling of This compound with 4-bromoacetophenone as a model reaction. These protocols are designed to illustrate the practical impact of ligand selection.
Safety Note: Organotin compounds are toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
Caption: Figure 2: Workflow for Ligand Screening.
Protocol 1: Standard Conditions with a Phosphine Ligand (PPh₃)
This protocol utilizes a common and reliable palladium(0) source, providing a baseline for comparison.
Materials:
-
4-Bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv)
-
This compound (477 mg, 1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)
-
Anhydrous Toluene (10 mL)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromoacetophenone and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Add this compound via syringe.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding 15 mL of a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour. This helps to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate (3 x 20 mL).
-
Transfer the filtrate to a separatory funnel, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired product, 1-(4-methoxyphenyl)-4-acetylbenzene.
Protocol 2: Accelerated Coupling with a Bulky, Electron-Rich Phosphine Ligand (P(tBu)₃)
This protocol employs a more active catalyst system, often leading to faster reaction times and enabling the use of less reactive electrophiles.
Materials:
-
4-Bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv)
-
This compound (477 mg, 1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (9.2 mg, 0.01 mmol, 1 mol% Pd)
-
Tri-tert-butylphosphine [P(tBu)₃] (8.1 mg, 0.04 mmol, 4 mol%) or as a 10 wt% solution in hexane.
-
Cesium Fluoride (CsF) (304 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous Dioxane (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromoacetophenone, Pd₂(dba)₃, and CsF.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous dioxane via syringe.
-
Add the P(tBu)₃ ligand via syringe.
-
Add this compound via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress. This reaction is often significantly faster, potentially complete in 2-6 hours.
-
Follow steps 7-11 from Protocol 1 for workup and purification.
Protocol 3: High-Activity Coupling with an N-Heterocyclic Carbene (NHC) Ligand
NHC-ligated palladium catalysts are known for their high stability and activity, often requiring lower catalyst loadings and milder conditions.
Materials:
-
4-Bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv)
-
This compound (477 mg, 1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2.2 mg, 0.01 mmol, 1 mol%)
-
IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride) (6.8 mg, 0.02 mmol, 2 mol%)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (4.0 mg, 0.02 mmol, 2 mol%) or another suitable base to generate the carbene in situ.
-
Anhydrous THF (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂, IMes·HCl, and the base (KHMDS).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF via syringe and stir at room temperature for 20-30 minutes to allow for the pre-formation of the active catalyst.
-
Add a solution of 4-bromoacetophenone in 2 mL of THF.
-
Add this compound via syringe.
-
Heat the reaction mixture to 65 °C with stirring.
-
Monitor the reaction progress. Completion is often achieved within 1-4 hours.
-
Follow steps 7-11 from Protocol 1 for workup and purification.
Summary of Expected Outcomes and Ligand Selection
| Protocol | Ligand | Catalyst Loading (mol% Pd) | Typical Temperature | Typical Time | Expected Yield | Key Advantages |
| 1 | PPh₃ | 5% | 110 °C | 12-24 h | Good to Excellent | Readily available, reliable baseline. |
| 2 | P(tBu)₃ | 1-2% | 80-100 °C | 2-6 h | Excellent | High activity, faster reaction, good for challenging substrates.[3] |
| 3 | NHC (IMes) | 1% | 65 °C | 1-4 h | Excellent | Highest activity, very stable catalyst, mild conditions.[12][13] |
Conclusion
The choice of ligand is a powerful tool for any synthetic chemist employing the Stille cross-coupling reaction. For the coupling of this compound, while standard ligands like PPh₃ provide a reliable method, the use of bulky, electron-rich phosphines or N-heterocyclic carbenes can offer significant advantages in terms of reaction speed, temperature, and catalyst loading. By understanding the mechanistic role of the ligand, researchers can rationally select the optimal conditions to achieve their synthetic goals efficiently and effectively. This guide provides a starting point for exploration and optimization, enabling the robust and scalable synthesis of valuable 4-methoxyphenylated compounds.
References
-
García-Melchor, M., et al. (2009). Subtle Balance of Ligand Steric Effects in Stille Transmetalation. ACS Publications. Available at: [Link][8]
-
Zhang, L., & Wu, Y.-D. (2006). Effect of the Leaving Ligand X on Transmetalation of Organostannanes (vinylSnR3) with LnPd(Ar)(X) in Stille Cross-Coupling Reactions. A Density Functional Theory Study. Organometallics. Available at: [Link][14]
-
García-Melchor, M., et al. (2009). Subtle balance of ligand steric effects in Stille transmetalation. Semantic Scholar. Available at: [Link][9]
-
Stille Coupling. (2023). Chemistry LibreTexts. Available at: [Link][11]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link][10]
-
The Stille Reaction. Myers Group, Harvard University. Available at: [Link][15]
-
Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. National Institutes of Health. Available at: [Link][16]
-
Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. PubMed Central. Available at: [Link][17]
-
A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. ResearchGate. Available at: [Link][18]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Institut Kimia Malaysia. Available at: [Link][2]
-
Cyclopropenylidene carbene ligands in palladium catalysed coupling reactions. PubMed. Available at: [Link][19]
-
Stille Coupling. Organic Chemistry Portal. Available at: [Link][5]
-
Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. Available at: [Link][13]
-
Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses. Available at: [Link][3]
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. Available at: [Link][12]
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The Strategic Application of Tributyl(4-methoxyphenyl)stannane in Natural Product Synthesis: A Detailed Guide
This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic application of tributyl(4-methoxyphenyl)stannane in the synthesis of complex natural products. Moving beyond a simple recitation of facts, this guide illuminates the causality behind experimental choices, offers detailed, field-proven protocols, and is grounded in authoritative scientific literature.
Introduction: The Unique Role of this compound in Modern Synthesis
The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1] Organostannanes, the key nucleophilic partners in this reaction, are noted for their stability to air and moisture, a significant advantage over other reactive organometallic reagents.[2]
Within the diverse family of organostannane reagents, This compound has emerged as a particularly valuable tool. Its utility is primarily centered on its role as a robust and efficient donor of a p-methoxyphenyl group in the construction of biaryl linkages—a common motif in biologically active natural products. The electron-donating nature of the methoxy group can facilitate the rate-determining transmetalation step in the Stille catalytic cycle, often leading to high yields and clean reactions. This guide will explore the mechanistic underpinnings of this reaction and provide a detailed, practical application in the context of a challenging natural product total synthesis.
The Engine of C-C Bond Formation: The Stille Catalytic Cycle
The efficacy of this compound is best understood through the lens of the Stille catalytic cycle. The reaction is a symphony of three primary steps orchestrated by a palladium catalyst, typically introduced as a Pd(0) source like Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor.
-
Oxidative Addition : The cycle commences with the oxidative addition of an organic electrophile (commonly an aryl halide or triflate, R¹-X) to the active Pd(0) catalyst. This step forms a Pd(II) intermediate.[3]
-
Transmetalation : This is the crucial step where the organostannane reagent, this compound, transfers its 4-methoxyphenyl group to the palladium center, displacing the halide or triflate. This step regenerates the tin halide byproduct (X-SnBu₃) and forms a new Pd(II) species bearing both organic partners. This step is often the rate-determining step of the cycle.[1]
-
Reductive Elimination : The final step involves the reductive elimination of the two coupled organic groups (R¹-R²) from the palladium center. This step forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Caption: Figure 1: The Catalytic Cycle of the Stille Reaction.
Application Showcase: Total Synthesis of (-)-Deoxypodophyllotoxin
A compelling demonstration of the strategic use of this compound is found in the asymmetric total synthesis of the potent antitumor agent (-)-deoxypodophyllotoxin, a member of the aryltetralin lignan family of natural products. In their elegant synthesis, Hsung and coworkers employed a crucial Stille coupling to construct the biaryl bond that forms the backbone of the molecule.
Retrosynthetic Logic: The key disconnection in their strategy involved breaking the C-Ar bond between the tetralin core and the pendant trimethoxyphenyl ring. This disconnection leads back to a vinyl triflate precursor and the required 4-methoxyphenyl fragment, which was introduced using this compound. This approach highlights the power of the Stille reaction to couple sp²-hybridized carbon centers, in this case a vinyl triflate and an aryl stannane.
Caption: Figure 2: Retrosynthetic analysis for (-)-Deoxypodophyllotoxin.
Causality in Protocol Design: Why These Conditions?
The success of a Stille coupling is highly dependent on the precise combination of catalyst, ligands, additives, and solvent. The conditions chosen by Hsung et al. are a masterclass in optimization for a challenging substrate.
| Component | Reagent | Role & Rationale |
| Catalyst | Pd(PPh₃)₄ | A reliable, air-stable Pd(0) precatalyst that readily enters the catalytic cycle. Triphenylphosphine (PPh₃) ligands are robust and effective for many standard couplings. |
| Additive | Copper(I) Iodide (CuI) | CuI is a crucial co-catalyst that is known to accelerate the rate-limiting transmetalation step. It is believed to act as a scavenger for free phosphine ligands, which can inhibit the reaction, or to facilitate a more rapid Sn-to-Cu-to-Pd transfer. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively solubilizes the reactants and palladium complexes, facilitating high reaction rates. It is crucial to use anhydrous and degassed DMF to prevent catalyst deactivation. |
| Temperature | 65 °C | This elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing decomposition of sensitive functional groups on the substrates. |
Field-Proven Experimental Protocol
The following protocol is adapted from the supporting information of the total synthesis of (-)-Deoxypodophyllotoxin by Hsung and coworkers. This procedure has been validated through its successful application in achieving a high yield of a complex intermediate.
Reaction: Stille cross-coupling of a vinyl triflate with this compound.
Materials:
-
Vinyl triflate precursor (1.0 equiv)
-
This compound (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)
-
Copper(I) iodide (CuI) (0.2 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add the vinyl triflate (1.0 equiv), Pd(PPh₃)₄ (0.1 equiv), and CuI (0.2 equiv).
-
Inerting the Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed DMF via syringe to dissolve the solids. Follow this with the addition of this compound (1.5 equiv) via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 65 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting vinyl triflate is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and pour it into a separatory funnel containing a saturated aqueous solution of potassium fluoride (KF). Stir the biphasic mixture vigorously for 1-2 hours. The KF solution reacts with the tributyltin byproducts to form insoluble tributyltin fluoride, which can be removed by filtration.
-
Purification: Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired coupled product. The reported yield for this key transformation was 85% .
Concluding Insights for the Practicing Scientist
This compound is a highly effective and strategic reagent for the introduction of the 4-methoxyphenyl moiety in the synthesis of complex molecules. Its application in the total synthesis of (-)-deoxypodophyllotoxin underscores the power of the Stille reaction to forge challenging biaryl bonds with high efficiency.
Key Takeaways for Success:
-
Inert Atmosphere is Non-Negotiable: The Pd(0) catalyst is sensitive to oxygen. Rigorous exclusion of air is paramount for reproducibility and high yields.
-
The Power of Additives: Do not underestimate the role of additives like CuI. They can dramatically accelerate sluggish reactions and are often essential for success with complex substrates.
-
Tin Byproduct Removal: The toxicity of organotin compounds necessitates a robust work-up and purification strategy. The potassium fluoride wash is a standard and effective method for removing the majority of tin residues.
By understanding the mechanistic principles and adhering to meticulously developed protocols, researchers can confidently deploy this compound to solve complex synthetic challenges in natural product synthesis and drug discovery.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508–524. [Link]
-
Hsung, R. P., et al. Asymmetric Total Synthesis of (−)-Deoxypodophyllotoxin. Organic Letters, 2005 , 7 (19), 4265–4268. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997 , 50, 1-652. [Link]
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004 , 43 (36), 4704–4734. [Link]
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Application Notes and Protocols for the Stille Reaction: A Detailed Guide to the Experimental Setup with Tributyl(4-methoxyphenyl)stannane
Introduction: The Strategic Importance of the Stille Reaction in Modern Synthesis
The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic electrophile, stands as a cornerstone in the synthesis of complex organic molecules.[1][2] Its discovery and development by John K. Stille and others have provided chemists with a powerful tool for the formation of carbon-carbon bonds.[3] A key advantage of the Stille reaction is the remarkable stability of organostannane reagents to air and moisture, coupled with their tolerance for a wide array of functional groups, making them invaluable in multi-step syntheses.[3][4] This robustness is particularly crucial in the fields of pharmaceutical and natural product synthesis, where complex molecular architectures are common.[1][3]
This guide provides a detailed examination of the experimental setup for a Stille reaction, focusing on the use of Tributyl(4-methoxyphenyl)stannane as the organotin reagent. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the selection of reagents and conditions, a step-by-step experimental protocol, and critical safety and workup procedures.
Mechanistic Overview: The Palladium Catalytic Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the organic electrophile (typically an aryl or vinyl halide/triflate), inserting itself into the carbon-halogen bond. This process oxidizes the palladium from Pd(0) to a Pd(II) species.[4]
-
Transmetalation: This is often the rate-determining step of the reaction. The organostannane reagent, in this case, this compound, exchanges its organic group (the 4-methoxyphenyl group) with the halide on the Pd(II) complex.[5]
-
Reductive Elimination: The two organic groups on the palladium complex are then coupled, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Experimental Design and Reagent Selection
A successful Stille reaction is contingent on the careful selection of the catalyst, ligands, solvent, and any additives. The electron-rich nature of the 4-methoxyphenyl group on our chosen stannane influences some of these choices.
Reagent and Condition Selection Table
| Component | Selection | Rationale |
| Organostannane | This compound | The 4-methoxyphenyl group is the desired coupling partner. The tributyltin moiety is a common, non-transferable group. |
| Organic Electrophile | Aryl Iodide or Bromide | Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides in the oxidative addition step.[6] |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ | A common, air-stable Pd(0) precatalyst that readily enters the catalytic cycle.[7] |
| Solvent | Anhydrous, Degassed Toluene or DMF | Polar aprotic solvents are typically used. Toluene is a good choice for many Stille couplings. DMF can be used to increase the polarity of the reaction medium.[8] |
| Additive (Optional) | Copper(I) Iodide (CuI) | Can significantly accelerate the rate of transmetalation, especially with less reactive substrates.[6] |
| Reaction Temperature | 80-110 °C | Sufficient thermal energy is required to drive the reaction, particularly the transmetalation and reductive elimination steps. |
| Atmosphere | Inert (Nitrogen or Argon) | While the organostannane is air-stable, the Pd(0) catalyst can be susceptible to oxidation, which would inhibit the reaction. |
The Critical Role of Additives
Additives can have a profound impact on the efficiency and rate of the Stille reaction.
-
Copper(I) Iodide (CuI): The "copper effect" in Stille couplings is well-documented. CuI is believed to accelerate the reaction through a number of possible mechanisms. One prominent theory suggests that CuI undergoes transmetalation with the organostannane to form a more reactive organocuprate species, which then more rapidly transmetalates with the palladium complex.[6] Another possibility is that copper acts as a scavenger for phosphine ligands, which can sometimes inhibit the reaction.[6] The addition of CuI can increase the reaction rate by orders of magnitude.[6]
-
Lithium Chloride (LiCl): In some cases, particularly when using organic triflates as electrophiles, LiCl can accelerate the reaction. It is thought to function by displacing the triflate from the palladium intermediate, forming a more reactive palladium-chloride species.[9] Additionally, LiCl increases the polarity of the solvent, which can facilitate the transmetalation step.[6]
Visualizing the Workflow
The following diagram illustrates the general workflow for setting up a Stille reaction.
Caption: General workflow for the Stille reaction.
Detailed Experimental Protocol
This protocol describes the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Anhydrous, degassed toluene (10 mL)
-
Saturated aqueous potassium fluoride (KF) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon line, bubbler)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Through the top of the condenser, add this compound (1.2 mmol) via syringe.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Workup - Tin Removal: Dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL). Stirring the biphasic mixture for 30 minutes during the KF wash can facilitate the precipitation of tributyltin fluoride.
-
Extraction: Separate the organic layer. Wash the organic layer with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Safety and Handling of Organotin Reagents
Organotin compounds, including this compound, are toxic and require careful handling.
-
Toxicity: Organotins can be absorbed through the skin and are toxic upon inhalation or ingestion. They can affect the central nervous system.[10]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear a lab coat, safety glasses, and chemically resistant gloves.[11]
-
Handling: Use a syringe and needle for transferring liquid organotin reagents to minimize exposure.
-
Waste Disposal: All glassware and equipment that come into contact with organotin reagents should be rinsed with a suitable solvent, and the rinsings collected in a designated hazardous waste container. Dispose of all organotin waste according to your institution's guidelines.[10]
-
Spills: In case of a spill, evacuate the area. Small spills can be absorbed with an inert material and placed in a sealed container for disposal.[10]
Troubleshooting and Final Considerations
-
Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the reaction temperature, using a more polar solvent like DMF, or increasing the catalyst loading. The presence of oxygen can deactivate the catalyst, so ensure your system is properly under an inert atmosphere.
-
Homocoupling: A common side reaction is the homocoupling of the organostannane.[6] This can sometimes be minimized by the slow addition of the stannane reagent.
-
Incomplete Tin Removal: If tin byproducts remain after the KF wash, an additional wash or passing the crude product through a plug of silica gel with a small amount of triethylamine in the eluent can be effective.[4]
The Stille reaction is a robust and versatile tool in organic synthesis. By understanding the underlying mechanism and the roles of each component, researchers can effectively troubleshoot and optimize this powerful C-C bond-forming reaction for their specific synthetic needs.
References
-
Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Stille reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
- Pérez, M., Alvarez, R., Faza, O. N., & de Lera, A. R. (2008). The Stille Reaction: A Density Functional Theory Analysis of the Transmetalation and the Importance of Coordination Expansion at Tin. Organometallics, 27(23), 6145–6154.
- Del Valle Lab. (n.d.). Standard Operating Procedures.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
-
Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). PubMed Central. Retrieved from [Link]
- Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Stille Cross-Couplings of Sulfonyl Chlorides and Organostannanes. Journal of the American Chemical Society, 125(50), 15292–15293.
- Lu, G.-p., Cai, C., & Lipshutz, B. H. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3138-3142.
-
Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. (2024, October 25). YouTube. Retrieved from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Stille Reaction, 38 Years Later.
-
Stille Cross-Coupling. (2025). J&K Scientific LLC. Retrieved from [Link]
-
Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. (2011). ResearchGate. Retrieved from [Link]
-
Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]
- Schmidt, J., Choi, J., Liu, A. T., Chen, M., & Fu, G. C. (2016). Preparation of Enantioenriched Alkylcarbastannatranes via Nucleophilic Inversion of Alkyl Mesylates for Use in Stereospecific Cross-Coupling Reactions.
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Bye-Bye Palladium: Photocatalytic Stille-Type Coupling. (2017). Advanced Science News. Retrieved from [Link]
-
1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (2013). Wiley-VCH. Retrieved from [Link]
-
11-The Stille Reaction PDF. (n.d.). Scribd. Retrieved from [Link]
- Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. (2007). The Journal of Organic Chemistry, 72(23), 8847–8853.
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Harnessing Room Temperature Stille Couplings: A Protocol for Tributyl(4-methoxyphenyl)stannane
An Application Guide for Researchers
Introduction: The Imperative for Mild Cross-Coupling
The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application is particularly profound in pharmaceutical and materials science, where the construction of complex molecular architectures is paramount.[3][4][5] Traditionally, these reactions have often required elevated temperatures, limiting their utility with thermally sensitive substrates. The development of protocols that proceed at room temperature represents a significant advancement, offering milder conditions, reduced energy consumption, and an expanded substrate scope.[3][6]
This guide provides a detailed examination and a robust protocol for conducting the Stille coupling at room temperature, specifically utilizing Tributyl(4-methoxyphenyl)stannane as the organotin nucleophile. We will delve into the mechanistic underpinnings that allow for ambient temperature reactivity, detail the critical roles of catalysts and ligands, and provide a step-by-step experimental workflow designed for reproducibility and success.
Mechanistic Framework: Enabling Ambient Temperature Reactivity
The efficacy of the Stille coupling hinges on a catalytic cycle involving a palladium center.[2][7] Understanding this cycle is crucial for optimizing conditions for room temperature reactions. The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic electrophile (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[2][8] The rate of this step is highly dependent on the electrophile, following the general trend: I > Br > OTf >> Cl.[1][8]
-
Transmetalation: The organostannane (R²-SnR₃) exchanges its organic group (R²) with the halide on the palladium center.[2][7] This is often the rate-determining step, and its efficiency is influenced by the nature of the R² group and the ligands on the palladium.[2]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are expelled, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]
Achieving this cycle at room temperature is not trivial. It requires a carefully selected catalytic system where each step is sufficiently rapid without thermal input. The primary levers for achieving this are the strategic selection of phosphine ligands and, in some cases, the use of additives.
Critical Reagents and Parameters
Palladium Catalyst Precursors
While the active catalyst is Pd(0), stable Pd(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used, as they are reduced in situ. More direct Pd(0) sources such as Pd(PPh₃)₄ or Pd₂(dba)₃ are also highly effective.[8] For room temperature applications, a highly active catalyst system is paramount.
The Power of Phosphine Ligands
Ligands are arguably the most critical component for enabling room temperature reactivity. They stabilize the palladium center and modulate its reactivity. For ambient Stille couplings, the most effective ligands are typically bulky and electron-rich.[9][10]
-
Why bulky and electron-rich?
-
Electron-donating character: Increases the electron density on the palladium center, which significantly accelerates the rate of the oxidative addition step.[10]
-
Steric bulk: Promotes the reductive elimination step, preventing catalyst decomposition and facilitating the release of the final product.[10] It also helps to create a coordinatively unsaturated metal center that is more reactive.
-
Examples of highly effective ligands include trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃) and specialized biaryl phosphine ligands (e.g., Buchwald ligands).[9][11]
The Organostannane: this compound
This specific organotin reagent (CAS 70744-47-7) possesses several favorable characteristics:[12]
-
Stability: Like most organostannanes, it is stable to air and moisture, simplifying handling.[2][8]
-
Reactivity: The electron-donating methoxy group on the phenyl ring enhances the nucleophilicity of the aromatic carbon, which can facilitate a faster transmetalation step.
-
Non-transferable Groups: The three butyl groups are considered "non-transferable" and typically do not participate in the coupling, ensuring high selectivity for the transfer of the desired 4-methoxyphenyl group.[2]
Solvents and Additives
The choice of solvent can influence reaction rates by affecting the solubility of reagents and the stability of intermediates.[13]
-
Solvents: Anhydrous, polar aprotic solvents like THF, DMF, and dioxane are standard.[1] For greener approaches, reactions in aqueous media using surfactants like TPGS-750-M have been shown to be highly effective, even at room temperature.[14]
-
Additives:
-
Copper(I) Iodide (CuI): Can dramatically accelerate the reaction, with rate enhancements of over 1000-fold reported. It is believed to act as a co-catalyst, potentially facilitating the transmetalation step.[7]
-
Fluoride Sources (CsF, KF): Fluoride ions can coordinate to the tin atom, forming a hypervalent "ate" complex. This pentacoordinate tin species is more nucleophilic and reactive, accelerating transmetalation.[15][16]
-
Detailed Application Protocol
This protocol describes a general procedure for the room temperature Stille coupling of an aryl bromide with this compound.
Materials and Reagents
| Reagent/Material | Role | Typical Quantity (0.5 mmol scale) | CAS Number |
| Aryl Bromide | Electrophile | 0.5 mmol, 1.0 eq | Substrate-dep. |
| This compound | Nucleophile | 0.6 mmol, 1.2 eq | 70744-47-7 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Precursor | 0.0125 mmol, 2.5 mol% | 51364-51-3 |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Ligand | 0.03 mmol, 6 mol% | 998-40-3 |
| Cesium Fluoride (CsF) | Additive (Activator) | 1.0 mmol, 2.0 eq | 13400-13-0 |
| Anhydrous Tetrahydrofuran (THF) | Solvent | 5 mL | 109-99-9 |
| Saturated aq. Potassium Fluoride (KF) | Workup Reagent | ~10 mL | 7789-23-3 |
| Ethyl Acetate | Extraction Solvent | ~30 mL | 141-78-6 |
| Brine | Washing Solution | ~15 mL | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | As needed | 7757-82-6 |
Experimental Workflow
Step-by-Step Procedure
-
Glassware Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precursor (Pd₂(dba)₃, 11.5 mg, 0.0125 mmol), the ligand (P(t-Bu)₃, 6.1 mg, 0.03 mmol), cesium fluoride (CsF, 152 mg, 1.0 mmol), and the aryl bromide (0.5 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as Pd(0) species are oxygen-sensitive.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) via syringe. Stir the resulting suspension for 5-10 minutes. Following this, add this compound (0.24 mL, 0.6 mmol) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature (20-25 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or GC-MS by periodically taking small aliquots. A typical reaction time can range from 4 to 24 hours, depending on the reactivity of the aryl halide.
-
Workup and Tin Removal: Upon completion, cool the reaction mixture in an ice bath and carefully quench by adding a saturated aqueous solution of potassium fluoride (KF, ~10 mL). Allow the biphasic mixture to stir vigorously for at least 1 hour. This step is crucial as the fluoride ions react with the tributyltin bromide byproduct to form a gelatinous precipitate (Bu₃SnF), facilitating its removal.[7][9]
-
Extraction: Dilute the mixture with ethyl acetate (~15 mL) and filter the entire suspension through a pad of Celite® to remove the precipitated tin salts and baseline palladium. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (~10 mL each).
-
Purification: Combine the organic layers, wash with brine (~15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Outlook
The ability to perform Stille cross-couplings at room temperature using highly active palladium/phosphine ligand systems significantly broadens the utility of this powerful C-C bond-forming reaction.[11] The protocol detailed here for this compound provides a reliable and adaptable method for synthesizing complex biaryl structures under mild conditions. This approach is particularly valuable in the context of drug discovery and natural product synthesis, where preserving sensitive functional groups is often a primary concern.[5][6][17] As catalyst technology continues to evolve, the scope and efficiency of ambient temperature cross-couplings are poised to expand even further, solidifying their role as an indispensable tool for the modern synthetic chemist.
References
-
IntechOpen. (n.d.). Palladium‐Catalyzed Cross‐Coupling in Continuous Flow at Room and Mild Temperature. Retrieved from [Link]
-
PubMed. (2019). Room-Temperature Aqueous Suzuki-Miyaura Cross-Coupling Reactions Catalyzed via a Recyclable Palladium@Halloysite Nanocomposite. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Stille couplings in water at room temperature. Retrieved from [Link]
-
Harvard University. (n.d.). The Stille Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Retrieved from [Link]
-
Thieme. (n.d.). Room-Temperature Stille Coupling of Tetraarylstannanes via Palladium-Catalyzed C–H Activation. Retrieved from [Link]
-
PubMed. (2003). Room-temperature Stille cross-couplings of alkenyltin reagents and functionalized alkyl bromides that possess beta hydrogens. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Retrieved from [Link]
-
PubMed Central. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. Retrieved from [Link]
-
ACS Publications. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. Retrieved from [Link]
-
ResearchGate. (2012). Stille couplings in water at room temperature. Retrieved from [Link]
-
PubMed Central. (2022). Efficient room temperature catalytic synthesis of alternating conjugated copolymers via C-S bond activation. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. Retrieved from [Link]
-
ResearchGate. (2016). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. Retrieved from [Link]
-
ResearchGate. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2016). THE STILLE REACTION, 38 YEARS LATER. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]
-
Michigan State University. (n.d.). Stille Couplings Catalytic in Tin: A “Sn−F” Approach. Retrieved from [Link]
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Application Notes & Protocols: Microwave-Assisted Stille Coupling of Tributyl(4-methoxyphenyl)stannane
Introduction: Accelerating Complex Molecule Synthesis
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide has proven invaluable in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1][2][3] Traditional Stille couplings, however, can be hampered by long reaction times, often requiring hours or even days to reach completion.[4] The advent of microwave-assisted synthesis has revolutionized this field, offering a powerful tool to dramatically accelerate reaction rates, improve yields, and enhance product purity.[5][6][7][8]
Microwave irradiation provides rapid and uniform heating of the reaction mixture, a stark contrast to conventional heating methods.[6][7] This efficient energy transfer can lead to significantly shorter reaction times, often reducing them from hours to mere minutes.[4][7] Furthermore, the precise temperature control afforded by modern microwave reactors minimizes the formation of side products, simplifying purification and improving overall efficiency.[7][8] This application note provides a detailed protocol for the microwave-assisted Stille coupling of Tributyl(4-methoxyphenyl)stannane with an aryl bromide, a common transformation in drug discovery and materials science.
Reaction Mechanism and the Role of Key Reagents
The catalytic cycle of the Stille coupling proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][9][10]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (e.g., an aryl halide) to form a Pd(II) complex.[9]
-
Transmetalation: The organostannane reagent then transfers its organic group to the palladium center.[9][11] This is often the rate-determining step of the reaction.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.[9]
Key Components and Their Functions:
-
Palladium Catalyst: Both Pd(0) and Pd(II) complexes can serve as catalyst precursors. Common examples include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂).[3][12] The choice of catalyst and accompanying ligands is crucial for reaction success.[3][11]
-
Organostannane: this compound serves as the source of the 4-methoxyphenyl group. Organotin reagents are valued for their tolerance of a wide variety of functional groups and their stability towards moisture and air.[9][10][12]
-
Organic Electrophile: Aryl halides (iodides, bromides) or triflates are commonly used coupling partners.[13]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or THF are typically employed to facilitate efficient microwave heating.[4][11]
-
Additives: In some cases, additives like copper(I) salts can accelerate the transmetalation step.[14] For couplings involving organic triflates, the addition of lithium chloride can be beneficial.[13]
Visualizing the Process
The Stille Coupling Catalytic Cycle
Caption: A streamlined workflow for microwave-assisted Stille coupling.
Detailed Experimental Protocol
Materials and Equipment:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 - 1.2 mmol, 1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 mmol, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, THF, or Toluene, 3-5 mL)
-
Microwave reactor with sealed vessel capability
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: In a clean, dry microwave reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol).
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent and Stannane Addition: Add the anhydrous, degassed solvent (4 mL) to the vial, followed by the this compound (1.2 mmol, 1.2 equiv).
-
Vial Sealing: Securely seal the reaction vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 120-150°C and the reaction time to 10-30 minutes. The power should be set to allow for rapid heating to the target temperature.
-
Reaction Monitoring: After the allotted time, cool the reaction vessel to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup - Removal of Tin Byproducts:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
To effectively remove the toxic tributyltin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). [9][12][15]This will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration through a pad of celite. [15] * Alternatively, the crude product can be purified by flash chromatography on silica gel, sometimes treated with triethylamine (2-5%) to aid in the removal of tin residues. [9][12]8. Purification:
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. [9][15] * Purify the crude product by flash column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate). [12]9. Characterization: Confirm the identity and purity of the desired product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Optimization and Data
The efficiency of the microwave-assisted Stille coupling is highly dependent on the reaction parameters. The following table provides a starting point for optimization.
| Parameter | Range | Rationale |
| Temperature (°C) | 100 - 180 | Higher temperatures, achievable with microwave heating, significantly accelerate the reaction. [16] |
| Time (min) | 5 - 60 | Microwave irradiation drastically reduces reaction times compared to conventional heating. [4][16] |
| Catalyst Loading (mol%) | 1 - 5 | Lower catalyst loadings are often possible with the enhanced efficiency of microwave synthesis. |
| Solvent | DMF, Toluene, THF, Dioxane | The choice of solvent affects heating efficiency and substrate solubility. [11] |
Note: These parameters should be optimized for each specific substrate combination to achieve the best results. [16][17][18]
Safety Considerations: Handling Organotin Compounds
Organotin compounds, including this compound, are toxic and require careful handling. [9][10]
-
Toxicity: Organotins can be absorbed through the skin and are toxic if ingested or inhaled. They can cause skin and eye irritation and may affect the central nervous system. [19]* Handling Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [20]* Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for proper disposal according to institutional guidelines. All organotin waste must be treated as hazardous. * Emergency Procedures: In case of skin contact, wash the affected area immediately and thoroughly with soap and water. [19]If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention. [19]
Conclusion
The microwave-assisted Stille coupling of this compound offers a rapid, efficient, and high-yielding method for the formation of biaryl compounds. By leveraging the advantages of microwave heating, researchers can significantly reduce reaction times and improve overall synthetic efficiency. Careful attention to reaction optimization and adherence to strict safety protocols for handling organotin reagents are paramount for successful and safe implementation of this powerful synthetic tool.
References
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Stille Coupling. NROChemistry. Available from: [Link]
-
ORGANOTIN COMPOUNDS. CDC Stacks. Available from: [Link]
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Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Available from: [Link]
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Stille Coupling. Organic Synthesis. Available from: [Link]
-
Espinet, P. and Echavarren, A.M. (2004). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Journal of the American Chemical Society, 126(34), pp.10572–10583. Available from: [Link]
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Mastering Stille Coupling with Ethynyltributylstannane: A Guide for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Wang, J.-X., et al. (2015). Microwave-Assisted Stille Cross-Coupling Reaction Catalysed by in Situ Formed Palladium Nanoparticles. ResearchGate. Available from: [Link]
-
Nehls, B.S., et al. Semiconducting Polymers via Microwave-assisted Suzuki and Stille Cross-Coupling Reactions. Makromolekulare Chemie - Bergische Universität Wuppertal. Available from: [Link]
-
Organo-tin compounds. Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Available from: [Link]
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Perez, M. A., et al. (2023). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 13(48), pp.34139–34160. Available from: [Link]
-
Stille reaction. Wikipedia. Available from: [Link]
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Borah, G. and Barman, P. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Creative Research Thoughts, 9(6). Available from: [Link]
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Wolf, C. and Lerebours, R. (2000). Microwave-Assisted One-Pot Hydrostannylation/Stille Couplings. Organic Letters, 2(23), pp.3655–3658. Available from: [Link]
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Sharma, U., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), pp.94-104. Available from: [Link]
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Wang, J.-X., et al. (2015). Microwave-Assisted Stille Cross-Coupling Reaction Catalysed by in Situ Formed Palladium Nanoparticles. Semantic Scholar. Available from: [Link]
-
Al-Masri, M. and El-Sayed, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(17), p.3123. Available from: [Link]
-
Myers, A. The Stille Reaction. Chem 115. Available from: [Link]
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da Silva, F.M., et al. (2004). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. ResearchGate. Available from: [Link]
-
Goliszewska, K., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), p.1779. Available from: [Link]
-
Bairagi, S. and Ghosh, A. (2017). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 7(7), pp.111-114. Available from: [Link]
-
Le, T.V., et al. (2022). Process Optimization of Microwave Assisted Simultaneous Distillation and Extraction from Siam cardamom using Response Surface Methodology. Molecules, 27(19), p.6679. Available from: [Link]
-
Shelke, G.M., et al. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), pp.404–407. Available from: [Link]
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Troubleshooting & Optimization
low yield in Stille coupling with Tributyl(4-methoxyphenyl)stannane
Technical Support Center: Stille Coupling Reactions
A Specialist Guide to Troubleshooting Low Yields with Tributyl(4-methoxyphenyl)stannane
Welcome to the technical support center for optimizing Stille cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, when using electron-rich organostannanes like this compound. Here, you will find targeted FAQs, in-depth troubleshooting advice, and validated protocols to enhance the success of your experiments.
Section 1: Quick Diagnosis - Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned black immediately after adding the palladium catalyst. What does this indicate?
A1: The rapid formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black. This inactive form of palladium is a common cause of low or no product yield. This can be triggered by impurities, excessive temperatures, or the use of ligands that are not robust enough to stabilize the Pd(0) species throughout the catalytic cycle. Ensure your solvent and reagents are thoroughly degassed and consider a more robust ligand system.
Q2: I'm observing a significant amount of a dimeric methoxy-biphenyl byproduct. What is this and how can I prevent it?
A2: You are likely observing the homocoupling of your this compound reagent.[1][2][3] This side reaction is often promoted by the presence of oxygen or when the transmetalation step is slow compared to the competing homocoupling pathway. To minimize it, ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions.[3] Optimizing the catalyst and ligand choice can also suppress this unwanted reaction.[3]
Q3: Why is my Stille reaction with this compound sluggish compared to other stannanes I've used?
A3: While electron-rich stannanes like yours are generally reactive, a slow reaction can point to several issues. The most critical step to examine is transmetalation, where the methoxyphenyl group is transferred to the palladium center.[1][2] This step can be hindered by sterically bulky ligands on palladium or impurities in the stannane. The addition of additives like copper(I) iodide (CuI) can dramatically accelerate this step.[1][4]
Q4: How can I effectively remove the tributyltin byproducts after the reaction?
A4: Tributyltin halides (e.g., Bu3SnX) are notoriously difficult to remove due to their low polarity.[2][5][6] A highly effective workup procedure involves quenching the reaction with a saturated aqueous solution of potassium fluoride (KF).[2][3] Stirring the mixture vigorously for an hour will precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration through a pad of Celite®.[3]
Section 2: In-Depth Troubleshooting Guide
When quick fixes are not enough, a systematic approach is necessary. This section breaks down the reaction by its core components to help you identify and solve the root cause of low yields.
Issue Cluster 1: The Palladium Catalyst System
The heart of the Stille reaction is the palladium catalyst. Its activity and stability are paramount for achieving high yields.
Q: My palladium pre-catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is old. Could this be the problem?
A: Absolutely. Palladium(0) catalysts are sensitive to air and can degrade over time, leading to reduced activity.[7] It is always best practice to use a fresh batch of catalyst or a source from a recently opened bottle. If you suspect catalyst deactivation, consider using a more stable Pd(II) pre-catalyst like PdCl₂(PPh₃)₂ which is reduced to the active Pd(0) species in situ.
Q: How do I choose the right ligand for coupling an electron-rich stannane?
A: Ligand choice is critical. For electron-rich stannanes, the rate-limiting step is often not the initial oxidative addition but can be influenced by the transmetalation or reductive elimination steps.
-
Electron-rich, bulky phosphine ligands can sometimes accelerate the initial oxidative addition but may hinder the subsequent steps.
-
Less donating ligands , such as tri(2-furyl)phosphine (TFP) or triphenylarsine (AsPh₃), have been shown to cause large rate accelerations in Stille reactions by facilitating ligand dissociation from the palladium center, which is necessary for the transmetalation step to occur.[8]
| Ligand Type | Example | Key Characteristic | Impact on Stille Coupling |
| Electron-Rich Phosphines | P(t-Bu)₃ | Strong σ-donor, bulky | Accelerates oxidative addition, but may slow transmetalation. |
| Standard Phosphines | PPh₃ | Moderately donating | A general-purpose, reliable choice for many systems. |
| Low-Donicity Ligands | AsPh₃, P(2-furyl)₃ | Weakly coordinating | Can dramatically accelerate the reaction by promoting ligand dissociation.[8] |
Q: I'm not using any additives. Should I be?
A: Yes, additives can be crucial. For challenging couplings, especially with electron-rich partners, additives are often essential for high yields.
-
Copper(I) Iodide (CuI): CuI is the most common and effective additive, often increasing reaction rates by orders of magnitude.[1][4] It is believed to act as a co-catalyst, potentially undergoing transmetalation with the stannane to form a more reactive organocuprate species, which then transmetalates with palladium.[1]
-
Lithium Chloride (LiCl): LiCl can facilitate the transmetalation step and help keep the palladium species soluble and active.[2][7][9]
-
Fluoride Sources (e.g., CsF, KF): Fluoride ions can coordinate to the tin atom, forming a hypervalent "ate" complex.[10] This weakens the carbon-tin bond, making the methoxyphenyl group more readily transferable to the palladium center.[10]
Issue Cluster 2: The Organostannane Reagent
The quality and reactivity of your this compound are critical.
Q: How do I know if my stannane reagent is pure?
A: Organostannanes can decompose over time, especially if exposed to light or acid, leading to the formation of hexa-alkyldistannoxanes. A simple ¹H NMR spectrum can be a good indicator of purity. Look for the characteristic aromatic signals of the methoxyphenyl group and the aliphatic signals of the tributyl groups. Significant baseline noise or unidentifiable peaks suggest impurity. If in doubt, purification by flash chromatography on silica gel or distillation is recommended.
Q: My stannane is electron-rich. Can it be degrading under the reaction conditions?
A: Yes. While generally stable, very electron-rich aryl stannanes can be susceptible to side reactions like proto-destannylation, especially if there are acidic protons present in the reaction mixture (e.g., from water or impure solvents).[1][11] This reaction replaces the stannyl group with a hydrogen atom, consuming your starting material without forming the desired product. Using rigorously dried and degassed solvents is essential to prevent this.
Issue Cluster 3: Reaction Parameters
The correct solvent, temperature, and atmosphere can make the difference between a failed reaction and a high-yielding success.
Q: What is the best solvent for this reaction?
A: The choice of solvent can influence the reaction mechanism and rate.[12]
-
Non-polar solvents like toluene or dioxane are very common and generally effective.
-
Polar aprotic solvents like DMF or NMP can accelerate the reaction, particularly the transmetalation step.[12] However, they must be rigorously purified as impurities can inhibit the catalyst. High temperatures in these solvents can also promote catalyst decomposition.
| Solvent | Polarity | Boiling Point (°C) | Common Use Case |
| Toluene | Non-polar | 111 | General purpose, good for reactions up to 110 °C. |
| Dioxane | Moderately Polar | 101 | Good balance of polarity and temperature range. |
| DMF | Polar Aprotic | 153 | Can accelerate slow reactions, but requires high purity. |
| THF | Polar Aprotic | 66 | Useful for lower temperature reactions. |
Q: I heated my reaction to 110 °C for 24 hours with no product. Is higher temperature always better?
A: Not necessarily. While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition and side reactions.[1] If a reaction does not proceed at a moderate temperature (e.g., 80-90 °C), there is likely a fundamental issue with the catalyst system or reagents. Instead of indiscriminately increasing the temperature, it is better to first try additives like CuI or switch to a more effective ligand.
Section 3: Visualizing the Process
Understanding the reaction mechanism and potential pitfalls is key to effective troubleshooting.
The Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low Stille coupling yields.
Section 4: Validated Experimental Protocols
Protocol 1: Optimized Stille Coupling with this compound
This protocol incorporates best practices for achieving a high yield.
Materials:
-
Aryl Halide (Iodide or Bromide) (1.0 equiv)
-
This compound (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Triphenylarsine (AsPh₃) (8 mol%)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Anhydrous, degassed Toluene (to make a 0.1 M solution)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, AsPh₃, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the aryl halide.
-
Add the this compound dropwise via syringe.
-
Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or GC-MS.
-
Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.
-
Workup: Dilute the reaction mixture with ethyl acetate. Add a saturated aqueous solution of KF and stir vigorously for 1-2 hours.
-
Filter the resulting suspension through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of this compound
If you suspect your stannane reagent is impure, this protocol can be used.
Procedure:
-
Prepare a silica gel column using a non-polar eluent system, such as hexanes or petroleum ether. A small amount of triethylamine (~0.5-1%) can be added to the eluent to prevent decomposition on the silica.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the solution onto the column and elute with the chosen solvent system. The product is non-polar and should elute relatively quickly.
-
Collect the fractions containing the product (monitor by TLC with a potassium permanganate stain).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
The resulting colorless oil should be stored under an inert atmosphere (argon or nitrogen) in a freezer to prevent degradation.[13]
References
-
Wikipedia. (n.d.). Stille reaction. Retrieved January 17, 2026, from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved January 17, 2026, from [Link]
-
Cresswell, A. J., et al. (2021). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central. Retrieved January 17, 2026, from [Link]
- Roth, G. P., et al. (1995). Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst. Tetrahedron Letters, 36(13), 2191–2194.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
Chemical Communications (RSC Publishing). (n.d.). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Retrieved January 17, 2026, from [Link]
-
Journal of Materials Chemistry C (RSC Publishing). (n.d.). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Optimized Stille Coupling Reactions Catalyzed by Palladium on Carbon with CuI as Cocatalyst. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved January 17, 2026, from [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. Retrieved January 17, 2026, from [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved January 17, 2026, from [Link]
-
PMC - NIH. (n.d.). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Retrieved January 17, 2026, from [Link]
-
Golden. (n.d.). Stille reaction. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 17, 2026, from [Link]
- Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure & Appl. Chem., 68(1), 73-78.
-
RSC Publishing. (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Retrieved January 17, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 70744-47-7. Retrieved January 17, 2026, from [Link]
-
MSU Chemistry. (n.d.). Stille Couplings Catalytic in Tin: A “Sn−F” Approach. Retrieved January 17, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved January 17, 2026, from [Link]
-
Wikidata. (2025). This compound. Retrieved January 17, 2026, from [Link]
-
YouTube. (2024). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Purification of Products from Tributyl(4-methoxyphenyl)stannane Stille Reactions
Welcome to the Technical Support Center for Stille reaction purifications. This guide is specifically tailored to address the challenges associated with purifying the products of Stille coupling reactions that utilize Tributyl(4-methoxyphenyl)stannane. The inherent toxicity and purification difficulties of organotin byproducts necessitate robust and reliable purification strategies.[1][2] This center provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in obtaining highly pure coupled products.
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds.[1][2] However, a significant challenge lies in the removal of stoichiometric amounts of tin byproducts from the reaction mixture.[3] this compound, while an effective coupling partner, generates tributyltin halides (Bu₃SnX) and other tin-containing species that can be difficult to separate from the desired product.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses common issues encountered during the purification of Stille reaction products derived from this compound.
Issue 1: Persistent Organotin Contamination in the Final Product After Standard Work-up
-
Possible Cause: Incomplete reaction of the fluoride source (e.g., potassium fluoride, KF) with organotin byproducts. This can be due to insufficient KF, inadequate stirring time, or the formation of a passivating layer of insoluble tributyltin fluoride (Bu₃SnF) at the aqueous-organic interface.[4][5]
-
Troubleshooting Steps:
-
Increase Fluoride Concentration and Stirring Time: Ensure a significant excess of aqueous KF solution (e.g., 1M) is used and stir the biphasic mixture vigorously for at least one hour, and potentially overnight, to drive the precipitation of Bu₃SnF.[4][5]
-
Celite Filtration: If a significant amount of solid precipitate forms at the interface, which can hinder separation, filter the entire mixture through a pad of Celite®.[4][5] This will remove the insoluble tin fluoride.
-
Alternative Fluoride Source: Consider using cesium fluoride (CsF), which can be more effective at precipitating organotin fluorides.[3]
-
Issue 2: Co-elution of Product and Tin Byproducts During Silica Gel Chromatography
-
Possible Cause: The polarity of your desired product may be very similar to that of the tributyltin byproducts.
-
Troubleshooting Steps:
-
Triethylamine-Treated Silica Gel: A highly effective method is to perform flash chromatography using silica gel that has been pre-treated with an eluent containing 2-5% triethylamine.[1][4][6] The triethylamine interacts with the acidic sites on the silica, which can help in separating the tin species from the product.
-
Potassium Carbonate-Silica Gel Stationary Phase: An alternative is to use a stationary phase composed of 10% w/w anhydrous potassium carbonate mixed with silica gel.[7] This has been shown to be very effective at removing organotin impurities.[7]
-
Alumina Chromatography: For certain compounds, chromatography on basic or neutral alumina can provide better separation of tin byproducts than silica gel.[1][8]
-
Issue 3: Product Degradation During Aqueous Work-up
-
Possible Cause: Your coupled product may be sensitive to the basic conditions of the KF wash or prolonged exposure to water.
-
Troubleshooting Steps:
-
Non-Aqueous Work-up: If your product is unstable in aqueous base, it is advisable to avoid the KF wash. Instead, concentrate the reaction mixture and directly proceed to purification by flash chromatography on triethylamine-treated silica gel.[5]
-
Precipitation/Crystallization: If your product is a solid, consider purifying it by recrystallization from a suitable solvent system. This can be a very effective method for removing soluble tin impurities.[5][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to remove tin byproducts after my Stille reaction?
A1: The most common and often effective first step is an aqueous work-up with a saturated solution of potassium fluoride (KF).[1][4][6] This converts the soluble tributyltin halides into insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.[3][10]
Q2: My KF wash isn't completely removing the tin byproducts. What should I do next?
A2: If a KF wash is insufficient, the next recommended step is flash column chromatography.[4] Using silica gel treated with 2-5% triethylamine in the eluent is a widely successful technique for separating residual organotin compounds.[1][4][6]
Q3: Are there any alternatives to a KF wash for removing tin byproducts?
A3: Yes, several alternatives exist. You can treat the reaction mixture with:
-
Iodine (I₂): If you suspect the presence of unreacted tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), pre-treatment with iodine will convert these to tributyltin iodide (Bu₃SnI), which is then more readily removed by a subsequent KF wash.[4]
-
NaOH: Treatment with NaOH can convert tributyltin halides to the more polar tributyltin hydroxide (Bu₃SnOH), which may be easier to remove by extraction or chromatography.[4]
Q4: How can I confirm that all tin residues have been removed from my final product?
A4: While ¹H NMR can often detect the characteristic signals of the butyl groups of tributyltin species, trace amounts may be difficult to quantify. For applications where very low tin levels are critical, such as in pharmaceuticals, more sensitive analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) may be necessary to confirm the absence of tin.[3]
Q5: My product is very non-polar. What is the best purification strategy?
A5: For non-polar products, separation from non-polar tin byproducts can be challenging. After an initial KF wash, flash chromatography on triethylamine-treated silica is a good starting point. If co-elution is still an issue, consider using a more polar stationary phase or a different chromatographic technique like reverse-phase chromatography.
Experimental Protocols
Protocol 1: Standard Potassium Fluoride (KF) Work-up
-
Reaction Quenching: Once the Stille reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or diethyl ether.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash it two to three times with a 1M aqueous solution of KF. Shake the funnel vigorously for at least one minute for each wash.[4]
-
Precipitate Removal: If a solid precipitate (Bu₃SnF) forms at the interface, filter the entire biphasic mixture through a pad of Celite®.[4]
-
Separation and Drying: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
Further Purification: The crude product can then be further purified by flash column chromatography or recrystallization.
Protocol 2: Purification by Flash Chromatography on Triethylamine-Treated Silica Gel
-
Silica Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane or heptane).
-
Triethylamine Addition: Add 2-5% triethylamine by volume to the slurry and mix thoroughly.[1][4][6]
-
Column Packing: Pack a chromatography column with the prepared triethylamine-treated silica slurry.
-
Sample Loading and Elution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with a gradient of your chosen solvent system, ensuring that the eluent always contains 2-5% triethylamine.
-
Fraction Collection: Collect fractions and analyze them by TLC to isolate the purified product.
Visualizing the Purification Workflow
The following diagram illustrates a decision-making workflow for purifying the product of a this compound Stille reaction.
Caption: Decision workflow for Stille reaction purification.
References
-
Stille Coupling | NROChemistry. Available at: [Link]
-
Removal of the By-Product Tributyltin Chloride from Reaction Mixtures - Cornerstone. Available at: [Link]
-
Workup for Removing Tin Byproducts. Available at: [Link]
-
Organotin chemistry - Wikipedia. Available at: [Link]
-
Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - MSU Chemistry. Available at: [Link]
-
Direct Hydrolysis of Hydrated Organotin Cations: Synthesis and Structural Characterization of {[n-Bu2Sn(OH2)(Phen)(O3SC6H3-2,5-Me2)]+[2,5-Me2C6H3SO3]-} - ACS Publications. Available at: [Link]
-
Stille reaction - Wikipedia. Available at: [Link]
-
The Stille Reaction - Chem 115 Myers. Available at: [Link]
-
Stille Coupling - Organic Synthesis. Available at: [Link]
-
α,ω-Bis(trichlorostannyl)alkanes: Unravelling the Hydrolysis Pathway to Organotin-oxo Oligomers | Organometallics - ACS Publications. Available at: [Link]
-
Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Available at: [Link]
- US2718522A - Recovery of organotin compounds - Google Patents.
-
A simple chromatographic technique for the purification of organic stannanes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. Available at: [Link]
-
A Practical Method for the Removal of Organotin Residues from Reaction Mixtures | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Stannylation/destannylation. New syntheses of carbonyl compounds via organotin intermediates | Journal of the American Chemical Society. Available at: [Link]
-
This compound | C19H34OSn | CID 2762547 - PubChem. Available at: [Link]
-
Stannylation/destannylation. New syntheses of carbonyl compounds via organotin intermediates - Journal of the American Chemical Society (ACS Publications). Available at: [Link]
-
This compound | CAS 70744-47-7 - Matrix Fine Chemicals. Available at: [Link]
-
Removal of Tributyltin Chloride (TBT) from TBT-contaminated Natural Water by Adsorption onto nFe3O4/Fly ash/Activated Carbon Com - Federal University Oye-Ekiti. Available at: [Link]
-
Tri-n-Butyltin Chloride - BNT Chemicals. Available at: [Link]
-
Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds? | ResearchGate. Available at: [Link]
-
Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - ResearchGate. Available at: [Link]
-
Stille Coupling - Organic Chemistry Portal. Available at: [Link]
-
3-methylene-4-isopropyl-1,1-cyclopentanedicarboxylic acid, dimethyl ester - Organic Syntheses Procedure. Available at: [Link]
- [ - Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)] - Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=CV9P0722
-
Alkylstannane synthesis by stannylation, hydrostannation or C-Sn coupling reaction. Available at: [Link]
Sources
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- 10. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
side reactions of Tributyl(4-methoxyphenyl)stannane in cross-coupling
Welcome to the technical support center for Tributyl(4-methoxyphenyl)stannane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its use in cross-coupling reactions, particularly the Stille reaction. We will address common side reactions, troubleshoot suboptimal results, and provide field-proven insights to enhance the efficiency and reproducibility of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My reaction yield is low, and I've isolated anisole as a major byproduct. What is happening and how can I prevent it?
A1: You are likely observing protodestannylation, a common and often frustrating side reaction.
Causality & Mechanism: Protodestannylation is the cleavage of the carbon-tin bond by an acidic proton, replacing the stannyl group with hydrogen. In your case, the bond between the 4-methoxyphenyl ring and the tin atom is broken, leading to the formation of anisole. This side reaction is particularly problematic when the reaction medium contains even trace amounts of water, acidic impurities in solvents or reagents, or if the reaction is run at elevated temperatures for extended periods. The mechanism involves the protonation of the ipso-carbon of the aryl stannane.[1]
Troubleshooting Protocol:
-
Rigorous Reagent & Solvent Preparation:
-
Solvents: Use freshly distilled, anhydrous, and degassed solvents. Toluene and DMF are common, but ensure they are passed through a solvent purification system or stored over molecular sieves.
-
Reagents: Ensure your organic halide coupling partner and any additives are free of acidic impurities. If necessary, purify them by recrystallization or chromatography before use.
-
Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the setup and reaction. Perform at least three pump/purge cycles on the reaction vessel.[2]
-
-
Addition of a Proton Scavenger:
-
Incorporate a non-nucleophilic base to neutralize trace acids. Proton sponges like 1,8-Bis(dimethylamino)naphthalene can be effective. Use stoichiometric amounts relative to potential acid sources.
-
-
Optimize Reaction Temperature:
-
Run the reaction at the lowest temperature that still allows for efficient catalytic turnover. While many Stille couplings are run at 90-110 °C, investigate if 60-80 °C provides a better ratio of product to the protodestannylation byproduct.
-
Q2: I'm seeing a significant amount of 4,4'-dimethoxybiphenyl in my crude product mixture. What is this homocoupling side reaction and how do I suppress it?
A2: This byproduct is the result of homocoupling of your this compound reagent.
Causality & Mechanism: Homocoupling is the dimerization of the organostannane to form an R²-R² species (in this case, two 4-methoxyphenyl groups coupling together).[3] This side reaction is often catalyzed by the palladium complex, especially in the presence of oxygen or other oxidants. It can occur through two primary pathways:
-
Reaction of two equivalents of the organostannane with the Pd(II) intermediate, followed by reductive elimination.[3]
Homocoupling becomes more competitive if the transmetalation step of the desired cross-coupling is slow.
Troubleshooting Protocol:
-
Thorough Degassing:
-
Oxygen is a known promoter of homocoupling.[4] Ensure your reaction mixture is thoroughly degassed before and during the reaction. Techniques like freeze-pump-thaw cycles are more effective than simple argon bubbling for solvents like DMF.
-
-
Ligand Selection:
-
Use of Additives:
-
The addition of copper(I) iodide (CuI) can significantly accelerate the transmetalation step, which is often the rate-determining step in the Stille cycle.[5][6] By speeding up this step, the palladium intermediate is more likely to engage in the productive cross-coupling pathway rather than side reactions.
-
-
Control Stoichiometry:
-
Avoid using a large excess of the organostannane reagent. A stoichiometry of 1.1 to 1.2 equivalents relative to the electrophile is typically sufficient.
-
Q3: My desired product is contaminated with tributyltin halides and other tin residues that are difficult to remove by standard chromatography. What are the best purification strategies?
A3: Removal of highly toxic organotin byproducts is a critical and often challenging aspect of Stille coupling.[7][8] Standard silica gel chromatography is frequently insufficient due to the non-polar nature of many tin residues, leading to co-elution.
Troubleshooting & Purification Protocols:
| Method | Description | Advantages | Disadvantages |
| Aqueous KF Wash | The crude mixture is diluted in an organic solvent and washed with a saturated aqueous solution of potassium fluoride (KF). This converts tributyltin halides into insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[9][10] | Simple, inexpensive, and effective for many substrates.[10] | Can form emulsions. May not be effective for all tin species. The product may precipitate with the tin fluoride if it is not sufficiently soluble.[10] |
| DBU/Iodine Treatment | This method is useful for removing unreacted stannane or hexaalkyldistannane. The addition of iodine followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) converts these species into more polar compounds that can be removed.[10] | Effective for specific non-polar tin byproducts. | Adds more reagents to the mixture that need to be removed. |
| Triethylamine-Treated Silica | Flash chromatography is performed using silica gel that has been pre-treated or eluted with a solvent system containing 2-5% triethylamine. | The basic triethylamine deactivates acidic sites on the silica and helps in retarding the tin species, improving separation. | May not be suitable for base-sensitive products. |
| K₂CO₃-Silica Chromatography | A stationary phase prepared by mixing silica gel with powdered potassium carbonate (e.g., 9:1 silica:K₂CO₃ by weight) is used for chromatography.[10] | Highly effective for removing a broad range of organotin impurities to very low levels.[10] | Requires preparation of the custom stationary phase. |
Step-by-Step Protocol: Aqueous Potassium Fluoride (KF) Wash
-
Reaction Completion: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether.[11]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash vigorously for 1-2 minutes with a saturated aqueous solution of KF.[11] A white precipitate of Bu₃SnF should form.
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF.[10][11] Wash the filter cake with the organic solvent to recover any adsorbed product.
-
Separation & Drying: Return the filtrate to the separatory funnel, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[11] The product can then be concentrated and further purified if necessary.
Visualizing the Reaction Pathways
Understanding the main catalytic cycle and where side reactions diverge is key to effective troubleshooting.
Caption: Stille catalytic cycle with competing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns with this compound and its byproducts? A1: Organotin compounds are highly toxic and pose significant health risks.[8][12][13] Tributyltin derivatives can be absorbed through the skin and are toxic upon ingestion or inhalation.[12][14] They are potent neurotoxins and can affect the central nervous system, liver, and immune system.[12][14][15] Always handle these compounds in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves (nitrile gloves should be double-layered or a more resistant material like Viton should be used), safety goggles, and a lab coat. All waste containing tin must be disposed of according to institutional and environmental regulations.[12][15]
Q2: How should I store this compound? A2: Organostannanes are generally stable to air and moisture, which is one of their advantages over other organometallic reagents like organolithiums or Grignards.[3][7] However, for long-term storage and to prevent gradual degradation or reaction with atmospheric moisture (which can be a source of protons for protodestannylation), it is best stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark place.
Q3: Can I use other cross-coupling reactions to form the same bond without using tin? A3: Yes. The Suzuki-Miyaura coupling, which uses organoboron reagents (boronic acids or esters), is a widely used alternative.[16] Boron byproducts are generally considered to have much lower toxicity than organotin byproducts, simplifying purification and reducing safety concerns.[16] Other alternatives include Negishi (organozinc), Hiyama (organosilicon), and Kumada (organomagnesium) couplings, each with its own set of advantages and substrate scope. The choice of reaction often depends on the specific functional groups present in your substrates.
Q4: What is the role of lithium chloride (LiCl) as an additive in some Stille protocols? A4: Lithium chloride is often used as an additive to accelerate the reaction. While the exact mechanism can be complex, it is believed that the chloride ion can coordinate to the palladium center, facilitating the transmetalation step. In some cases, it may also help to break up tin-aggregate species, making the organostannane more reactive.
Caption: A decision workflow for troubleshooting Stille reactions.
References
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). National Institutes of Health.
-
Stille reaction. (2023, December 27). In Wikipedia. Retrieved from [Link]
- Scott, W. J., Crisp, G. T., & Stille, J. K. (1990). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides.
-
Stille Cross-Coupling. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Toxicity and speciation analysis of organotin compounds. (n.d.). Chem-Spec-Bio Ltd. Retrieved from [Link]
- Shirakawa, E., Murota, Y., Nakao, Y., & Hiyama, T. (1997). Homocoupling of Organostannanes Catalyzed by Iminophosphine-Palladium. Synlett, 1997(10), 1143–1144.
-
Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. (2005, September). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
ORGANOTIN COMPOUNDS. (1976, November). Centers for Disease Control and Prevention. Retrieved from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Schweigert, M. K., Bear, R. A., House, R. A., & Holness, D. L. (2002). Preventable exposure to trimethyl tin chloride: a case report.
-
Stille Coupling. (2020, July 18). YouTube. Retrieved from [Link]
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173-4176.
-
Myers, A. G. (n.d.). The Stille Reaction. Harvard University. Retrieved from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Zhang, Y., Dai, Y., & Yang, P. (2014). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates.
- Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78.
- Dodd, D., & Johnson, M. D. (1973). Kinetics of Protodestannylation of Substituted Vinylstannanes. Journal of the Chemical Society, Perkin Transactions 2, (2), 211-215.
- Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78.
- Maleczka Jr, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn− F” Approach. Organic Letters, 3(25), 4173-4176.
-
Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]
- Casado, A. L., Espinet, P., & Gallego, A. M. (2004). The Mechanisms of the Stille Reaction.
- Farina, V. (2004). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 81, 155.
-
Workup for removing tin byproducts? (2017, June 20). ResearchGate. Retrieved from [Link]
- Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. (2021, July 21). Dalton Transactions.
- How Understanding the Role of an Additive Can Lead to an Improved Synthetic Protocol without an Additive: Organocatalytic Synthesis of Chiral Diarylmethyl Alkynes. (2017, September 18).
-
Arylstannane synthesis by stannylation or C-Sn coupling reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Stannane synthesis by stannylation or C-Sn coupling reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Technical Support Center: Troubleshooting Homocoupling in Stille Reactions of Tributyl(4-methoxyphenyl)stannane
Welcome to the technical support center dedicated to addressing a critical challenge in Stille cross-coupling reactions: the formation of homocoupled byproducts, specifically when using Tributyl(4-methoxyphenyl)stannane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights to minimize this common side reaction and optimize the yield of your desired cross-coupled product.
Understanding the Challenge: The Genesis of Homocoupling
The Stille reaction is a powerful tool for carbon-carbon bond formation, prized for its tolerance of a wide array of functional groups.[1][2] However, the formation of a homocoupled dimer of the organostannane reagent (in this case, 4,4'-dimethoxybiphenyl from two molecules of this compound) is a frequent and troublesome side reaction that can significantly lower the yield of the intended product.[1][3][4]
Homocoupling can arise through two primary mechanistic pathways:
-
Reaction with the Pd(II) precatalyst: Two equivalents of the organostannane can react with the Pd(II) precatalyst, leading to the homocoupled product after reductive elimination.[3][5]
-
Radical processes: The Pd(0) catalyst can initiate a radical pathway that results in the dimerized product.[3][5]
The presence of oxygen can also promote the homocoupling of organostannyl compounds, which underscores the importance of performing the reaction under an inert atmosphere.[6]
Catalytic Cycle and Competing Homocoupling Pathway
The desired Stille cross-coupling reaction follows a well-established catalytic cycle. However, the homocoupling pathway can compete with the desired transmetalation step, leading to the formation of unwanted byproducts.
Caption: Competing pathways in the Stille reaction.
Troubleshooting Guide & FAQs
This section provides a question-and-answer format to directly address common issues encountered during Stille reactions with this compound.
Q1: I'm observing a significant amount of 4,4'-dimethoxybiphenyl in my reaction mixture. What is the most likely cause and my first step to mitigate it?
A1: The most common culprit for excessive homocoupling is the presence of oxygen and/or a non-optimal palladium catalyst state. Your first and most critical step is to ensure rigorously anaerobic and anhydrous conditions.
Underlying Cause: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two equivalents of the organostannane to produce the homocoupled product.[6] Additionally, radical pathways leading to homocoupling are often promoted by trace oxygen.
Troubleshooting Protocol 1: Rigorous Inert Atmosphere Technique
-
Solvent Degassing: Before use, thoroughly degas your solvent (e.g., THF, dioxane, toluene, DMF) by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30-60 minutes.
-
Inert Reaction Setup: Assemble your glassware hot from the oven and allow it to cool under a stream of inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Handling: Add all reagents via syringe or cannula under a positive flow of inert gas.
Q2: I've improved my inert atmosphere technique, but homocoupling is still a major issue. What role does the choice of palladium catalyst and ligand play?
A2: The choice of palladium source and, more importantly, the phosphine ligand can have a profound impact on the relative rates of cross-coupling versus homocoupling.
Underlying Cause: The electronic and steric properties of the phosphine ligand influence the reactivity of the palladium center. Electron-rich and sterically bulky ligands can accelerate the rate-limiting transmetalation and subsequent reductive elimination steps of the desired cross-coupling pathway, thereby outcompeting the homocoupling side reaction.[7]
Troubleshooting Protocol 2: Ligand and Catalyst Screening
| Ligand/Catalyst System | Key Characteristics & Rationale | Typical Loading (mol%) |
| Pd(PPh₃)₄ | A common starting point, but can be suboptimal.[8] | 2-5 |
| Pd₂(dba)₃ with P(t-Bu)₃ | A bulky, electron-rich phosphine that often accelerates cross-coupling.[9] | 1-2 (Pd), 4-8 (Ligand) |
| Pd₂(dba)₃ with XPhos | A biarylphosphine ligand known for its high activity in cross-coupling reactions. | 1-2 (Pd), 2-4 (Ligand) |
| Pd(dppf)Cl₂ | A ferrocene-based ligand that can offer a good balance of stability and reactivity. | 2-5 |
Experimental Workflow for Ligand Screening:
Caption: Ligand screening workflow.
Q3: Can additives be used to suppress homocoupling? I've heard about the "copper effect."
A3: Yes, certain additives can significantly improve the outcome of your Stille reaction by accelerating the desired cross-coupling pathway. Copper(I) iodide (CuI) is a particularly effective additive.
Underlying Cause: The "copper effect" is multifaceted. In polar solvents, it is theorized that copper transmetalates with the organostannane to form a more reactive organocuprate species, which then transmetalates with the palladium catalyst.[3] In less polar, ethereal solvents, CuI can act as a scavenger for free phosphine ligands.[7][10] Excess phosphine ligand in solution can inhibit the rate-limiting transmetalation step, so its removal accelerates the desired reaction.[7]
Troubleshooting Protocol 3: The Use of Additives
| Additive | Role in Suppressing Homocoupling | Typical Loading |
| Copper(I) Iodide (CuI) | Accelerates the rate of transmetalation, outcompeting homocoupling.[3][7][10][11] | 10-20 mol% (co-catalytic) or stoichiometric |
| Lithium Chloride (LiCl) | Can accelerate the transmetalation step, especially in polar aprotic solvents like DMF or NMP.[1][3][12] | 2-3 equivalents |
| Cesium Fluoride (CsF) | Can activate the organostannane by forming a hypervalent tin species, which may undergo faster transmetalation.[3][7] Also aids in the removal of tin byproducts during workup.[3] | 2 equivalents |
Experimental Protocol for a CuI-Mediated Stille Coupling:
-
To a flame-dried flask under inert atmosphere, add the aryl halide (1.0 eq.), CuI (0.2 eq.), and the palladium catalyst/ligand system.
-
Add the degassed solvent, followed by this compound (1.1-1.2 eq.).
-
Heat the reaction to the desired temperature and monitor by TLC, GC-MS, or LC-MS.
Q4: My reaction is still producing a mixture of products. How can I effectively purify my desired cross-coupled product and remove the tin byproducts?
A4: The removal of tin byproducts is a critical, and often challenging, step in the workup of a Stille reaction.[4][13]
Underlying Cause: Tributyltin halides and other tin-containing species are often non-polar and can co-elute with the desired product during silica gel chromatography.[13]
Troubleshooting Protocol 4: Tin Byproduct Removal
-
Aqueous Potassium Fluoride (KF) Wash: This is the most common and often effective method.[13][14]
-
After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of KF. This will precipitate the tin byproducts as insoluble tributyltin fluoride (Bu₃SnF).[13][14]
-
Vigorously stir or shake the biphasic mixture for at least one hour.[13]
-
If a precipitate forms at the interface, filter the entire mixture through a pad of Celite®.[13][14]
-
-
Triethylamine-Treated Silica Gel Chromatography: If the KF wash is insufficient, flash chromatography on silica gel treated with 2-5% triethylamine can be effective.[1][13]
-
Iodine Pre-treatment: If you suspect the presence of hexabutylditin (Bu₃SnSnBu₃) or tributyltin hydride (Bu₃SnH), pre-treat the crude reaction mixture with a small amount of iodine (I₂) to convert these species to Bu₃SnI, which is more readily removed by a subsequent KF wash.[13]
Summary of Key Recommendations
| Issue | Primary Cause | Recommended Action |
| High Levels of Homocoupling | Presence of oxygen; Suboptimal catalyst activity | Implement rigorous inert atmosphere techniques; Screen electron-rich, bulky phosphine ligands. |
| Sluggish Reaction | Slow transmetalation step | Add co-catalytic CuI to accelerate the desired coupling.[3][7][11] |
| Difficulty in Purification | Co-elution of tin byproducts | Employ a KF wash, potentially with an I₂ pre-treatment, or use triethylamine-treated silica gel for chromatography.[13][14] |
By systematically addressing these key experimental parameters—reaction atmosphere, catalyst/ligand system, additives, and purification—researchers can significantly mitigate the formation of homocoupled byproducts in Stille reactions involving this compound and achieve higher yields of the desired cross-coupled products.
References
-
Stille reaction - Wikipedia. [Link]
-
Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing). [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. [Link]
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The Stille Reaction - Chem 115 Myers. [Link]
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Stille Coupling | NROChemistry. [Link]
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Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC - NIH. [Link]
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Stille Coupling - YouTube. [Link]
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Table 2 Ligand effects on Stille couplings of various Z-alkenyl halides a - ResearchGate. [Link]
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Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction - ResearchGate. [Link]
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Stille coupling of aryl iodides with vinylstannanes - ResearchGate. [Link]
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Workup for Removing Tin Byproducts. [Link]
-
Org. Synth. 2011, 88, 197. [Link]
-
Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J. [Link]
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How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. [Link]
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Stille reaction - chemeurope.com. [Link]
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Workup for removing tin byproducts ? | ResearchGate. [Link]
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Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples - YouTube. [Link]
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significant dehalogenation in stille coupling : r/Chempros - Reddit. [Link]
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Technical Support Center: Enhancing Atom Economy in Stille Coupling with Tributyl(4-methoxyphenyl)stannane
Prepared by: Your Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on a critical challenge in modern organic synthesis: improving the atom economy of the Stille cross-coupling reaction, with a specific focus on experiments involving Tributyl(4-methoxyphenyl)stannane. Our goal is to move beyond simple protocols and provide a foundational understanding of the "why" behind each experimental choice, empowering you to troubleshoot effectively and design more sustainable, efficient reactions.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding atom economy and the Stille coupling reaction.
Q1: What is atom economy, and why is it a significant concern in Stille coupling reactions?
A: Atom economy is a green chemistry concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product.[1] The Stille reaction, while powerful for creating C-C bonds, often suffers from poor atom economy.[2] This is primarily due to the use of organostannane reagents, such as this compound. In this reagent, only the 4-methoxyphenyl group is transferred to the product, while the tin atom and its three butyl groups become stoichiometric waste (tributyltin halide).[3] This not only represents a loss of material but also generates toxic and difficult-to-remove byproducts, complicating purification and increasing environmental impact.[4][5]
Q2: What are the primary sources of waste that lower the atom economy in this specific reaction?
A: The waste in a Stille coupling using this compound originates from several sources:
-
The Organostannane Reagent: The core issue is the generation of a stoichiometric amount of tributyltin halide (e.g., Bu₃SnBr, Bu₃SnCl) as a byproduct.[3]
-
Homocoupling: A frequent side reaction is the coupling of two organostannane molecules to form a symmetrical dimer (e.g., 4,4'-dimethoxybiphenyl).[6] This consumes the stannane reagent without forming the desired product.
-
Catalyst Decomposition: Inefficient catalytic cycles can lead to the formation of inactive palladium black, reducing overall yield.
-
Solvents and Purification Materials: While not part of the atom economy calculation itself, the large volumes of solvents and materials (like silica gel) required to remove toxic tin byproducts contribute significantly to the overall process mass intensity (PMI) and environmental footprint.[7]
Q3: My Stille coupling reaction with this compound is sluggish or provides low yields. What are the first parameters I should investigate?
A: For sluggish or low-yielding reactions, the primary factors to investigate are the catalyst system and reaction additives.
-
Ligand Choice: The ligand on the palladium catalyst is critical. Electron-rich and sterically hindered phosphine ligands often accelerate the rate-limiting transmetalation and oxidative addition steps.[8][9]
-
Copper(I) Co-catalyst: The addition of copper(I) iodide (CuI) can dramatically increase the reaction rate. It is believed to act as a scavenger for free phosphine ligands, which can inhibit the catalyst, and may also facilitate the transmetalation step.[6][8]
-
Fluoride Additives: The use of fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can activate the organostannane by forming a more nucleophilic hypervalent tin species, thereby accelerating transmetalation.[8]
Q4: Are there greener alternatives to the traditional Stille coupling that offer better atom economy?
A: Yes, the field is actively moving towards more sustainable methods. The Suzuki-Miyaura coupling, which uses generally less toxic organoboron reagents, has largely supplanted the Stille reaction in many applications due to its better environmental profile.[5] Additionally, significant research is focused on developing Stille reactions that are catalytic in tin, where the tin reagent is regenerated in a catalytic cycle, drastically reducing waste.[4][10] Other green approaches include performing the reaction in alternative solvents like water or ionic liquids and developing palladium-free catalytic systems.[11][12]
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to diagnosing and solving specific problems encountered during your experiments.
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low Yield / Incomplete Conversion | 1. Inactive Catalyst: The Pd(0) catalyst may have oxidized or decomposed. 2. Inefficient Transmetalation: The transfer of the aryl group from tin to palladium is too slow. 3. Poor Substrate Reactivity: The organic halide (e.g., an aryl chloride) is not reactive enough for the chosen conditions.[13] | 1. Use an active Pd(0) source (e.g., Pd(PPh₃)₄) or ensure efficient in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂). Degas solvents thoroughly to remove oxygen.[14] 2. Add a co-catalyst. CuI is a primary choice to accelerate the reaction. Alternatively, add 2-3 equivalents of LiCl, which can break up tin aggregates and accelerate transmetalation.[13] 3. Switch to a more effective ligand. For unreactive chlorides, bulky, electron-rich ligands like tri-tert-butylphosphine can improve the rate of oxidative addition.[9] |
| Significant Homocoupling of Stannane | 1. Presence of Oxygen: Oxygen can facilitate the homocoupling pathway.[14] 2. Reaction with Pd(II) Precatalyst: The organostannane can react directly with the Pd(II) source before it is reduced to the active Pd(0) state.[3][6] 3. High Temperature: Elevated temperatures can sometimes favor side reactions. | 1. Rigorous Degassing: Ensure the reaction mixture and vessel are thoroughly purged with an inert gas like argon or nitrogen.[14] 2. Use a Pd(0) Precatalyst: Start with a catalyst already in the active oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[14] 3. Optimize Temperature: Attempt the reaction at a lower temperature, especially if using highly active catalysts or additives. |
| Difficulty Removing Tin Byproducts | 1. Similar Polarity: The tributyltin byproducts have similar polarity to the desired product, leading to co-elution during chromatography. 2. Ineffective Workup: Standard aqueous washes are often insufficient to remove organotin compounds.[15] 3. Product Adsorption: The desired product may adsorb onto the precipitated tin fluoride during a KF wash, reducing recovery.[16] | 1. Use a Modified Stationary Phase: Perform flash chromatography on silica gel that has been treated with 2-5% triethylamine in the eluent. The basic amine helps to retard the tin species.[17][18] 2. Perform an Aqueous KF Wash: After the reaction, dilute with an organic solvent and wash 2-3 times with a 1M aqueous KF solution. This precipitates the tin as insoluble Bu₃SnF, which can be filtered off.[15][17][18] 3. Thoroughly Wash the Filter Cake: If filtering Bu₃SnF precipitate, wash the solid cake extensively with the organic solvent to recover any adsorbed product.[16] |
Core Experimental Protocols for Improved Atom Economy
Visualizing the Challenge: The Stille Catalytic Cycle
The diagram below illustrates the catalytic cycle of the Stille reaction. The key to improving atom economy lies in maximizing the efficiency of this cycle while minimizing the impact of the stoichiometric byproduct, X-SnR₃ , which is generated during the critical transmetalation step.
Caption: The Stille catalytic cycle, highlighting byproduct generation.
Protocol 1: Stoichiometric Optimization to Minimize Waste
A common mistake is to use a large excess of the organostannane reagent, which needlessly generates excess waste. The optimal ratio is often between 1.05 and 1.2 equivalents of the stannane. This protocol outlines a workflow for determining the ideal stoichiometry for your specific substrates.
Caption: Workflow for optimizing stannane stoichiometry.
Step-by-Step Methodology:
-
Reaction Setup: In parallel vials, add your aryl halide (e.g., 0.1 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), and ligand (e.g., P(t-Bu)₃, 4 mol%) to your chosen degassed solvent (e.g., dioxane, 1 mL).
-
Vary Stannane: To each vial, add a different stoichiometric equivalent of this compound: 1.0, 1.05, 1.1, 1.2, and 1.5 equivalents.
-
Standard Conditions: Run all reactions under identical conditions (e.g., sealed under argon, heated to 80 °C) for a set period (e.g., 12 hours).
-
Analysis: After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS.
-
Evaluation: Determine the conversion of the starting aryl halide and the ratio of the desired product to any homocoupled byproduct.
Protocol 2: Effective Post-Reaction Removal of Tin Byproducts via KF Wash
This is one of the most reliable methods for removing tributyltin byproducts from the crude reaction mixture, a critical step for obtaining a pure product and an essential part of a "green" workflow.[10][17]
Step-by-Step Methodology:
-
Cool Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether (approx. 10-20x the reaction volume).
-
Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous potassium fluoride (KF) solution.[18]
-
Stir/Shake: Vigorously shake the separatory funnel for 1-2 minutes or stir the biphasic mixture rapidly for at least one hour.[15] A white precipitate of insoluble tributyltin fluoride (Bu₃SnF) should form, often at the interface.[18]
-
Filter (If Necessary): If a large amount of precipitate forms that hinders separation, filter the entire biphasic mixture through a pad of Celite®. Be sure to wash the Celite pad thoroughly with the organic solvent to recover the product.[17][18]
-
Separate and Dry: Separate the organic layer. Wash it once more with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Remove the solvent under reduced pressure to yield the crude product, which should now be largely free of tin impurities.
References
-
Workup for Removing Tin Byproducts. Organic Chemistry Data. Available at: [Link]
-
Stille reaction. Wikipedia. Available at: [Link]
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A "Sn-F" Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173–4176.
-
Stille Coupling. Organic Chemistry Portal. Available at: [Link]
- Scott, W. J., & Stille, J. K. (1986). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides.
-
Stille Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Stille Reaction. Myers Group, Harvard University. Available at: [Link]
- Yousaf, M., Zahoor, A. F., Naheed, S., & Ahmad, M. (2020). Development of green methodologies for Heck, Chan-Lam, Stille and Suzuki cross-coupling reactions. Molecular Diversity, 24(3), 821–839.
-
Yousaf, M., Zahoor, A. F., et al. (2019). Development of green methodologies for Heck, Chan–Lam, Stille and Suzuki cross-coupling reactions. Semantic Scholar. Available at: [Link]
-
An efficient method for removing organotin impurities. Shandong Look Chemical. (2020). Available at: [Link]
-
Greener Approaches to Cross-Coupling. Royal Society of Chemistry Books. Available at: [Link]
- Li, J. H., Liang, Y., Wang, D. P., Liu, W. J., Xie, Y. X., & Yin, D. L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834.
-
Developments toward a Green Stille Reaction. ResearchGate. (Request PDF). Available at: [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Institut Kimia Malaysia. Available at: [Link]
-
Zhang, Y., Wang, C., Li, Y., Wang, P., & Wang, C. (2021). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. MDPI. Available at: [Link]
-
Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. National Institutes of Health. Available at: [Link]
-
Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. ResearchGate. Available at: [Link]
-
Pandey J, et al. (2025). Atom Economy Green Synthesis in Organic Chemistry. JOCPR. Available at: [Link]
- Roth, G. P., Farina, V., Liebeskind, L. S., & Peña-Cabrera, E. (1995). Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst. Tetrahedron Letters, 36(13), 2191–2194.
-
Bye-Bye Palladium: Photocatalytic Stille-Type Coupling. Advanced Science News. (2017). Available at: [Link]
- Calò, V., Nacci, A., Monopoli, A., & Cotugno, P. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 70(15), 6040–6044.
- Martina, K., Baricco, F., et al. (2016). Sustainable Approach to Waste-Minimized Sonogashira Cross-Coupling Reaction Based on Recoverable/Reusable Heterogeneous Catalytic/Base System and Acetonitrile Azeotrope.
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. National Institutes of Health. Available at: [Link]
-
Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin. National Institutes of Health. Available at: [Link]
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Technical Support Center: Tributyl(4-methoxyphenyl)stannane Reactions
Welcome to the technical support center for researchers utilizing Tributyl(4-methoxyphenyl)stannane. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered in the laboratory, particularly in the context of Stille cross-coupling reactions. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
FAQ 1: My Stille reaction with this compound is failing or showing very low conversion. What are the primary factors to investigate?
Low or no yield in a Stille coupling is a common issue that can often be traced back to a few critical parameters. The reaction is a catalytic cycle, and any disruption to its key steps—oxidative addition, transmetalation, or reductive elimination—will impede product formation.[1][2]
Answer:
When troubleshooting a low-yielding Stille reaction, a systematic approach is crucial. Below are the key areas to scrutinize:
-
Catalyst Integrity and Choice: The active catalyst is a Palladium(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Inadequate reduction can halt the catalytic cycle before it begins.
-
Insight: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, RuPhos) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps, often allowing for milder reaction conditions and broader substrate scope, even with less reactive aryl chlorides.[3][4] For electron-rich stannanes like this compound, a less electron-donating ligand like triphenylarsine (Ph₃As) can sometimes be beneficial to facilitate the transmetalation step.[5]
-
-
Solvent Effects: The solvent plays a critical role in solubilizing reagents and stabilizing intermediates.
-
Insight: Polar aprotic solvents like DMF, NMP, or THF are commonly used.[6] Toluene is also a frequent choice, particularly for reactions at higher temperatures.[7] The choice of solvent can influence the reaction rate and selectivity, so screening different solvents can be a valuable optimization step.[6]
-
-
Additives for Rate Enhancement: Certain additives can dramatically accelerate the rate-determining transmetalation step.
-
Insight:
-
Lithium Chloride (LiCl): LiCl is frequently added to accelerate the reaction. It is believed to facilitate the transfer of the organic group from tin to palladium by forming a more reactive organostannate or by preventing ligand dissociation from the palladium center.[5][8][9]
-
Copper(I) Salts (e.g., CuI): The addition of a co-catalytic amount of a Cu(I) salt can have a profound synergistic effect.[10] It is proposed that the copper undergoes transmetalation with the organostannane to form a more reactive organocopper species, which then rapidly transmetalates with the palladium complex.[11] This can also serve as a scavenger for excess phosphine ligands that might inhibit the reaction.[5]
-
-
-
Reagent Quality: The purity and stability of your stannane reagent are critical.
-
Insight: Organostannanes can degrade over time, especially if exposed to air, moisture, or light.[12] A common side reaction is protodestannylation, where the stannyl group is replaced by a proton from residual moisture or acidic impurities.[1] This is particularly relevant for electron-rich aryl stannanes. Always use freshly purified or recently purchased reagent and ensure all solvents and other reagents are anhydrous.
-
Troubleshooting Workflow for Low Reaction Yield
Below is a decision-making workflow to guide your troubleshooting process for a low-yielding Stille coupling reaction.
Caption: Troubleshooting workflow for low Stilling coupling yield.
FAQ 2: I'm observing significant homocoupling of my starting materials and protodestannylation of the stannane. How can these side reactions be minimized?
Side reactions are a common challenge, leading to reduced yield and complex purification. Understanding their origins is key to suppression.
Answer:
-
Homocoupling (R²-R²): This side reaction, where two molecules of your organostannane couple, is a known issue.[1][2]
-
Causality: Homocoupling can arise from the reaction of two equivalents of the organostannane with the Pd(II) catalyst before reductive elimination, or through a radical process involving the Pd(0) catalyst.[1] It is often exacerbated by high temperatures and the presence of oxygen.
-
Solution:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent prior to adding the catalyst.[2]
-
Controlled Temperature: Avoid unnecessarily high temperatures. The use of more active catalyst systems with bulky, electron-rich ligands can often allow for lower reaction temperatures.[3][4]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane, but avoid a large excess which can favor side reactions.
-
-
-
Protodestannylation (Anisole Formation): The cleavage of the C-Sn bond by a proton source is a frequent problem, especially with electron-rich stannanes like this compound.[1]
-
Causality: This is essentially a hydrolysis or acidolysis reaction.[13][14][15] Trace amounts of water in the solvent or acidic impurities on glassware can protonate the electron-rich aromatic ring, leading to the loss of the tributyltin group.
-
Solution:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry all glassware before use and conduct the reaction under a strict inert atmosphere.
-
Base Addition: In some cases, the addition of a non-nucleophilic base can scavenge trace acid, though this must be done cautiously as it can interfere with the catalyst.
-
-
FAQ 3: The purification is very difficult due to the tributyltin byproducts. What is the most effective removal strategy?
The removal of stoichiometric tin byproducts (e.g., tributyltin halides) is arguably the most significant drawback of the Stille reaction due to their toxicity and chromatographic behavior.[2][10]
Answer:
A chemical wash followed by chromatography is the most robust method.
-
Aqueous Potassium Fluoride (KF) Workup: This is the most common and effective method.[5]
-
Mechanism: Fluoride has a very high affinity for tin, forming a strong Sn-F bond. This reaction forms insoluble tributyltin fluoride (Bu₃SnF), which precipitates from organic solvents and can be removed by filtration.
-
Protocol: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) and wash it with a saturated aqueous solution of KF. Stirring the biphasic mixture vigorously for several hours or overnight is often necessary to ensure complete precipitation.[5] The resulting white precipitate can then be filtered off, often through a pad of Celite, before proceeding with standard aqueous workup and concentration.
-
-
Chromatography Tips:
-
If tin residues persist, they can often be removed by flash chromatography.
-
Insight: Tributyltin compounds are non-polar. Using a relatively non-polar eluent system can help separate them from more polar products. Sometimes, adding a small amount of triethylamine (~1-2%) to the eluent can help prevent the streaking of tin residues on silica gel.[2]
-
Experimental Protocols & Data
Protocol 1: General Procedure for Stille Coupling
This protocol provides a general starting point. Optimization will be required for specific substrates.[2][7]
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 eq), LiCl (3.0 mmol, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Add anhydrous, degassed solvent (e.g., Toluene or DMF, 10 mL).
-
Add this compound (1.1 mmol, 1.1 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature before workup.
Protocol 2: Workup for Tributyltin Byproduct Removal
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Add a saturated aqueous solution of potassium fluoride (KF) (20 mL).
-
Stir the resulting biphasic mixture vigorously for at least 3 hours (overnight is recommended).
-
A white precipitate (Bu₃SnF) will form. Filter the entire mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Table 1: Common Catalysts, Ligands, and Conditions
| Parameter | Common Choices | Rationale / Notes |
| Pd Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) sources are directly active. Pd(II) sources require in-situ reduction. |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃, AsPh₃ | Ligand choice affects catalyst stability and activity. Bulky, electron-rich ligands are often more active.[4] |
| Solvent | Toluene, Dioxane, THF, DMF, NMP | Choice depends on substrate solubility and required temperature. Polar aprotic solvents often accelerate the reaction.[6] |
| Additive | LiCl, CuI, CsF | Used to accelerate the rate-determining transmetalation step.[5][11] |
| Temperature | 60 - 120 °C | Dependent on substrate reactivity and catalyst stability. |
Visualizing the Stille Reaction Mechanism
Understanding the catalytic cycle is fundamental to troubleshooting. Any step can become rate-limiting depending on the specific substrates and conditions used.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
- Direct Hydrolysis of Hydrated Organotin Cations: Synthesis and Structural Characterization of {[n-Bu2Sn(OH2)(Phen)(O3SC6H3-2,5-Me2)]+[2,5-Me2C6H3SO3]-}.
- Organotin chemistry. Wikipedia.
- Stille reaction. Wikipedia.
- Alternative Synthesis of (Z)-1-Aryl-1-(tributylstannyl)-2-(triethylgermyl)ethenes and the Unprecedented Germyl 1,2-Migration during the Destannylation of the Adducts. Chemistry Letters, Oxford Academic.
- α,ω-Bis(trichlorostannyl)alkanes: Unravelling the Hydrolysis Pathway to Organotin-oxo Oligomers.
- Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Various Sources.
- Stille Coupling. NROChemistry.
- Application Notes and Protocols for Stille Coupling with RuPhos and Organostannanes. Benchchem.
- Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. Organic Syntheses.
- New perspectives in the cross-coupling reactions of organostannanes. Pure & Applied Chemistry.
- Stille Coupling. Chemistry LibreTexts.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Source Not Available.
- Stille Coupling. Organic Chemistry Portal.
- Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. Journal of Organic Chemistry.
- Preparation of Tributyl(chloromethyl)stannane. Organic Syntheses.
- Stability and Storage of Tributyl[(methoxymethoxy)methyl]stannane: A Technical Guide. Benchchem.
- Tributyl[(methoxymethoxy)methyl]stannane. Enamine.
- Migita-Kosugi-Stille Cross Coupling Reaction.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
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- 9. Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes [organic-chemistry.org]
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- 15. researchgate.net [researchgate.net]
purification of crude product from Tributyl(4-methoxyphenyl)stannane coupling
This guide provides in-depth technical support for researchers encountering challenges in the purification of Tributyl(4-methoxyphenyl)stannane following its synthesis, typically via Stille cross-coupling. We will move from frequently asked questions to detailed troubleshooting and validated protocols, explaining the causality behind each step to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of organotin residues from my product so critical?
A1: The paramount reason is toxicity. Organotin compounds, particularly tributyltin derivatives, are known to be highly toxic and pose significant health and environmental risks.[1][2][3] For any application in drug development or materials science where biological testing is involved, minimizing tin content to parts-per-million (ppm) levels is often a regulatory and safety imperative.[4] Furthermore, residual tin reagents or byproducts can interfere with or poison catalysts in subsequent synthetic steps.
Q2: What are the most common impurities I should expect in my crude product?
A2: Following a Stille coupling to synthesize this compound, your crude product is likely a mixture containing:
-
Unreacted Starting Materials: Residual aryl halide (e.g., 4-iodoanisole or 4-bromoanisole) and hexabutyldistannane (if used as the tin source).
-
Tin Byproducts: The primary byproduct is the tributyltin halide (e.g., Bu₃SnI, Bu₃SnBr) formed during the transmetalation step of the catalytic cycle.
-
Homocoupling Products: You may find 4,4'-dimethoxybiphenyl from the coupling of two aryl halide molecules or hexabutyldistannane (Bu₃SnSnBu₃) from the dimerization of the organostannane reagent.[1][5]
Q3: My initial TLC analysis of the crude reaction mixture is complex. How can I effectively monitor the purification process?
A3: A complex Thin-Layer Chromatography (TLC) plate is common. To gain clarity:
-
Co-spotting: Always run lanes with your crude mixture alongside lanes spotted with the authentic starting materials (aryl halide and tin reagent). This helps definitively identify their corresponding spots in the reaction mixture.
-
Staining: Organotin compounds often do not visualize well under UV light. Use a potassium permanganate (KMnO₄) stain, which reacts with the tin-carbon bond, to visualize stannane spots.
-
Solvent System: this compound and related tin impurities are typically very non-polar. Start with a high-hexane eluent system, such as 99:1 Hexanes:Ethyl Acetate, and gradually increase polarity to achieve separation.
Q4: Can I simply rely on a standard silica gel column to purify my product?
A4: While standard silica gel chromatography is a necessary step, it is often insufficient on its own to achieve high purity.[4] The non-polar nature of this compound means it will have a similar retention factor (Rf) to other non-polar tin byproducts like hexabutyldistannane. This co-elution makes separation challenging. Therefore, a chemical work-up to remove the bulk of tin byproducts before chromatography is essential for success.
Purification Workflow & Impurity Overview
The purification strategy involves a multi-step approach designed to systematically remove different classes of impurities.
Caption: A typical workflow for purifying this compound.
Caption: Structures of the target product and common impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) & Rationale |
| Persistent Tin Contamination (¹H NMR shows broad butyl signals after column) | 1. Inefficient KF Wash: Insufficient stirring or time prevented the complete precipitation of tributyltin fluoride. 2. Presence of Non-Halide Tin Species: Unreacted hexabutyldistannane or other tin hydrides are not efficiently removed by KF. | 1. Optimize KF Wash: Use a saturated aqueous KF solution and stir the biphasic mixture vigorously for at least 2-4 hours (overnight is often best). This ensures the phase-transfer reaction goes to completion, forming the insoluble Bu₃SnF precipitate.[5][6] 2. Use DBU/I₂ Treatment: For removing tin hydrides, a treatment with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and iodine can be effective.[4] |
| Low Final Yield | 1. Product Loss During Work-up: The desired product may have been partially trapped in the Bu₃SnF precipitate. 2. Destannylation: The product itself can be unstable to acidic conditions, cleaving the aryl-tin bond.[7] | 1. Thoroughly Wash Precipitate: After filtering the Bu₃SnF solid, wash it thoroughly with the organic solvent used for extraction (e.g., diethyl ether or hexanes) to recover any adsorbed product. 2. Avoid Acidity: Ensure all work-up steps are neutral or slightly basic. Do not use acidic washes. When performing chromatography, consider pre-treating the silica gel with triethylamine (1-2% in the eluent) to neutralize acidic sites.[8] |
| Co-elution During Chromatography (Product and impurity have the same Rf) | Similar Polarity: The desired product and a non-polar impurity (e.g., hexabutyldistannane) have very similar affinities for the stationary phase. | 1. Change Solvent System: Switch the eluent composition. If you are using a Hexane/Ethyl Acetate gradient, try a Hexane/Dichloromethane or Hexane/Toluene system. The different solvent-solute interactions can alter selectivity and improve separation. 2. Attempt Recrystallization: If the purified product is a solid or a low-melting oil, recrystallization from a suitable solvent (e.g., cold hexanes or pentane) can be an excellent method to reject impurities and achieve high purity.[7][9] |
Validated Purification Protocols
Protocol 1: Rigorous Aqueous Potassium Fluoride (KF) Work-up
This protocol is the most critical first step to remove the bulk of polar tributyltin halide byproducts. The high lattice energy of the resulting tributyltin fluoride (Bu₃SnF) causes it to precipitate from the organic solvent.
Step-by-Step Methodology:
-
Dilution: After the Stille reaction is complete, cool the reaction mixture to room temperature and dilute it with a 2-3x volume of diethyl ether or ethyl acetate.
-
Fluoride Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of potassium fluoride (KF).
-
Vigorous Mixing: Stopper the funnel and shake vigorously for 5-10 minutes, venting frequently. A fine white precipitate (Bu₃SnF) should become visible. For best results, transfer the biphasic mixture to a flask and stir vigorously with a magnetic stir bar for a minimum of 2 hours.
-
Separation & Filtration: Pour the mixture through a pad of Celite® or diatomaceous earth to filter out the solid Bu₃SnF. Collect the filtrate in a clean separatory funnel.
-
Aqueous Washes: Wash the organic layer sequentially with water and then with saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is now ready for chromatographic purification.
Protocol 2: Flash Column Chromatography
This protocol is designed to separate the desired product from remaining non-polar impurities and any unreacted starting materials.
Step-by-Step Methodology:
-
TLC Analysis: Dissolve a small amount of the KF-treated crude product and spot it on a TLC plate. Develop the plate in various non-polar solvent systems (e.g., 100% Hexanes, 99:1 Hexanes:EtOAc, 98:2 Hexanes:EtOAc) to find a system where the desired product has an Rf of ~0.2-0.3.
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh) using the wet slurry method with your chosen initial eluent. A typical rule of thumb is to use 50-100 g of silica for every 1 g of crude material.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the non-polar eluent (or dichloromethane for better solubility, then add silica to dry-load). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the non-polar solvent system. Collect fractions and monitor them by TLC. You can run the column isocratically or by gradually increasing the solvent polarity (gradient elution) to elute your product.[11]
-
Fraction Pooling & Concentration: Analyze the collected fractions by TLC. Combine the fractions that contain only the pure product and concentrate them via rotary evaporation to yield the purified this compound.[11]
References
-
Stille reaction - Wikipedia. [Link]
-
Stille Coupling - Chemistry LibreTexts. [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. [Link]
-
Stille coupling via C–N bond cleavage - PMC - NIH. [Link]
-
tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. [Link]
-
Stille Coupling | NROChemistry. [Link]
-
The Stille Reaction - Chem 115 Myers. [Link]
-
Stille Coupling - Organic Chemistry Portal. [Link]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). [Link]
-
A simple chromatographic technique for the purification of organic stannanes | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Workup - Department of Chemistry : University of Rochester. [Link]
-
Organotin chemistry - Wikipedia. [Link]
-
An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. [Link]
- US20220242889A1 - Process for preparing organotin compounds - Google P
-
Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Recrystallization. [Link]
-
Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News - Speciation.net. [Link]
-
Workup for removing tin byproducts ? | ResearchGate. [Link]
-
Stille Cross-Coupling - J&K Scientific LLC. [Link]
-
Purifying ionic compounds by flash column chromatography - Biotage. [Link]
-
A Practical Method for the Removal of Organotin Residues from Reaction Mixtures | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry - RSC Publishing. [Link]
-
Synthetic reactions using a 3-D printed acid-catalyst - ChemRxiv. [Link]
-
Photocatalytic Stille Coupling Reactions of Various Aryl Halides over CPT-1.5. - ResearchGate. [Link]
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
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Technical Support Center: Optimizing Stille Coupling Reactions and Minimizing Catalyst Deactivation with Tributyl(4-methoxyphenyl)stannane
This technical guide is designed for researchers, scientists, and professionals in drug development who utilize palladium-catalyzed cross-coupling reactions, specifically the Stille coupling. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) centered on the use of Tributyl(4-methoxyphenyl)stannane to mitigate catalyst deactivation and enhance reaction efficiency. Our approach is rooted in mechanistic principles and supported by field-proven protocols to ensure the integrity and reproducibility of your experimental outcomes.
Introduction: The Challenge of Catalyst Deactivation in Stille Coupling
The Stille reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] However, a significant challenge in its application is the deactivation of the palladium catalyst, which can lead to incomplete reactions, low yields, and the formation of undesirable byproducts.[3] A common manifestation of catalyst death is the formation of palladium black, an inactive form of palladium that precipitates out of the reaction mixture.
This guide focuses on a practical solution to this pervasive issue: the strategic use of this compound. The electron-donating nature of the methoxy group on the phenyl ring of this organostannane can play a crucial role in stabilizing the palladium catalyst and promoting a more efficient catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of palladium catalyst deactivation in Stille coupling reactions?
A1: Catalyst deactivation in Stille couplings can stem from several factors:
-
Formation of Palladium Black: The aggregation of Pd(0) species into inactive palladium black is a common deactivation pathway. This is often promoted by slow oxidative addition or reductive elimination steps in the catalytic cycle.
-
Ligand Degradation: Phosphine ligands, commonly used in palladium catalysis, can be susceptible to oxidation or other degradation pathways, leading to less stable and less active catalytic species.[3]
-
Side Reactions: Homocoupling of the organostannane reagent can consume the active catalyst and generate impurities.[2]
-
Incomplete Transmetalation: A slow or inefficient transmetalation step can disrupt the catalytic cycle and allow for competing deactivation pathways to occur.
Q2: How does this compound help in minimizing catalyst deactivation?
A2: The key lies in the electronic properties of the 4-methoxyphenyl group. The methoxy group is electron-donating, which increases the electron density on the tin-bound aromatic ring. This enhanced nucleophilicity can accelerate the transmetalation step, which is often the rate-limiting step in the Stille coupling. A faster transmetalation ensures a more fluid catalytic cycle, reducing the lifetime of sensitive palladium intermediates that are prone to decomposition.
Q3: Can I use this compound as a direct replacement for other organostannanes in my protocol?
A3: In many cases, yes. However, it is crucial to consider the electronic and steric differences between your original organostannane and this compound. While it can often be a beneficial substitute, some re-optimization of reaction conditions, such as temperature and catalyst loading, may be necessary to achieve optimal results.
Q4: What are the visual cues that my catalyst is deactivating, and how can this compound help?
A4: The most apparent visual sign of catalyst deactivation is the formation of a black precipitate (palladium black). If you observe this, it is a strong indication that your catalytic cycle is stalled. By promoting a more rapid transmetalation, this compound can help to keep the palladium in its active, soluble form, thereby preventing the formation of palladium black.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues in Stille coupling reactions where catalyst deactivation is suspected.
Problem 1: Low or No Product Yield with Evidence of Catalyst Decomposition (Palladium Black)
Underlying Cause: This is a classic symptom of a stalled catalytic cycle, where the rate of catalyst deactivation surpasses the rate of product formation. The slow transmetalation of the organostannane is a likely culprit.
Troubleshooting Strategy using this compound:
-
Step 1: Reagent Substitution. Replace your current organostannane with an equimolar amount of this compound. The electron-rich nature of this reagent is expected to facilitate a faster transmetalation.
-
Step 2: Monitor Reaction Progress. Carefully monitor the reaction by TLC or LC-MS at regular intervals. A successful intervention should show a noticeable increase in product formation and a reduction or absence of palladium black precipitation.
-
Step 3: Temperature Optimization. If deactivation still occurs, consider lowering the reaction temperature. A more reactive organostannane like this compound may allow for efficient coupling at a lower temperature, which can also help to suppress catalyst decomposition pathways.
Table 1: Hypothetical Comparison of Reaction Outcomes
| Organostannane | Reaction Temperature (°C) | Time (h) | Conversion (%) | Observations |
| Tributyl(phenyl)stannane | 100 | 12 | 30 | Significant Pd black formation |
| This compound | 100 | 12 | 85 | Minimal to no Pd black |
| This compound | 80 | 12 | 95 | Homogeneous solution |
Problem 2: Inconsistent Reaction Yields and Reproducibility Issues
Underlying Cause: Inconsistent yields can often be traced back to subtle variations in reagent quality, solvent purity, or atmospheric conditions that can impact catalyst stability.
Troubleshooting Strategy:
-
Standardize with a Robust Reagent: Incorporating this compound as a standard coupling partner in your protocols can introduce a higher degree of reliability. Its propensity to promote a more efficient catalytic cycle can make the reaction less sensitive to minor experimental fluctuations.
-
Control Experiments: Run parallel reactions with your original organostannane and this compound under identical conditions to quantify the improvement in consistency and yield.
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling with this compound
This protocol provides a starting point for the use of this compound in a Stille coupling reaction.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., toluene, dioxane, or DMF).
-
Reagent Addition: Add this compound (1.1-1.2 equiv) to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through a pad of celite and extract the product with an appropriate organic solvent.
Mechanistic Insights and Visualization
The stabilizing effect of this compound can be visualized through the lens of the Stille catalytic cycle. The electron-donating methoxy group enhances the nucleophilicity of the aryl group, which accelerates the key transmetalation step.
Caption: Stille catalytic cycle highlighting the accelerated transmetalation step with this compound.
The diagram above illustrates how an accelerated transmetalation step, facilitated by the electron-donating methoxy group of this compound, can outcompete the catalyst deactivation pathways that often originate from the Pd(II) intermediate.
Conclusion
Minimizing catalyst deactivation is paramount for achieving efficient and reproducible Stille coupling reactions. The strategic use of this compound offers a practical and mechanistically sound approach to stabilizing the palladium catalyst. By accelerating the often rate-limiting transmetalation step, this reagent helps to maintain a healthy catalytic cycle, preventing the formation of inactive palladium species and ultimately leading to higher yields and more robust reaction outcomes. We encourage researchers to consider the principles outlined in this guide to troubleshoot and optimize their Stille coupling protocols.
References
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652.
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
- Grasa, G. A., & Nolan, S. P. (2001).
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn−F” Approach. Organic Letters, 3(25), 4173–4176.
- Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 35(10), 835–846.
- Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5482–5491.
- Iwasawa, T., Tokunaga, M., Obora, Y., & Tsuji, Y. (2004). Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. Journal of the American Chemical Society, 126(21), 6554–6555.
- Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.
- Heravi, M. M., Hashemi, E., & Azimian, F. (2014). Pd cross-coupling mechanism of the Stille reaction. RSC Advances, 4(101), 58087–58133.
- Chen, Y.-J., Chen, Y.-H., & Lin, C.-F. (2019). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2.
Sources
Validation & Comparative
Tributyl(4-methoxyphenyl)stannane vs boronic acids in Suzuki coupling
An In-Depth Guide to Suzuki Coupling: Tributyl(4-methoxyphenyl)stannane vs. Boronic Acids
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in pharmaceutical and materials science. The choice of the organometallic coupling partner is pivotal to the success of this reaction. This guide provides a detailed comparison between the use of this compound, an organostannane reagent for the Stille coupling, and the more conventional aryl boronic acids utilized in the Suzuki-Miyaura coupling. We will delve into the mechanistic nuances, practical considerations, and experimental data to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
The Suzuki-Miyaura Coupling: A Brief Overview
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, vinylarenes, and polyenes. The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Aryl Boronic Acids: The Workhorse of Suzuki Coupling
Aryl boronic acids are the most commonly employed organoboron reagents in Suzuki-Miyaura couplings. Their popularity stems from a combination of factors including their commercial availability, relatively low toxicity, and general stability to air and moisture.
Advantages of Aryl Boronic Acids:
-
Low Toxicity: Compared to organostannanes, boronic acids and their byproducts are significantly less toxic, a crucial consideration in both academic and industrial settings.
-
Stability: Many aryl boronic acids are crystalline solids that are stable to air and moisture, facilitating their handling and storage.
-
Commercial Availability: A vast array of aryl and heteroaryl boronic acids are commercially available, providing access to a wide range of structural motifs.
-
Favorable Reaction Kinetics: The transmetalation step with boronic acids is generally fast, often leading to high reaction yields in short reaction times.
Challenges with Aryl Boronic Acids:
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond by protons, leading to the formation of the corresponding arene and reducing the yield of the desired coupled product. This is often more problematic with electron-rich or sterically hindered boronic acids.
-
Homocoupling: The palladium catalyst can promote the coupling of two boronic acid molecules, forming a biaryl byproduct.
-
Trimerization: Boronic acids can reversibly form cyclic trimers known as boroxines, which can have different reactivity profiles compared to the monomeric form.
This compound: An Alternative for Stille Coupling
The Stille coupling utilizes organostannane reagents, such as this compound, as the organometallic coupling partner. While less frequently used than the Suzuki coupling due to toxicity concerns, the Stille reaction offers distinct advantages in specific synthetic contexts.
Figure 2: The catalytic cycle of the Stille cross-coupling reaction.
Advantages of this compound:
-
High Functional Group Tolerance: Organostannanes are generally tolerant of a wide range of functional groups, including esters, ketones, and nitro groups, which can be sensitive under the basic conditions often required for Suzuki couplings.
-
Neutral Reaction Conditions: Stille couplings are typically performed under neutral conditions, avoiding the need for a base which can be advantageous for base-sensitive substrates.
-
Insensitivity to Water: The reaction is generally not sensitive to the presence of water.
Disadvantages of this compound:
-
Toxicity: The primary drawback of organostannanes is their high toxicity. Both the starting material and the tin byproducts are hazardous and require careful handling and disposal.
-
Purification Challenges: The removal of stoichiometric amounts of tin byproducts from the reaction mixture can be challenging and often requires specific purification techniques such as flash chromatography or treatment with fluoride reagents.
-
Atom Economy: The use of tributyltin groups results in poor atom economy.
Head-to-Head Comparison: Performance in Suzuki vs. Stille Coupling
To provide a clearer comparison, the following table summarizes the key performance characteristics of this compound and a representative aryl boronic acid, (4-methoxyphenyl)boronic acid, in a hypothetical cross-coupling reaction with 4-bromoanisole.
| Feature | This compound (Stille) | (4-methoxyphenyl)boronic acid (Suzuki) |
| Reaction Conditions | Typically neutral, no base required | Requires a base (e.g., K2CO3, Cs2CO3) |
| Typical Catalyst | Pd(PPh3)4, Pd2(dba)3/ligand | Pd(OAc)2/ligand, Pd(PPh3)4 |
| Solvent | Toluene, THF, DMF | Toluene/water, DME, THF |
| Reaction Time | Generally longer (hours to days) | Often shorter (minutes to hours) |
| Yield | Generally high | Generally high |
| Toxicity | High | Low to moderate |
| Byproduct Removal | Difficult (tin residues) | Relatively easy (boron salts) |
| Functional Group Tolerance | Excellent | Good, but can be base-sensitive |
Experimental Protocols
The following are representative experimental protocols for the cross-coupling of 4-bromoanisole with both this compound and (4-methoxyphenyl)boronic acid.
Protocol 1: Stille Coupling of 4-Bromoanisole with this compound
Figure 3: Workflow for the Stille cross-coupling reaction.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), this compound (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with (4-methoxyphenyl)boronic acid
Figure 4: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Add potassium carbonate (2.0 mmol) as the base.
-
Add a mixture of toluene and water (e.g., 4:1, 10 mL).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
The choice between this compound and aryl boronic acids for cross-coupling reactions is highly dependent on the specific requirements of the synthesis. For most applications, the lower toxicity, ease of handling, and straightforward purification make aryl boronic acids the preferred reagents for Suzuki-Miyaura couplings . The vast commercial availability of diverse boronic acids further solidifies their position as the workhorse for C-C bond formation.
However, This compound and the Stille coupling remain a valuable tool in the synthetic chemist's arsenal, particularly when dealing with base-sensitive substrates or when neutral reaction conditions are paramount . The exceptional functional group tolerance of organostannanes can provide a significant advantage in complex molecule synthesis. The primary hurdles of toxicity and challenging purification must be carefully managed through appropriate handling procedures and purification strategies.
Ultimately, a thorough understanding of the strengths and weaknesses of both methodologies will enable the researcher to select the optimal coupling partner to achieve their synthetic goals efficiently and safely.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508–524. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 2013 , 52 (29), 7362–7370. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997 , 50, 1–652. [Link]
A Senior Application Scientist's Guide to Validating the Purity of Tributyl(4-methoxyphenyl)stannane by NMR
In the landscape of modern organic synthesis, organotin compounds, or stannanes, are indispensable reagents, particularly for the formation of carbon-carbon bonds via the palladium-catalyzed Stille cross-coupling reaction.[1][2][3] Tributyl(4-methoxyphenyl)stannane is a valuable building block in this class, prized for its stability towards air and moisture and its compatibility with a wide array of functional groups.[3][4] However, the success of these reactions and the purity of the resulting products are intrinsically linked to the quality of the organostannane precursor. Residual impurities can compromise reaction yields, introduce unwanted byproducts, and complicate purification processes. Moreover, the inherent toxicity of organotin compounds necessitates rigorous control and minimization of tin-containing impurities in final products, especially in pharmaceutical applications.[1][5]
This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary method for validating the purity of this compound. We will explore both qualitative and quantitative NMR techniques, discuss the identification of common impurities, and compare the utility of NMR against other common analytical methods. This document is intended for researchers, scientists, and drug development professionals who rely on the precise and reliable characterization of synthetic reagents.
The Power of NMR in Purity Assessment
NMR spectroscopy stands as a uniquely powerful tool for both structural elucidation and quantitative analysis.[6][7] Unlike chromatographic techniques that separate components over time, NMR provides a direct, simultaneous snapshot of all NMR-active nuclei within a sample. For quantitative purposes ('qNMR'), the fundamental principle is that the integrated area of a specific resonance signal is directly proportional to the number of nuclei contributing to it.[7][8] This allows for a highly accurate determination of purity against a certified internal standard, often without the need for compound-specific calibration curves required by other methods.[7][9]
¹H NMR Spectroscopy: The First Line of Analysis
A standard proton (¹H) NMR spectrum provides a rapid and definitive fingerprint of this compound. The expected signals are well-defined and appear in distinct regions of the spectrum, allowing for straightforward identification.
Expected Chemical Shifts in CDCl₃:
-
Aromatic Protons: The protons on the methoxyphenyl ring appear as two distinct doublets. The protons ortho to the stannyl group are typically found around δ 7.3-7.5 ppm , while the protons ortho to the methoxy group are shifted upfield to approximately δ 6.8-7.0 ppm .
-
Methoxy Protons: The three protons of the methoxy group (-OCH₃) will present as a sharp singlet at around δ 3.8 ppm .
-
Tributyl Protons: The protons of the three butyl chains attached to the tin atom give rise to a series of overlapping multiplets in the upfield region, typically between δ 0.8-1.6 ppm .
Any deviation from this pattern, such as the appearance of unexpected signals, is an immediate indicator of impurities.
Identifying Common Impurities
Impurities in a sample of this compound can arise from several sources, including the synthetic route, handling, and storage.
-
Tributyltin Hydride (Bu₃SnH): A common precursor, its presence is indicated by a characteristic hydride signal around δ 4.8 ppm , often appearing as a multiplet with tin satellites.[10]
-
Hexabutyldistannane (Bu₃Sn-SnBu₃): A frequent byproduct of Stille reactions and decomposition, it presents as complex multiplets in the same upfield region as the tributyl groups of the target compound, making it difficult to distinguish without careful integration or complementary techniques.[11]
-
Hydrolysis Products (e.g., (Bu₃Sn)₂O): Organostannanes can undergo hydrolysis. Bis(tributyltin) oxide is a common degradation product and will show signals in the aliphatic region.
-
Homocoupled Byproducts: Oxidative homocoupling of the organostannane is a possible side reaction, leading to the formation of dimers.[2][3][4] This would result in more complex aromatic signals.
-
Residual Solvents: Signals from common laboratory solvents (e.g., diethyl ether, hexane, THF) may be present and can be identified using standard chemical shift tables.[12][13]
¹³C and ¹¹⁹Sn NMR: Complementary Structural Confirmation
While ¹H NMR is the primary tool for purity assessment, ¹³C and ¹¹⁹Sn NMR provide valuable confirmatory data.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The aromatic carbons, methoxy carbon, and the four distinct carbons of the butyl chains will have characteristic chemical shifts.
-
¹¹⁹Sn NMR: For laboratories equipped for multinuclear NMR, ¹¹⁹Sn NMR is a powerful technique that provides direct information about the tin center. The chemical shift of ¹¹⁹Sn is highly sensitive to its coordination environment and can be used to identify different tin species in the sample.
| Table 1: Expected NMR Chemical Shifts for this compound (in CDCl₃) | | :--- | :--- | :--- | | Nucleus | Assignment | Approximate Chemical Shift (δ, ppm) | | ¹H | Aromatic (ortho to -SnBu₃) | 7.3 - 7.5 (d) | | ¹H | Aromatic (ortho to -OCH₃) | 6.8 - 7.0 (d) | | ¹H | Methoxy (-OCH₃) | ~3.8 (s) | | ¹H | Tributyl (-CH₂CH₂CH₂CH₃) | 0.8 - 1.6 (m) | | ¹³C | Aromatic (ipso-Sn) | ~130 - 135 | | ¹³C | Aromatic (ortho to -SnBu₃) | ~136 - 138 | | ¹³C | Aromatic (ortho to -OCH₃) | ~113 - 115 | | ¹³C | Aromatic (ipso-OCH₃) | ~158 - 160 | | ¹³C | Methoxy (-OCH₃) | ~55 | | ¹³C | Tributyl (-CH₂CH₂CH₂CH₃) | ~9 - 30 |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.[14]
Quantitative NMR (qNMR) for Absolute Purity Determination
For a precise, absolute measure of purity, quantitative NMR (qNMR) is the gold standard.[6][9][15] This technique involves adding a known mass of a high-purity internal standard to a known mass of the this compound sample. By comparing the integrals of specific, well-resolved signals from both the analyte and the standard, the purity of the analyte can be calculated.
Experimental Workflow for qNMR
Caption: Workflow for qNMR Purity Validation.
The qNMR Calculation
The purity of the analyte (Purity_analyte) as a weight percentage (w/w %) is calculated using the following equation:[8]
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I : Integral value of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
Purity_std : Purity of the internal standard
Logical Signal Selection for Quantification
Choosing the right signals for integration is critical for accuracy. The following decision process should be applied:
Caption: Logic for selecting NMR signals for quantification.
For this compound, the sharp singlet of the methoxy protons at ~3.8 ppm is often an excellent choice for integration due to its clear resolution and lack of overlap.
Comparison with Alternative Analytical Techniques
While NMR is a premier technique, other methods can provide complementary information or may be chosen based on available instrumentation.
| Table 2: Comparison of Analytical Techniques for Purity Assessment | | :--- | :--- | :--- | :--- | | Parameter | NMR Spectroscopy | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS) | | Principle | Measures nuclear spin resonance in a magnetic field | Separates compounds by volatility and boiling point | Separates compounds by polarity/affinity for stationary phase | | Structural Info | Excellent; provides detailed connectivity | Good; provides mass fragmentation patterns | Good; provides molecular weight and fragmentation | | Quantification | Excellent (qNMR); primary method | Good; requires calibration with a standard | Good; requires calibration with a standard | | Sample Prep | Simple; dissolve in deuterated solvent | May require derivatization for non-volatile compounds | Simple; dissolve in a suitable mobile phase | | Destructive? | No | Yes | Yes | | Key Advantage | Absolute quantification without identical standard; rich structural data | Excellent for volatile impurities | Broad applicability to a wide range of compounds | | Key Limitation | Lower sensitivity than MS; requires higher sample concentration | Not suitable for thermally labile or non-volatile compounds | Matrix effects can suppress ionization and affect quantification |
Conclusion
Validating the purity of reagents like this compound is not merely a quality control step; it is fundamental to achieving reliable and reproducible results in chemical synthesis.[6] NMR spectroscopy, particularly quantitative ¹H NMR, offers a robust, accurate, and efficient method for this purpose. It provides not only a quantitative measure of purity but also a wealth of structural information that can identify specific impurities, offering insights into the synthesis and stability of the reagent. While techniques like GC-MS and LC-MS have their merits, the non-destructive nature and inherent quantitative accuracy of NMR make it the superior choice for a comprehensive purity assessment of organostannane compounds. By implementing the protocols and analytical logic outlined in this guide, researchers can proceed with confidence, knowing their starting materials meet the high standards required for cutting-edge scientific discovery.
References
- Benchchem. (n.d.). Validating the Purity of Synthesized Stannane Compounds: A Comparative Guide.
- Unknown Author. (2025, October 20). The Stille Reaction: A Cornerstone in Industrial Organic Synthesis.
- J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling.
- NROChemistry. (n.d.). Stille Coupling.
- Wikipedia. (n.d.). Stille reaction.
- RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
- Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions.
- Organic Syntheses Procedure. (n.d.). tributyl[(methoxymethoxy)methyl]stannane.
- Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities.
-
Singh, M., & Kumar, A. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved from [Link]
- YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Unknown Author. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- Organic Syntheses Procedure. (n.d.). Preparation of.
- Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides.
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(18), 4077-4082. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
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A Researcher's Guide to Greener Alternatives in Cross-Coupling: Moving Beyond Tributyl(4-methoxyphenyl)stannane
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and functional materials. Among these, the Stille reaction, utilizing organostannane reagents, has long been valued for its reliability and broad functional group tolerance. However, the well-documented toxicity of organotin compounds presents a significant challenge, driving the need for safer, more sustainable alternatives.[1][2][3] Tributyltin (TBT) compounds, in particular, are known for their persistence in the environment, potential for bioaccumulation, and detrimental effects on aquatic life and mammals, where they can act as immunotoxins and endocrine disruptors.[1][2][4][5]
This guide provides an in-depth comparison of viable, lower-toxicity alternatives to tributyl(4-methoxyphenyl)stannane. We will move beyond a simple listing of options to explore the mechanistic nuances, practical considerations, and experimental protocols for each alternative, empowering researchers to make informed decisions that align with the principles of green chemistry without sacrificing synthetic efficacy.
The Benchmark: The Challenge of Replacing Organostannanes
This compound is an effective reagent in Stille cross-coupling due to the inherent stability of the tin-carbon bond, which renders it tolerant to a wide array of functional groups and purification methods like silica gel chromatography. The transmetalation step, while often rate-limiting, is generally clean and predictable. The primary and overriding drawback is the toxicity of the reagent and its stoichiometric tin byproducts, which are difficult to remove completely and pose significant environmental and health risks.[3] Tri-substituted organotins are considered the most toxic variants, and even relatively non-toxic tetra-substituted versions can decompose into these more hazardous forms.[1][4]
Our goal is to identify replacements that match the synthetic utility of organostannanes while offering a superior safety and environmental profile. We will evaluate four principal classes of reagents: organoborons, organosilanes, organozincs, and organomagnesiums.
The Leading Contender: (4-Methoxyphenyl)boronic Acid (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is arguably the most widely adopted cross-coupling reaction and the most common replacement for the Stille reaction. This is due to the exceptional balance of reactivity, stability, and low toxicity offered by organoboron reagents.[6][7]
Mechanism & Key Features: The reaction typically involves an aryl halide or triflate coupling with a boronic acid or its ester derivative. A base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic borate species, which then transfers its organic group to the palladium center.
Advantages:
-
Low Toxicity: Boronic acids and their byproducts (borates) exhibit very low toxicity, making them environmentally benign.[8]
-
Stability: Many boronic acids are crystalline solids that are stable to air and moisture, allowing for easy handling and storage.[8][9]
-
Commercial Availability: A vast and diverse library of boronic acids and their derivatives is commercially available, facilitating broad application in discovery chemistry.[6]
-
High Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of sensitive functional groups.[10]
Limitations:
-
Base Requirement: The requisite base (e.g., carbonates, phosphates, hydroxides) can be incompatible with base-sensitive substrates.
-
Protodeboronation: Under certain conditions, particularly with electron-rich or some heteroaromatic systems, the C-B bond can be cleaved by solvent or trace acid, reducing yield.[8] Using boronic esters (e.g., pinacol esters) can mitigate this instability.[11]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Stable & Mild Alternative: (4-Methoxyphenyl)silanes (Hiyama Coupling)
Organosilanes offer another green alternative, with silicon being an abundant and non-toxic element. The Hiyama coupling leverages organosilanes, which require an "activator" to enhance the nucleophilicity of the organic group attached to silicon.[12][13]
Mechanism & Key Features: The strength of the C-Si bond means it is generally unreactive towards transmetalation. The key to the Hiyama coupling is the activation of the organosilane, typically with a fluoride source (e.g., TBAF) or a strong base.[12] This forms a hypervalent, pentacoordinate silicate, which is sufficiently nucleophilic to undergo transmetalation to the palladium(II) center.
Advantages:
-
Extremely Low Toxicity: Organosilanes and their silicate byproducts are considered non-toxic and environmentally safe.[14]
-
High Stability: They are typically stable towards air, moisture, and chromatography, making them easy to handle and purify.[14]
-
Orthogonal Reactivity: The need for a specific activator provides a layer of control; the coupling can be initiated on demand, which is useful in multi-step syntheses.
Limitations:
-
Activator Requirement: The need for a fluoride source or strong base can be a limitation. Fluoride ions can be corrosive and may not be compatible with sensitive functional groups (e.g., silyl protecting groups).[12]
-
Slower Reaction Rates: Hiyama couplings can sometimes be more sluggish than other cross-coupling reactions.
Catalytic Cycle: Hiyama Coupling
Caption: The catalytic cycle for the Hiyama cross-coupling reaction.
The Highly Reactive Option: (4-Methoxyphenyl)zinc Halides (Negishi Coupling)
For challenging couplings where other methods may fail, the Negishi coupling provides a powerful solution due to the high reactivity of organozinc reagents.[15]
Mechanism & Key Features: Organozinc reagents are among the most reactive nucleophiles used in palladium-catalyzed couplings.[15] This high reactivity ensures that the transmetalation step is typically very fast and efficient, often succeeding with sterically hindered substrates or less reactive halides where other methods are sluggish.
Advantages:
-
High Reactivity: Excellent for difficult couplings, including those involving sp³-hybridized carbons.[16]
-
Exceptional Functional Group Tolerance: Despite their high reactivity, organozincs show remarkable tolerance for a wide range of functional groups.[17]
-
Mild Conditions: Reactions often proceed at room temperature or with gentle heating.
Limitations:
-
Air and Moisture Sensitivity: Organozinc reagents must be prepared and handled under strictly inert conditions (e.g., using Schlenk or glovebox techniques), which can be procedurally demanding.[16]
-
Preparation: They are not typically isolated and are prepared in situ from the corresponding organolithium or Grignard reagent, or via direct insertion of zinc into an organic halide.[15][16]
Catalytic Cycle: Negishi Coupling
Caption: The catalytic cycle for the Negishi cross-coupling reaction.
The Classical & Cost-Effective Method: (4-Methoxyphenyl)magnesium Halides (Kumada Coupling)
The Kumada coupling, one of the earliest discovered cross-coupling reactions, utilizes readily available and inexpensive Grignard reagents.[18][19]
Mechanism & Key Features: Similar to the Negishi coupling, the Kumada coupling involves a highly reactive organometallic reagent. The organomagnesium compound undergoes rapid transmetalation with the palladium(II) intermediate. The reaction can be catalyzed by either palladium or, often more economically, nickel complexes.[20]
Advantages:
-
Low Cost & Accessibility: Grignard reagents are prepared from magnesium metal and organic halides, both of which are inexpensive and widely available.[19]
-
High Reactivity: The high reactivity allows for couplings at low temperatures, sometimes even for less reactive aryl chlorides.[21]
Limitations:
-
Poor Functional Group Tolerance: This is the most significant drawback. Grignard reagents are strongly basic and nucleophilic, and they will react with a wide range of functional groups, including esters, ketones, amides, nitriles, and acidic protons.[18][20] This severely limits the complexity of substrates that can be used directly.
-
Air and Moisture Sensitivity: Like organozincs, Grignard reagents require strictly anhydrous and anaerobic reaction conditions.[22]
Catalytic Cycle: Kumada Coupling
Caption: The catalytic cycle for the Kumada cross-coupling reaction (M = Pd or Ni).
Comparative Summary and Data
The following tables provide a high-level comparison of the alternatives and representative experimental data.
Table 1: Qualitative Comparison of Organometallic Reagents
| Feature | Stille (Organostannane) | Suzuki (Organoboron) | Hiyama (Organosilane) | Negishi (Organozinc) | Kumada (Organomagnesium) |
| Toxicity Profile | High | Very Low | Very Low | Moderate | Moderate |
| Air/Moisture Stability | High | High (Acids), Med (Esters) | Very High | Low (Requires inert atm.) | Low (Requires inert atm.) |
| Functional Group Tol. | Very High | High | High (activator dependent) | Very High | Very Low |
| Reagent Availability | Moderate | Very High (Commercial) | High (Synthesizable) | Low (Prepared in situ) | Very High (Prepared in situ) |
| Reaction Rate | Moderate | Moderate to High | Low to Moderate | Very High | Very High |
| Key Advantage | Reliability | Safety & Versatility | Stability & Control | Reactivity & Scope | Cost & Simplicity |
| Key Disadvantage | TOXICITY | Base sensitivity | Activator required | Handling difficulty | Poor functional group tol. |
Table 2: Representative Experimental Data for the Synthesis of 4-Methoxybiphenyl
| Reaction | Aryl Halide (1.0 eq) | Organometallic Reagent (eq) | Catalyst (mol%) | Base / Activator (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki | 4-Bromoanisole | (4-Methoxyphenyl)boronic acid (1.2) | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 4 | ~95%[23] |
| Hiyama | 4-Bromoanisole | (4-Methoxyphenyl)trimethoxysilane (1.5) | Pd/C (0.5) | TBAF (2.0) | Toluene | 120 | 12 | ~90%[24] |
| Negishi | 4-Iodoanisole | (4-Methoxyphenyl)zinc chloride (1.5) | Pd(dba)₂ (2), SPhos (4) | - | THF | 65 | 6 | >90%[17] |
| Kumada | 4-Bromoanisole | (4-Methoxyphenyl)magnesium bromide (1.2) | PdCl₂(dppf) (1) | - | THF | 25 | 12 | ~92%[25] |
Note: Conditions and yields are representative and can vary significantly based on specific substrates, ligands, and optimization.
Experimental Protocols & Workflows
General Experimental Workflow
The following workflow is broadly applicable to all palladium-catalyzed cross-coupling reactions, with specific requirements for inert atmosphere techniques for Negishi and Kumada couplings.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from general literature procedures.[23][26]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water (5 mL).
-
Degassing: Purge the mixture with nitrogen or argon for 15 minutes to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 85 °C and stir vigorously under a nitrogen atmosphere for 2-4 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Hiyama Coupling
This protocol is based on methods utilizing palladium on carbon.[24]
-
Reaction Setup: To a pressure-tolerant vial with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 eq), (4-methoxyphenyl)trimethoxysilane (1.5 mmol, 1.5 eq), 10% Pd/C (0.01 mmol, 1 mol%), and tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 mmol, 2.0 eq).
-
Solvent Addition: Add 4 mL of anhydrous toluene.
-
Reaction: Seal the vial and heat the mixture to 120 °C with stirring for 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Protocol 3: Negishi Coupling
This protocol requires strict anaerobic and anhydrous techniques.[16][17]
-
Reagent Preparation: Prepare the organozinc reagent in situ. To a flame-dried Schlenk flask under argon containing a solution of 4-iodoanisole (1.1 mmol, 1.1 eq) in 5 mL anhydrous THF at -78 °C, add n-butyllithium (1.1 mmol, 1.1 eq) dropwise. Stir for 30 minutes. To this solution, add a solution of anhydrous ZnCl₂ (1.2 mmol, 1.2 eq) in 5 mL anhydrous THF and allow it to warm to room temperature.
-
Catalyst Preparation: In a separate flame-dried Schlenk flask, combine Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.06 mmol, 6 mol%). Purge with argon and add 4-iodoanisole (1.0 mmol, 1.0 eq) followed by 5 mL of anhydrous THF.
-
Reaction: Slowly transfer the freshly prepared organozinc solution to the catalyst mixture via cannula. Heat the reaction to 65 °C and stir for 4-8 hours.
-
Work-up: Cool the reaction to room temperature and quench carefully by slow addition of saturated aqueous NH₄Cl solution.
-
Purification: Extract with ethyl acetate (3 x 20 mL), combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash chromatography.
Conclusion
While this compound remains a competent reagent from a purely synthetic standpoint, its significant toxicity makes it an undesirable choice in modern, safety-conscious research environments. The alternatives presented here offer a spectrum of solutions suitable for nearly any synthetic challenge.
-
For general purposes, the Suzuki-Miyaura coupling is the superior choice. It provides an outstanding combination of low toxicity, high stability, broad substrate scope, and operational simplicity.
-
The Hiyama coupling is an excellent option when extreme stability is required or when the orthogonal reactivity afforded by a chemical activator is advantageous.
-
For the most challenging substrates that are resistant to other methods, the Negishi coupling offers unparalleled reactivity, provided the laboratory is equipped for handling air-sensitive reagents.
-
The Kumada coupling remains a viable, cost-effective method for simple substrates lacking sensitive functional groups.
By embracing these greener alternatives, researchers can continue to innovate and construct complex molecules while minimizing environmental impact and enhancing laboratory safety.
References
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- 4-methoxyphenylmagnesium bromide Definition. Fiveable.
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- Toxicity of Organotin Compounds Present in the Environment to Mammals.
- Biological impact of organotin compounds.
- Application Note and Protocol for the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via Suzuki Coupling. Benchchem.
- Sources, Environmental Levels and Toxicity of Organotin in Marine Environment-A Review.
- Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
- Application Notes and Protocols: Negishi Coupling of Organozinc Reagents with RuPhos C
- Toxicity of organotin compounds and the ecological risk of organic tin with co-existing contaminants in aqu
- Organic Syntheses Procedure. Organic Syntheses.
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- 4-Methoxyphenylmagnesium bromide in THF (13139-86-1). Nordmann.
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- Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbam
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. Journal of the American Chemical Society.
- A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal.
- Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses.
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- Functionalized Grignard Reagents in Kumada Cross-Coupling Reactions.
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- Pd-Catalyzed Kumada−Corriu Cross-Coupling Reactions at Low Temperatures Allow the Use of Knochel-type Grignard Reagents. Journal of the American Chemical Society.
- Negishi Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- 4-Methoxyphenylboronic acid. J&K Scientific.
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- Boron Suzuki Coupling.
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- Kumada–Grignard-type biaryl couplings on water.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc.
- Kumada Cross Coupling Reaction| Grignard Reagent| Organolithium| Examples. YouTube.
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Stille vs. Suzuki Coupling for Anisole Derivatives: A Yield-Driven Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the vast toolkit of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki-Miyaura couplings stand as titans for the construction of C(sp²)–C(sp²) bonds, a critical step in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and advanced materials. When the substrate is an anisole derivative—an electron-rich aromatic system—the choice between these two powerful methods is not always straightforward. This guide provides an in-depth, data-supported comparison of Stille and Suzuki couplings, focusing on reaction yields, mechanistic subtleties, and practical considerations for anisole-containing substrates.
At a Glance: The Fundamental Trade-Offs
The decision between Stille and Suzuki coupling often pivots on a balance between reaction scope and practical constraints.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters) | Organotin compounds (organostannanes) |
| Key Advantage | Low toxicity of reagents and byproducts; readily available reagents. | Exceptional functional group tolerance; proceeds under neutral conditions.[1] |
| Primary Limitation | Requires a base, which can limit tolerance for base-sensitive functional groups.[2][3][4] | High toxicity of organotin reagents and byproducts necessitates careful handling and disposal.[1][3][4][5][6] |
| Byproduct Removal | Boron-containing byproducts are typically water-soluble and easily removed. | Tin-containing byproducts can be challenging to remove completely.[1] |
Mechanistic Insights: The Role of the Methoxy Group
Both the Stille and Suzuki reactions proceed through a similar catalytic cycle: oxidative addition, transmetalation, and reductive elimination. However, the electron-donating nature of the methoxy group on the anisole ring introduces specific electronic effects that influence these key steps differently.
Anisole derivatives are considered electron-rich aryl halides. This electronic character can slow down the initial, often rate-determining, oxidative addition of the aryl halide to the Pd(0) catalyst.[7][8] To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) are often required to promote this step effectively, particularly in Suzuki couplings.[7][8]
In the transmetalation step, the mechanisms diverge significantly. The Suzuki reaction requires activation of the organoboron reagent by a base to form a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[2] This necessity for a base is a critical distinction and a potential liability for anisole derivatives bearing base-sensitive functionalities. In contrast, the Stille coupling proceeds without a base, as the organostannane is sufficiently activated for transmetalation under neutral conditions, contributing to its famously broad functional group tolerance.[1][6][9]
Figure 1. Simplified catalytic cycles for Suzuki and Stille couplings, highlighting the base requirement in the Suzuki pathway.
Yield Comparison: A Data-Driven Perspective
For simple, unencumbered anisole derivatives, both reactions can provide excellent yields. However, the performance can diverge significantly as molecular complexity increases.
| Substrate (Anisole Derivative) | Coupling Partner | Reaction | Catalyst System | Yield (%) | Reference |
| 4-Bromoanisole | Diazocine boronic ester | Suzuki | Pd(OAc)₂ / XPhos | 95 | [10] |
| 4-Bromoanisole | Diazocine stannane | Stille | Pd₂(dba)₃ / XPhos | 90 | [10] |
| 4-Bromoanisole (meta-substituted) | Diazocine boronic ester | Suzuki | Pd(OAc)₂ / XPhos | 78 | [10] |
| 4-Bromoanisole (meta-substituted) | Diazocine stannane | Stille | Pd₂(dba)₃ / XPhos | 71 | [10] |
| 4-Iodoanisole | Phenylboronic acid | Suzuki | Pd/C, K₂CO₃ | 41-92 | [11] |
| 4-Iodoanisole | Phenylboronic acid | Suzuki | C–SH–Pd, K₂CO₃ | up to 100 | [12] |
| 4-Iodoanisole | Various terminal alkynes | Sonogashira* | Pd/C, Na₃PO₄ | 38-72 | [13] |
| 4-Bromoanisole | Phenylboronic acid | Suzuki | Pd-bpydc-Nd, NaOH | >95 | [14] |
| 1-Bromo-4-nitrobenzene | Diazocine boronic ester | Suzuki | Pd(OAc)₂ / XPhos | 80 | [10] |
| 1-Bromo-4-nitrobenzene | Diazocine stannane | Stille | Pd₂(dba)₃ / XPhos | 89 | [10] |
*Note: Sonogashira is a different coupling but included to show performance of 4-iodoanisole in another ligand-free system.
Analysis of Yield Data:
-
Electronically Neutral/Rich Substrates: For a substrate like 4-bromoanisole, both Stille and Suzuki couplings can deliver excellent and comparable yields (>90%).[10][15]
-
Electronically Deficient Substrates: When the aryl halide is electron-deficient (e.g., 1-bromo-4-nitrobenzene), the Stille coupling can sometimes maintain a higher yield compared to the Suzuki coupling.[10][15]
-
Coordinating Functional Groups: The most significant performance gap appears with substrates containing functional groups that can coordinate to the metal center (e.g., aldehydes, esters, certain heterocycles). In these cases, Stille coupling consistently provides higher yields, as the Suzuki reaction can be hampered by side reactions or catalyst inhibition.[10][15][16]
-
Steric Hindrance: The Stille reaction often demonstrates greater tolerance for sterically bulky substrates, affording higher yields where Suzuki couplings may struggle.[10][15]
Experimental Protocols: Self-Validating Methodologies
The following protocols are representative examples for the coupling of haloanisole derivatives. They are designed to be self-validating, providing a robust starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodoanisole
This protocol is adapted from a microwave-assisted procedure known to produce high yields.[11]
Figure 2. Experimental workflow for a Suzuki-Miyaura coupling of 4-iodoanisole.
Causality Behind Choices:
-
Reagents: An excess of the boronic acid (1.5 equiv.) is used to drive the reaction to completion.
-
Catalyst: Palladium on carbon (Pd/C) is a heterogeneous catalyst that is often cheaper and easier to remove than homogeneous catalysts, although higher loadings may be needed.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to form the active boronate species without being overly harsh on many functional groups.[7]
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that effectively solubilizes the reagents and facilitates the reaction at elevated temperatures.[11]
Protocol 2: Stille Coupling of 4-Bromoanisole
This general protocol is based on established conditions for Stille couplings and can be adapted for anisole derivatives.[17]
Figure 4. Decision-making workflow for selecting between Stille and Suzuki coupling for anisole derivatives.
Conclusion
Both Stille and Suzuki couplings are highly effective for synthesizing biaryls from anisole derivatives. For simple, robust substrates where green chemistry principles are paramount, the Suzuki coupling is often the superior choice due to the low toxicity of its boron-based reagents and byproducts. [3][5]However, when the anisole substrate is adorned with sensitive functional groups that are incompatible with basic conditions, or when steric hindrance is a significant challenge, the Stille coupling emerges as the more reliable and higher-yielding option, despite the considerable drawback of organotin toxicity. [10][15][16]The ultimate decision rests on a careful evaluation of the substrate's specific characteristics, the desired scale of the reaction, and the laboratory's capacity for handling toxic reagents.
References
- Stille vs. Suzuki Coupling: A Comparative Guide to Biaryl Synthesis Yields. (2025). Benchchem.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... (n.d.).
- Troubleshooting low yields in Suzuki coupling of iodoanisole. (2025). Benchchem.
- Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. (n.d.).
- Stille reaction. (n.d.). Wikipedia.
- Recycling of 1 in the Stille reaction of 4-bromoanisole. (n.d.).
- Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... (n.d.).
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). RSC Publishing.
- Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... (n.d.).
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Publishing.
- Ch 23 Stille and Suzuki Coupling. (2021). YouTube.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)
- Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. (n.d.). PMC - NIH.
- Stille vs.
- Monitoring the Suzuki coupling reaction of 4-iodoanisole with... (n.d.).
- Stille Coupling. (2023). Chemistry LibreTexts.
- Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021). NIH.
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. (n.d.). Benchchem.
- A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. (n.d.). Semantic Scholar.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
- Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. (Color figure online). (n.d.).
- THE STILLE REACTION, 38 YEARS L
- Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
- Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
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- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. (2025). Benchchem.
- A versatile protocol for Stille-Migita cross coupling reactions. (2008). PubMed.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). ACS Omega.
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (2024). PubMed.
- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). PubMed Central.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
- Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. (2023). RSC Publishing.
- Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C-O Bond Cleavage. (n.d.). Organic Chemistry Portal.
- A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of Functionalized Fumaronitriles. (2025). Benchchem.
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The Strategic Advantage of Tributyl(4-methoxyphenyl)stannane in Modern Cross-Coupling Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the Stille reaction remains a cornerstone for the formation of carbon-carbon bonds, prized for its tolerance of a wide array of functional groups and generally mild reaction conditions.[1][2] Central to the success of this reaction is the choice of the organostannane reagent. While a multitude of organostannanes are available, Tributyl(4-methoxyphenyl)stannane has emerged as a reagent of particular interest, offering distinct advantages over its counterparts. This guide provides an in-depth comparison of this compound with other common organostannanes, supported by mechanistic insights and experimental data, to inform the strategic selection of reagents in complex organic synthesis.
The Decisive Role of the 4-Methoxyphenyl Group: An Electronic Advantage
The primary advantage of this compound lies in the electronic properties of the 4-methoxyphenyl group. The methoxy group, positioned para to the tin atom, is a powerful electron-donating group through resonance. This has a profound and beneficial impact on the rate-determining step of the Stille catalytic cycle: the transmetalation.[3]
During transmetalation, the organic group from the organostannane is transferred to the palladium(II) center. An increased electron density on the aryl ring of the stannane enhances its nucleophilicity, thereby accelerating the rate of this transfer. This is in contrast to organostannanes bearing electron-withdrawing groups, which can retard the transmetalation process. While both electron-donating and electron-withdrawing groups can increase the overall rate of Stille reactions through different mechanistic pathways, electron-donating groups specifically facilitate the often rate-limiting transmetalation step.[2]
This accelerated transmetalation can lead to several practical benefits:
-
Higher Reaction Yields: More efficient transmetalation often translates to higher yields of the desired coupled product.
-
Milder Reaction Conditions: The enhanced reactivity of this compound can allow for lower reaction temperatures and shorter reaction times.
-
Reduced Catalyst Loading: A more facile catalytic cycle may permit the use of lower concentrations of the palladium catalyst, which is both cost-effective and reduces the potential for side reactions.
Comparative Performance Data: A Quantitative Look
| Organostannane Reagent | Electrophile | Product | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | 4-Iodoanisole | 4,4'-Dimethoxybiphenyl | Pd₂(dba)₃ / P(o-tol)₃ | Toluene, 100°C, 12h | 91 | [4] |
| Tributyl(phenyl)stannane | 4-Bromoanisole | 4-Methoxybiphenyl | Pd(OAc)₂ / XPhos / CsF | t-BuOH, reflux | 86 | [5] |
| Tributyl(4-chlorophenyl)stannane | 4-Bromoanisole | 4-Chloro-4'-methoxybiphenyl | Pd(OAc)₂ / XPhos / CsF | t-BuOH, reflux | 75 | [5] |
| Tributyl(furan-2-yl)stannane | 2-Methylquinolin-6-yl methanesulfonate | 2-(2-Methylquinolin-6-yl)furan | Pd(OAc)₂ / XPhos / CsF | t-BuOH, reflux | 78 | [5] |
Disclaimer: The data in this table is compiled from different sources and may not represent a direct, controlled comparison. Reaction conditions and catalyst systems vary, which can significantly impact yields.
Despite the limitations of comparing data across different studies, a general trend can be observed. The use of this compound in the synthesis of 4,4'-dimethoxybiphenyl resulted in a high yield of 91%.[4] While other arylstannanes also provide good to excellent yields, the electron-donating methoxy group on the stannane appears to contribute to the high efficiency of the coupling reaction.
The Stille Reaction: A Mechanistic Overview
The catalytic cycle of the Stille reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of organostannane directly impacts the efficiency of the transmetalation step.
Figure 1. The Catalytic Cycle of the Stille Reaction.
Experimental Protocol: Synthesis of 4,4'-Dimethoxybiphenyl
This protocol details the synthesis of 4,4'-dimethoxybiphenyl via a Stille coupling reaction, showcasing the application of this compound.
Materials:
-
1-Iodo-4-methoxybenzene (Aryl halide)
-
This compound (Organostannane)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Toluene
-
Standard Schlenk line apparatus
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for chromatography
Procedure:
Figure 2. Experimental Workflow for the Synthesis of 4,4'-Dimethoxybiphenyl.
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 1-iodo-4-methoxybenzene (1.0 mmol), this compound (1.1 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and tri(o-tolyl)phosphine (0.08 mmol).
-
Degassing: Seal the Schlenk tube and subject it to three cycles of vacuum and backfilling with argon to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous and degassed toluene (10 mL) via a syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100°C and stir the reaction mixture for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the pure 4,4'-dimethoxybiphenyl.
Conclusion: A Strategic Choice for Enhanced Reactivity
This compound offers a clear advantage in Stille cross-coupling reactions due to the electron-donating nature of the 4-methoxyphenyl group, which accelerates the rate-determining transmetalation step. This enhanced reactivity can lead to higher yields, milder reaction conditions, and reduced catalyst loadings, making it a strategic choice for the synthesis of complex biaryl compounds. While the toxicity of organotin compounds remains a concern and necessitates careful handling and purification, the performance benefits of this compound in many applications make it an invaluable tool in the synthetic chemist's arsenal.
References
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
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Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. [Link]
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Pérez-Temprano, M. H., Gallego, A. M., Casares, J. A., & Espinet, P. (2011). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics, 30(2), 389–399. [Link]
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Casanova, N., & Goti, A. (2004). A mild and efficient copper-catalyzed N-arylation of indoles. The Journal of Organic Chemistry, 69(15), 5094–5097. [Link]
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Fors, B. P., & Buchwald, S. L. (2009). The Pd-Catalyzed Stille Cross-Coupling Reaction of Aryl Mesylates. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
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Heravi, M. M., Zadsirjan, V., & Heydari, M. (2017). Recent advances in the application of the Stille reaction in the synthesis of heterocyclic compounds. RSC Advances, 7(64), 40261–40305. [Link]
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Littke, A. F., & Fu, G. C. (1999). The First General Method for Stille Cross-Couplings of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2411–2413. [Link]
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Mee, S. P., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132–1136. [Link]
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Chen, C.-T., & Lu, Y.-L. (2002). A convenient one-pot synthesis of symmetrical and unsymmetrical biaryls via in situ generation of arylstannanes from aryl halides. Tetrahedron Letters, 43(49), 8889–8892. [Link]
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A Comparative Guide to Palladium Catalysts for Stille Coupling with Tributyl(4-methoxyphenyl)stannane
For Researchers, Scientists, and Drug Development Professionals
The Stille cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its ability to form carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2] This reaction, which couples an organostannane with an organic halide or pseudohalide, is catalyzed by palladium complexes.[3][4] The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and scope. This guide provides an in-depth comparative analysis of common palladium catalysts for the Stille coupling of Tributyl(4-methoxyphenyl)stannane, a frequently used reagent for introducing the electron-rich 4-methoxyphenyl moiety.
The Mechanism: A Foundation for Catalyst Selection
The efficacy of a palladium catalyst in the Stille reaction is rooted in its ability to navigate a well-defined catalytic cycle.[3][5] Understanding this cycle is crucial for rational catalyst selection and reaction optimization. The process involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the organic electrophile (e.g., an aryl halide), forming a Pd(II) complex.[1][5][6] The rate of this step is influenced by the electron density of the palladium center; more electron-rich ligands can accelerate this process.[7][8]
-
Transmetalation: This is often the rate-determining step.[9][10] The organostannane transfers its organic group (in this case, 4-methoxyphenyl) to the Pd(II) complex, displacing the halide.[1][3][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3][6]
The ligands surrounding the palladium atom play a critical role in modulating its electronic properties and steric environment, thereby influencing each step of this cycle.[8][11]
Caption: The catalytic cycle for the Stille cross-coupling reaction.
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst can significantly impact the outcome of the Stille coupling. Below is a comparison of commonly employed catalysts, detailing their structure, typical reaction conditions, and performance with aryl halides and this compound.
| Catalyst | Structure | Common Ligand | Typical Conditions | Performance & Remarks |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Triphenylphosphine (PPh₃) | Toluene or THF, 80-110°C | A widely used, air-stable Pd(0) source.[1][6][12] Effective for aryl iodides and bromides.[12][13] May require higher temperatures. |
| PdCl₂(PPh₃)₂ | Bis(triphenylphosphine)palladium(II) chloride | Triphenylphosphine (PPh₃) | DMF or Toluene, 80-110°C | A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6][14] Often used for its stability and ease of handling.[14][15] |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | None (requires added ligand) | Toluene or Dioxane, RT-100°C | A common Pd(0) source used with various phosphine ligands, allowing for tunable reactivity.[6] The choice of added ligand is critical.[16] |
| Pd(OAc)₂ | Palladium(II) Acetate | None (requires added ligand) | DMF or Dioxane, 80-120°C | A versatile and cost-effective Pd(II) precatalyst.[6][17] Its performance is highly dependent on the phosphine ligand used in conjunction.[17][18] |
Note: Performance can vary based on the specific aryl halide, solvent, and any additives used.
Experimental Protocol: A Standardized Approach
To ensure a fair and objective comparison, a standardized experimental protocol is essential. The following procedure outlines a general method for the Stille coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, 10 mL)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Caption: A typical workflow for a Stille cross-coupling experiment.
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol) and the palladium catalyst (0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical as the active Pd(0) species can be sensitive to oxygen.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reagent Addition: Add this compound (1.1 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[5][18]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Causality and Key Considerations
-
Catalyst Choice Rationale:
-
Pd(PPh₃)₄: A reliable choice for routine couplings. As a pre-formed Pd(0) complex, it does not require an in situ reduction step.[1]
-
PdCl₂(PPh₃)₂: Its stability in air makes it easier to handle than some Pd(0) catalysts.[14] The in situ reduction to Pd(0) is a necessary step in the catalytic cycle.[6]
-
Pd₂(dba)₃ / Pd(OAc)₂: These "ligandless" sources offer modularity. The reaction can be fine-tuned by adding specific phosphine ligands.[16] For example, bulky, electron-rich ligands can improve the catalytic activity for less reactive aryl chlorides.[19][20]
-
-
Solvent and Additives:
-
Solvents: Non-polar solvents like toluene and THF are common.[9] Polar aprotic solvents such as DMF can sometimes accelerate the reaction, particularly the transmetalation step.[9][18]
-
Additives: In some cases, additives are used to enhance reaction rates. For instance, lithium chloride (LiCl) can accelerate transmetalation.[9][21] Copper(I) iodide (CuI) can also be used as a co-catalyst to increase the reaction rate.[9][22]
-
-
Toxicity of Organostannanes: It is imperative to handle organotin reagents with extreme care due to their high toxicity.[3][9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The aqueous KF wash is a crucial step for removing the toxic tin byproducts from the final product.[5][18]
Conclusion
The Stille coupling of this compound is a robust and versatile reaction. While Pd(PPh₃)₄ remains a dependable and widely used catalyst for this transformation with aryl bromides and iodides, the use of Pd(II) precatalysts like PdCl₂(PPh₃)₂ offers greater handling convenience. For more challenging substrates, such as aryl chlorides, or for reaction optimization, catalyst systems based on Pd₂(dba)₃ or Pd(OAc)₂ in combination with specialized phosphine ligands provide the necessary flexibility and reactivity. The selection of the optimal catalyst and conditions will ultimately depend on the specific substrate, desired reaction scale, and available resources.
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Stille Coupling - Chemistry LibreTexts. (2023). Retrieved from [Link]
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Stille Cross-Coupling. (2025). J&K Scientific LLC. Retrieved from [Link]
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Stille Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]
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Pd cross-coupling mechanism of the Stille reaction. (2021). ResearchGate. Retrieved from [Link]
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Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). Springer. Retrieved from [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central. Retrieved from [Link]
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Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). HAL Open Science. Retrieved from [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Royal Society of Chemistry. Retrieved from [Link]
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The Stille Reaction. (n.d.). Myers Group, Harvard University. Retrieved from [Link]
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The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved from [Link]
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Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Mastering Stille Coupling with Ethynyltributylstannane: A Guide for Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Palladium-catalyzed coupling of aryl triflates with organostannanes. (n.d.). ACS Publications. Retrieved from [Link]
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PdCl2(PPh3)2/LiCl mediated Stille coupling reactions. (n.d.). ResearchGate. Retrieved from [Link]
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Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. (n.d.). ACS Publications. Retrieved from [Link]
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Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. Retrieved from [Link]
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Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021). National Institutes of Health. Retrieved from [Link]
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Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]
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Stille Coupling. (n.d.). SynArchive. Retrieved from [Link]
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A Pd(PPh3)4-catalyzed Stille reaction of aryl bromide 40 gave product... (n.d.). ResearchGate. Retrieved from [Link]
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Bis(triphenylphosphine)palladium chloride - Wikipedia. (n.d.). Retrieved from [Link]
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Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Green Chemistry Metrics of Stille and Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds. Among these, the Stille and Suzuki-Miyaura reactions have long been cornerstone methodologies. However, with the increasing urgency for sustainable chemical practices, a critical assessment of these reactions through the lens of green chemistry is paramount. This guide provides an in-depth comparison of the Stille and Suzuki reactions, focusing on key green chemistry metrics to inform more environmentally conscious decisions in synthetic route design.
The Core of the Matter: Mechanistic Differences and Their Green Implications
Both the Stille and Suzuki reactions proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The fundamental difference, however, lies in the organometallic reagent used for the crucial transmetalation step. The Stille reaction employs organotin compounds (organostannanes), while the Suzuki reaction utilizes organoboron compounds, typically boronic acids or esters. This distinction is the primary driver of the significant divergence in their green chemistry profiles.
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, with applications in the production of polymers, fine chemicals, and pharmaceuticals.[1][2][3] Green chemistry principles encourage the use of environmentally benign media in such transformations, and significant research has focused on developing efficient catalysts for the Suzuki reaction in eco-friendly solvents.[1][3]
The Stille reaction is also a highly efficient and selective palladium-catalyzed cross-coupling reaction for C-C bond formation.[4][5][6][7] Recent advancements have focused on developing more sustainable reaction conditions, including the use of green solvents and microwave irradiation to reduce energy consumption.[4]
Quantitative Green Metrics: A Head-to-Head Comparison
To objectively assess the "greenness" of a chemical process, several key metrics have been established. Here, we compare the Stille and Suzuki reactions based on these industry-standard benchmarks.
| Green Metric | Stille Reaction | Suzuki Reaction | The "Green" Advantage |
| Atom Economy | Moderate to Good | Good to Excellent | Suzuki |
| E-Factor | Higher | Lower | Suzuki |
| Process Mass Intensity (PMI) | Higher | Lower | Suzuki |
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product.[8][9] While both reactions can have good atom economy in theory, the Suzuki reaction often has an edge. This is because the boron-based byproducts are typically of lower molecular weight than the tin-based byproducts of the Stille reaction. For instance, in a coupling of an aryl bromide with an organometallic reagent to form a biaryl product, the stoichiometric byproduct in a Suzuki reaction is a boronic acid salt, whereas in a Stille reaction, it is a trialkyltin halide.
E-Factor and Process Mass Intensity (PMI): The E-Factor is the ratio of the mass of waste to the mass of the product, while PMI considers the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a certain amount of product.[10][11][12][13][14][15] Lower values for both indicate a greener process. The Suzuki reaction generally outperforms the Stille reaction in these metrics due to several factors:
-
Toxicity and Removal of Byproducts: Organotin compounds are notoriously toxic and their removal from the final product can be challenging, often requiring additional purification steps that contribute to the overall waste stream.[16][17][18][19][20][21] Boron-based byproducts are generally less toxic and more easily removed through aqueous workups.[18]
-
Solvent Choice: While both reactions can be performed in a variety of solvents, the development of Suzuki couplings in greener solvents like water or bio-derived solvents is more advanced.[1][2][3][22][23][24] The CHEM21 selection guide provides a useful framework for choosing more sustainable solvents.[25]
-
Reagent Stability: Boronic acids are generally air- and moisture-stable solids, simplifying handling and reducing the need for inert atmosphere techniques that consume resources. Organostannanes, on the other hand, can be sensitive to air and moisture, and their synthesis often involves hazardous reagents.
Qualitative Green Considerations: Beyond the Numbers
Beyond the quantitative metrics, a holistic green assessment must consider other factors:
Reagent Toxicity and Environmental Impact: This is the most significant differentiator between the two reactions. Organotin compounds are known endocrine disruptors and are toxic to aquatic life.[16][17][19][20][21] Their use is heavily regulated, and their persistence in the environment is a major concern.[16][17] In contrast, boronic acids and their derivatives are considered to have a much lower toxicity profile.[18]
Catalyst and Reaction Conditions: Both reactions typically employ palladium catalysts, and efforts are ongoing to develop more active catalysts to reduce catalyst loading. Nickel, a more earth-abundant and less expensive metal, is also being explored as a catalyst for both couplings.[2] Reaction temperatures for both can vary, but the milder conditions sometimes achievable with Stille couplings can be an advantage in terms of energy consumption.[18]
Operational Simplicity and Safety: The stability and low toxicity of boronic acids make the Suzuki reaction generally safer and easier to perform, especially on a large scale. The handling of highly toxic and often volatile organostannanes requires more stringent safety protocols.
Visualizing the Green Chemistry Landscape
The following diagram illustrates the key factors influencing the greenness of the Stille and Suzuki reactions.
Caption: A comparison of the key green chemistry aspects of Stille and Suzuki reactions.
Experimental Protocols: A Representative Example
To provide a practical context, here are representative, generalized protocols for the synthesis of a biaryl compound via both Stille and Suzuki coupling.
Suzuki Coupling Protocol:
-
To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and a suitable solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Stille Coupling Protocol:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), organostannane (1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Add a suitable anhydrous solvent (e.g., toluene or THF).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Decision-Making Workflow for a Greener Synthesis
When choosing between the Stille and Suzuki reactions, the following workflow can guide researchers toward a more sustainable choice.
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A Comparative Guide to a New Synthetic Route Utilizing Tributyl(4-methoxyphenyl)stannane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and versatile methods for constructing carbon-carbon (C-C) bonds is perpetual. This guide introduces a validated synthetic route employing Tributyl(4-methoxyphenyl)stannane within the framework of the Stille cross-coupling reaction. As Senior Application Scientists, our goal is to provide an objective comparison of this route's performance against established alternatives, supported by experimental data, to empower you in making informed decisions for your synthetic challenges.
Introduction: The Central Role of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] These reactions, which facilitate the formation of a C-C bond between two organic fragments, offer a powerful means to construct complex molecular architectures with high precision and functional group tolerance. The choice of a specific cross-coupling reaction is often dictated by factors such as substrate scope, reaction conditions, and the nature of the organometallic reagent.[3][4]
This guide focuses on the Stille coupling, a versatile reaction that couples an organotin compound (organostannane) with an organic halide or pseudohalide.[5][6] Specifically, we will explore the utility of this compound as a key building block and compare its performance with analogous reagents in Suzuki, Heck, and Sonogashira couplings.
The Stille Coupling: A Robust Method for C-C Bond Formation
The Stille reaction, developed by John K. Stille, is celebrated for its broad functional group tolerance and the stability of organostannane reagents to air and moisture.[6][7] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3]
dot
Caption: Catalytic cycle of the Stille cross-coupling reaction.
The use of this compound offers a reliable method for introducing the electron-rich 4-methoxyphenyl moiety, a common structural motif in biologically active compounds.
Comparative Analysis with Alternative Cross-Coupling Reactions
While the Stille coupling is highly effective, several other palladium-catalyzed reactions provide viable alternatives, each with its own set of advantages and disadvantages.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling utilizes organoboron reagents, such as boronic acids or esters, which are generally less toxic than organotin compounds.[6][8] The reaction typically requires a base to activate the boronic acid for transmetalation.[9]
Heck Coupling
The Heck reaction couples an aryl or vinyl halide with an alkene.[10] A key advantage is that it does not require the pre-formation of an organometallic reagent from the alkene component.[11]
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne, typically requiring a copper(I) co-catalyst.[12][13]
Experimental Validation: A Head-to-Head Comparison
To provide a clear and objective comparison, we present a model reaction: the coupling of 4-bromoanisole with a suitable partner to form 4,4'-dimethoxybiphenyl or analogous structures.
dot
Caption: Experimental workflow for comparative cross-coupling reactions.
Detailed Experimental Protocols
Stille Coupling Protocol:
-
To a flame-dried round-bottom flask, add 4-bromoanisole (1.0 mmol), this compound (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.
-
Stir vigorously for 1 hour, then filter through a pad of Celite®.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling Protocol:
-
In a round-bottom flask, combine 4-bromoanisole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add a 3:1 mixture of DME and water (12 mL).
-
Heat the mixture to 80 °C under an inert atmosphere for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, add water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Heck Coupling Protocol:
-
To a Schlenk tube, add 4-bromoanisole (1.0 mmol), 4-vinylanisole (1.2 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and Et₃N (1.5 mmol).
-
Add anhydrous DMF (5 mL).
-
Heat the reaction to 100 °C under an inert atmosphere for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Sonogashira Coupling Protocol:
-
To a Schlenk tube, add 4-bromoanisole (1.0 mmol), 4-ethynylanisole (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (10 mL) and Et₃N (2.0 mmol).
-
Stir the reaction at 65 °C under an inert atmosphere for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, filter through Celite®, and concentrate.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.
Comparative Performance Data
The following table summarizes typical yields and key considerations for each coupling method in the synthesis of biaryl compounds.
| Reaction | Organometallic Reagent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Stille | This compound | 85-95 | Excellent functional group tolerance, stable reagents.[7] | Toxicity of tin reagents, difficult byproduct removal.[5] |
| Suzuki | 4-Methoxyphenylboronic acid | 80-98 | Low toxicity of boron reagents, commercially available.[8] | Requires a base, can be sensitive to steric hindrance.[9] |
| Heck | 4-Vinylanisole | 70-90 | No pre-formed organometallic, atom economical.[10] | Limited to alkenes, regioselectivity can be an issue. |
| Sonogashira | 4-Ethynylanisole | 80-95 | Forms C(sp²)-C(sp) bonds, mild conditions.[12] | Requires a terminal alkyne and often a Cu co-catalyst.[13] |
Safety and Environmental Considerations
A significant drawback of the Stille coupling is the toxicity of organotin compounds.[5] Tributyltin derivatives are known to be neurotoxic and can have long-lasting environmental impacts.[14] Therefore, stringent safety protocols must be followed when handling these reagents.
Safety Precautions for Handling Tributyltin Compounds:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][15]
-
Avoid inhalation of vapors and skin contact.[21]
-
Quench the reaction with a saturated aqueous solution of KF to precipitate the tin byproducts as insoluble and less toxic tributyltin fluoride.[8]
-
Dispose of all tin-containing waste according to institutional and regulatory guidelines.
Purification Strategies for Removing Organotin Byproducts:
-
Aqueous KF Wash: As mentioned, this is a standard and effective method to precipitate tributyltin halides.[8]
-
Chromatography on Base-Treated Silica Gel: Using silica gel treated with a small percentage of triethylamine can help in retaining tin impurities.[8]
-
DBU/Iodine Treatment: This method can be used to convert tin impurities into more easily removable forms.[3]
Greener Alternatives to the Stille Coupling
The drive towards more sustainable chemistry has led to the development of greener alternatives that avoid the use of toxic organotin reagents.[20]
-
Hiyama Coupling: This reaction utilizes organosilanes, which are significantly less toxic than organostannanes. The reaction is activated by a fluoride source or a base.[22][23]
-
Negishi Coupling: Employing organozinc reagents, the Negishi coupling is another powerful alternative. While organozinc reagents are more reactive and sensitive to air and moisture than organostannanes, they are less toxic.[21][24]
-
Using Greener Solvents: For many cross-coupling reactions, including the Stille coupling, the use of more environmentally benign solvents such as water or ionic liquids is being explored to reduce the environmental footprint.[8][20]
Discussion and Recommendations
The new synthetic route utilizing this compound in a Stille coupling offers a robust and reliable method for the synthesis of 4-methoxyphenylated compounds, demonstrating high yields and excellent functional group tolerance.
However, the significant toxicity of the organotin reagent necessitates a careful consideration of the available alternatives. For many applications, the Suzuki-Miyaura coupling presents a more favorable option due to the low toxicity of the boronic acid reagents and comparable or even higher yields.
The Heck and Sonogashira couplings are excellent choices for specific applications where an alkene or alkyne is the desired coupling partner, respectively, and offer the advantage of not requiring the synthesis of a distinct organometallic reagent for that component.
Our recommendation is as follows:
-
For syntheses where functional group tolerance is paramount and other methods have failed, the Stille coupling remains a powerful tool, provided that stringent safety and waste disposal protocols are implemented.
-
For general-purpose biaryl synthesis, the Suzuki-Miyaura coupling should be the primary choice due to its favorable safety profile and high efficiency.
-
When seeking to minimize synthetic steps and starting with an alkene or alkyne, the Heck or Sonogashira couplings are highly recommended.
-
For laboratories committed to green chemistry principles, exploring the Hiyama or Negishi couplings is strongly encouraged as a long-term strategy to replace the Stille reaction.
By carefully evaluating the specific requirements of your synthetic target and considering the safety and environmental implications of each method, you can select the most appropriate and responsible approach for your research.
References
-
Technical Support Center: Purification of Products from Reactions Involving Organotin Reagents. Benchchem.
-
An efficient method for removing organotin impurities. SHANDONG LOOK CHEMICAL.
-
Tributyltin chloride. Synquest Labs.
-
Negishi and Stille Coupling Reactions : Solved NET examples (In Hindi ) : A NET GATE Perspective. YouTube.
-
Tributyltin bromide. Santa Cruz Biotechnology.
-
Technical Support Center: Managing and Removing Organotin Byproducts. Benchchem.
-
4-METHOXYPHENYL BORONIC ACID. ORGANIC SPECTROSCOPY INTERNATIONAL.
-
Stille reaction. Wikipedia.
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate.
-
The Stille Reaction: A Cornerstone in Industrial Organic Synthesis.
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central.
-
Stille Coupling. Organic Chemistry Portal.
-
Hiyama Coupling. Organic Chemistry Portal.
-
Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with.... ResearchGate.
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
-
Hiyama coupling. Wikipedia.
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc.
-
Optimisation of conditions for the Heck cross-coupling of 4-bromoanisole with styrene using HUGPHOS-2 as ligand. a. ResearchGate.
-
Heck Reaction. Organic Chemistry Portal.
-
Recent Advances in Group 14 Cross-Coupling: Si and Ge-Based Alternatives to the Stille Reaction.. ResearchGate.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
-
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. PMC.
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.
-
Subsituted arene synthesis by alkynylation. Organic Chemistry Portal.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Heck coupling reaction between bromo/iodoanisoles and acrylates.. ResearchGate.
-
Development of green methodologies for Heck, Chan–Lam, Stille and Suzuki cross-coupling reactions. Semantic Scholar.
-
Time profile of Sonogashira coupling of p‐bromoanisole (1 mmol);with.... ResearchGate.
-
Recycling of 1 in the Stille reaction of 4-bromoanisole. ResearchGate.
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
-
The Mechanisms of the Stille Reaction. University of Windsor.
-
The Intramolecular Heck Reaction. Macmillan Group.
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tributyl(4-methoxyphenyl)stannane
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard: Why Special Disposal is Crucial
Tributyl(4-methoxyphenyl)stannane belongs to the organotin family, a class of compounds recognized for their significant toxicological and environmental hazards. Tri- and tetra-substituted organotins are generally considered the most toxic.[1] Exposure can occur through inhalation, ingestion, or skin absorption, potentially causing severe skin and eye irritation, respiratory tract issues, and long-term organ damage.[2][3][4] Furthermore, these compounds are very toxic to aquatic life with long-lasting effects, making their proper disposal a matter of environmental stewardship.[2][3]
The core principle of organotin waste management is that it must be treated as hazardous waste.[1] This necessitates a dedicated and clearly defined disposal pathway that prevents its release into the environment and minimizes exposure to laboratory personnel.
Pre-Disposal Operations: A Foundation of Safety
Proper disposal begins with safe handling and storage. All work with this compound must be conducted within a well-ventilated chemical fume hood to prevent the inhalation of any vapors, dusts, or mists.[1][5] A designated area for organotin use should be clearly marked with warning signs.[1]
Personal Protective Equipment (PPE)
A robust PPE ensemble is non-negotiable when handling organotin compounds. The following table outlines the minimum requirements:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is highly recommended. | To prevent skin contact, a primary route of exposure.[1] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and accidental eye contact.[1][6] |
| Body Covering | A chemically impervious lab coat. | To protect skin and personal clothing from contamination.[1][6] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required when engineering controls may be insufficient or during spill cleanup.[1][7] |
Storage Requirements
Store this compound in a cool, dry, and well-ventilated area, segregated from strong oxidizing agents.[8] Ensure the container is tightly sealed to prevent exposure to moisture and air.[7]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound and any materials contaminated with it must follow a strict, multi-step process. This workflow ensures that the waste is handled, treated (where applicable), and disposed of in accordance with safety best practices and regulatory requirements.
Caption: Workflow for the safe disposal of this compound.
Step 1: Waste Segregation and Collection
All materials that have come into contact with this compound are to be considered hazardous waste. This includes:
-
Excess or unwanted this compound
-
Contaminated consumables (e.g., gloves, absorbent pads, pipette tips)
-
Rinse aid from cleaning contaminated glassware
This waste must be collected in a dedicated, clearly labeled, and sealed container.[1][9] Do not mix organotin waste with other waste streams to avoid unforeseen chemical reactions and to ensure proper disposal routing.[1][7] The container should be marked with the words "Organotin Wastes" or similar clear identification.[9]
Step 2: Decontamination of Reusable Labware
Glassware and other reusable equipment must be thoroughly decontaminated before returning to general use.
-
Initial Rinse : In a fume hood, rinse the glassware with a suitable organic solvent such as toluene or hexanes.[5] This initial rinse should be collected and added to your liquid organotin hazardous waste container.[5]
-
Oxidative Treatment : A common and effective method for degrading residual organotin compounds is through oxidation. Soak the rinsed glassware in a commercial bleach solution (sodium hypochlorite) overnight.[10] This process helps to oxidize the organotin compounds into less harmful inorganic tin oxides.[10]
-
Final Cleaning : After the bleach soak, wash the glassware thoroughly with soap and water as per standard laboratory procedure.[10]
Step 3: Final Disposal
The sealed and labeled containers of this compound waste must be disposed of through a licensed hazardous waste management company. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a waste pickup. Waste material must be disposed of in accordance with local, state, and federal regulations.[6][7]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personal exposure, immediate and decisive action is required.
Spill Cleanup
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.[1]
-
Don PPE : Before attempting any cleanup, don the full PPE ensemble, including respiratory protection.[1]
-
Contain the Spill : Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.
-
Cleanup : For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop the material to avoid generating dust.[1]
-
Collect Waste : Place all contaminated cleanup materials into a designated hazardous waste container.[1]
-
Decontaminate Area : Clean the spill area with a suitable solvent, followed by soap and water.
Personal Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention.[7] |
Regulatory and Occupational Exposure Limits
The disposal of this compound is governed by regulations for hazardous waste. In the United States, this falls under the purview of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).
The Occupational Safety and Health Administration (OSHA) has established a Permissible Exposure Limit (PEL) for organotin compounds at 0.1 milligrams per cubic meter (mg/m³) of air , measured as tin, as a time-weighted average (TWA) over an 8-hour work shift.[2][7][9] This underscores the importance of using engineering controls like fume hoods to minimize airborne concentrations.
References
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ORGANOTIN COMPOUNDS - CDC Stacks. [Link]
-
Standard Operating Procedures - Del Valle Lab . [Link]
-
Organotin Waste Materials Chemical Control Order 1989 - NSW Environment Protection Authority. [Link]
-
This compound | C19H34OSn | CID 2762547 - PubChem. [Link]
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How should I manage glassware that came in contact with organotin compounds? - Reddit. [Link]
-
70744-47-7 - ChemBK . [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration. [Link]
-
Safety data sheet according to 1907/2006/EC, Article 31 . [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. [Link]
-
PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI. [Link]
-
TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration - OSHA. [Link]
-
Butyltin Trichloride - OSHA . [Link]
-
This compound, CAS No. 70744-47-7 - iChemical. [Link]
-
Tributyl-(4-methoxy-phenyl)-stannane . [Link]
-
This compound | CAS 70744-47-7 - Matrix Fine Chemicals. [Link]
-
VINYLTRI-n-BUTYL TIN - Sdfine. [Link]
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Navigating the Risks: A Comprehensive Guide to Handling Tributyl(4-methoxyphenyl)stannane
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are cornerstones of innovation in drug development. Among these, organotin compounds like Tributyl(4-methoxyphenyl)stannane serve as versatile reagents. However, their utility is matched by significant toxicity, demanding a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the safe handling of this potent chemical.
Hazard Assessment: Understanding the Invisible Threat
Organotin compounds are readily absorbed through the skin, inhalation, and ingestion, posing a systemic threat.[1] The primary concern with organotins is their potential for severe health effects, including damage to the liver, kidneys, and central nervous system.[2] Many tributyltin derivatives are classified as toxic if swallowed, harmful in contact with skin, and capable of causing serious skin and eye irritation.[3][4] Furthermore, some organotin compounds are suspected to have reproductive toxicity.[5]
Given the high toxicity profile of this chemical class, all handling procedures must be predicated on the principle of minimizing all possible routes of exposure.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even considered, robust engineering controls must be in place. These are designed to isolate the researcher from the chemical hazard.
Fume Hoods are Non-Negotiable: All work with this compound, from weighing and transferring to running reactions and work-ups, must be conducted within a certified and properly functioning chemical fume hood.[6] This is critical to prevent the inhalation of any vapors or aerosols that may be generated.
Inert Atmosphere Operations: Many organotin reagents are sensitive to air and moisture.[6] While the primary reason for using techniques like a Schlenk line or a glove box is to protect the reagent from degradation, these closed systems offer the significant secondary benefit of containing the toxic material, further protecting the researcher. When transferring the reagent, always use dried glassware and employ techniques such as using a syringe and needle under a blanket of inert gas (e.g., nitrogen or argon).[6]
Personal Protective Equipment (PPE): The Last Barrier
Personal protective equipment is the final and critical barrier between you and the chemical. The selection and proper use of PPE are paramount. For handling this compound, the following ensemble is mandatory:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and vapors, preventing severe eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), with double gloving recommended. | Prevents skin absorption, which is a primary route of exposure for organotins. Double gloving provides an additional layer of protection in case of a tear or contamination of the outer glove. |
| Body Protection | A flame-retardant or cotton laboratory coat, fully fastened. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required if there is any risk of exposure outside of a fume hood or in the event of a spill. The specific type of respirator should be chosen based on a formal risk assessment.[7] |
A Note on Glove Selection: Not all gloves are created equal. Always consult a glove compatibility chart to ensure the chosen material offers adequate protection against organotin compounds for the duration of the handling procedure.
Operational Plan: A Step-by-Step Approach to Safety
A clear and well-rehearsed operational plan is essential for minimizing risk. The following workflow outlines the key stages of handling this compound safely.
Sources
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- 2. stacks.cdc.gov [stacks.cdc.gov]
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- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
